1,3-Dibromotetrafluorobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-2,4,5,6-tetrafluorobenzene | |
|---|---|---|
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InChI |
InChI=1S/C6Br2F4/c7-1-3(9)2(8)5(11)6(12)4(1)10 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWKDDQEZQRGDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Br)F)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90935317 | |
| Record name | 1,3-Dibromo-2,4,5,6-tetrafluorobenzene | |
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Molecular Weight |
307.87 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Aldrich MSDS] | |
| Record name | 1,3-Dibromotetrafluorobenzene | |
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CAS No. |
1559-87-1, 27516-63-8 | |
| Record name | 1,3-Dibromo-2,4,5,6-tetrafluorobenzene | |
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| Record name | 1,3-Dibromotetrafluorobenzene | |
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| Record name | Benzene, 1,3-dibromo-2,4,5,6-tetrafluoro- | |
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| Record name | 1,3-Dibromotetrafluorobenzene | |
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| Record name | 1,3-Dibromo-2,4,5,6-tetrafluorobenzene | |
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| Record name | 1,3-dibromotetrafluorobenzene | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 1,3-Dibromotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromotetrafluorobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis, particularly in the development of advanced materials and pharmaceuticals.[1][2][3] Its unique electronic and structural properties, imparted by the presence of both bromine and fluorine substituents on the benzene ring, make it a compound of significant interest. This guide provides a comprehensive overview of the key physical properties of this compound, offering insights into its handling, characterization, and application in research and development.
Molecular and Chemical Identity
At its core, the identity of this compound is defined by its molecular structure and associated identifiers. This information is fundamental for its accurate representation in chemical databases and regulatory submissions.
| Identifier | Value | Source |
| CAS Number | 1559-87-1 | [4][5][6] |
| Molecular Formula | C₆Br₂F₄ | [4][5][6] |
| Molecular Weight | 307.87 g/mol | [4][5][6] |
| IUPAC Name | 1,3-dibromo-2,4,5,6-tetrafluorobenzene | [7] |
| InChI Key | UCWKDDQEZQRGDR-UHFFFAOYSA-N | [1][6] |
| SMILES | Fc1c(F)c(Br)c(F)c(Br)c1F | [1][6] |
Physicochemical Properties
The physical state and bulk properties of a compound are critical for its practical application in a laboratory or industrial setting. This compound is a colorless to light yellow liquid at room temperature, a property that dictates its storage and handling procedures.[4][5]
Key Physical Constants
A compilation of the fundamental physical constants of this compound is presented below. These values are essential for a variety of calculations, from reaction stoichiometry to process engineering.
| Property | Value | Conditions | Source |
| Appearance | Colorless to light orange to yellow clear liquid | Ambient | [4][5] |
| Boiling Point | 200 °C | (lit.) | [1][4][8] |
| Melting Point | 5-7 °C | [5] | |
| Density | 2.18 g/mL | at 25 °C (lit.) | [1][6] |
| Refractive Index | n20/D 1.516 | (lit.) | [1][6] |
| Flash Point | 92.2 °C | closed cup | [1][6] |
Solubility Profile
While comprehensive solubility data is not extensively published, the non-polar nature of the fluorinated benzene core suggests that this compound is likely immiscible with water and miscible with a range of common organic solvents.[9] Based on the principle of "like dissolves like," it is expected to be soluble in non-polar solvents such as hexane, toluene, and dichloromethane, and likely to have good solubility in moderately polar solvents like diethyl ether and ethyl acetate. Experimental verification of its solubility in a specific solvent system is always recommended for any new application.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds. The following sections detail the expected spectroscopic features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the atomic environment within a molecule. For this compound, both ¹⁹F and ¹³C NMR are particularly informative.
-
¹⁹F NMR: Due to the four fluorine atoms on the aromatic ring, the ¹⁹F NMR spectrum is expected to be complex, showing distinct resonances for the non-equivalent fluorine atoms. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms would provide valuable information about their relative positions. The electron-withdrawing nature of the bromine atoms would influence the chemical shifts of the adjacent fluorine atoms.
-
¹³C NMR: The ¹³C NMR spectrum will exhibit signals for the six carbon atoms of the benzene ring. The carbons bonded to bromine and fluorine will show characteristic chemical shifts and coupling to the fluorine atoms (¹JC-F, ²JC-F, etc.), which can be used to assign the signals to specific carbon atoms.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the vibrational modes of the functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
C-F stretching: Strong absorption bands in the region of 1100-1400 cm⁻¹.
-
C-Br stretching: Absorptions in the lower frequency "fingerprint" region, typically below 700 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the benzene ring.
Experimental Protocols for Physical Property Determination
The accurate determination of physical properties is crucial for the reliable use of any chemical compound. Below are generalized, step-by-step methodologies for determining the boiling point and density of a liquid compound like this compound.
Determination of Boiling Point (Distillation Method)
This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Sample Preparation: Place approximately 5-10 mL of this compound and a few boiling chips into the distillation flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Temperature Measurement: Position the thermometer bulb just below the side arm of the distillation head to ensure it measures the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point of the substance.
-
Pressure Correction: Note the atmospheric pressure during the experiment. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.
Logical Relationship of Experimental Setup
Caption: Workflow for boiling point determination via distillation.
Determination of Density (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precisely known volume.
Methodology:
-
Clean and Dry: Thoroughly clean and dry the pycnometer.
-
Weigh Empty: Accurately weigh the empty pycnometer.
-
Fill with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. The volume is defined by the capillary stopper.
-
Weigh Filled: Weigh the pycnometer filled with the sample.
-
Measure Temperature: Record the temperature of the sample.
-
Calculation:
-
Mass of the liquid = (Mass of filled pycnometer) - (Mass of empty pycnometer)
-
Density = Mass of the liquid / Volume of the pycnometer
-
Safety and Handling
As a halogenated organic compound, this compound requires careful handling in a well-ventilated laboratory, preferably within a fume hood.[1][6]
GHS Hazard Information:
-
Pictograms:
-
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.
Applications in Research and Development
The unique combination of bromine and fluorine atoms on the benzene ring makes this compound a valuable intermediate in several areas of chemical synthesis:
-
Synthesis of Fluorinated Liquid Crystal Derivatives: It serves as a key starting material for the preparation of complex fluorinated molecules used in liquid crystal displays.[1][6]
-
Halogen Bonding Studies: The presence of bromine atoms allows for the formation of halogen-bonded adducts, which are of interest in supramolecular chemistry and crystal engineering.[1][6]
-
Cross-Coupling Reactions: The bromine atoms can participate in various cross-coupling reactions, enabling the introduction of new functional groups and the construction of more complex molecular architectures.[2]
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound. A thorough understanding of these properties is fundamental for its safe and effective use in research and development. From its fundamental molecular identity to its spectroscopic signatures and practical handling considerations, the information presented herein is intended to support the work of scientists and professionals in the fields of chemistry and drug development.
References
- 1. 1,3-二溴四氟苯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. rsc.org [rsc.org]
- 6. 1,3-ジブロモテトラフルオロベンゼン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. A17392.14 [thermofisher.com]
- 8. This compound | 1559-87-1 [chemicalbook.com]
- 9. CK12-Foundation [flexbooks.ck12.org]
1,3-Dibromotetrafluorobenzene CAS number 1559-87-1
An In-Depth Technical Guide to 1,3-Dibromotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 1559-87-1) is a synthetically versatile, halogenated aromatic compound that serves as a critical building block in advanced materials science and medicinal chemistry. The strategic placement of two bromine atoms on a tetrafluorinated benzene core imparts unique reactivity, making it an essential intermediate for the synthesis of complex molecules such as fluorinated liquid crystals, active pharmaceutical ingredients (APIs), and agrochemicals.[1] The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the carbon-bromine bonds, rendering them amenable to a wide range of transformations, including palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents.[2] This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, key synthetic applications, and safe handling protocols for this compound, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical properties of a reagent is paramount for designing and executing successful synthetic protocols, ensuring proper handling, and defining storage conditions.
Physical and Chemical Properties
This compound is a colorless to light yellow liquid at room temperature, characterized by high density and thermal stability.[1][3] Its properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1559-87-1 | [3][4] |
| Molecular Formula | C₆Br₂F₄ | [4] |
| Molecular Weight | 307.87 g/mol | [3] |
| Appearance | Clear, colorless to light yellow liquid | [1][4] |
| Boiling Point | ~200 °C | [3] |
| Density | ~2.18 - 2.24 g/mL at 25 °C | [1][3] |
| Refractive Index (n20/D) | ~1.516 - 1.520 | [3][4] |
| Flash Point | 92.2 °C (198.0 °F) - closed cup | [5] |
| Purity (typical) | ≥98% (GC) | [1] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra for this exact compound are not widely published, its expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.
-
¹⁹F NMR: As a fluorinated aromatic compound, ¹⁹F NMR is a primary characterization technique. The spectrum is expected to show two distinct multiplets in the aromatic fluorine region (typically -110 to -180 ppm relative to CFCl₃).[5][6] The chemical shifts and coupling patterns (JFF) are dictated by the relative positions of the fluorine atoms to each other and to the bromine substituents.
-
¹³C NMR: The ¹³C NMR spectrum will display characteristic C-F and C-Br couplings. Due to the molecule's symmetry, three signals are expected for the aromatic carbons. Two signals will correspond to the fluorine-bearing carbons and will appear as complex multiplets due to C-F coupling. The third signal, corresponding to the bromine-bearing carbons, will also be influenced by coupling to adjacent fluorine atoms.
-
Mass Spectrometry (EI-MS): The electron ionization mass spectrum is expected to show a prominent molecular ion peak cluster (M, M+2, M+4) with a characteristic 1:2:1 intensity ratio, which is indicative of the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).[7][8] Key fragmentation pathways would likely involve the sequential loss of bromine atoms (M-Br) and potentially the elimination of C-F fragments.
Synthesis and Reactivity
The utility of this compound stems from the distinct reactivity of its C-Br bonds, which can be selectively functionalized, often leaving the highly stable C-F bonds intact.
Synthesis
The synthesis of polybrominated polyfluoroaromatic compounds is typically achieved through the direct bromination of the corresponding polyfluorinated benzene precursors. For instance, isomeric dibromotetrafluorobenzenes can be prepared by reacting tetrafluorobenzene with bromine in the presence of 65% oleum (a solution of SO₃ in sulfuric acid), which acts as a catalyst and oxidizing agent.[9][10] The specific isomer distribution depends on the reaction conditions and the substitution pattern of the starting material.
Key Reactions and Methodologies
The two bromine atoms on the tetrafluorobenzene ring serve as versatile handles for constructing more complex molecular architectures. They can participate in a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates.
The C(sp²)-Br bonds of this compound are ideal sites for palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, particularly in drug discovery for the construction of biaryl and aryl-alkyne scaffolds.[11][12]
Representative Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the monocoupling of an arylboronic acid with this compound. The choice of a ligand-free system or one with bulky phosphine ligands is critical for achieving high yields and preventing catalyst decomposition.[13][14]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2M, 2.0 mmol) or K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 10 mL). The biphasic system is often crucial for facilitating the transmetalation step.
-
Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The causality behind this setup is a self-validating system. The inert atmosphere protects the Pd(0) catalyst from oxidation.[14] The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step onto the palladium center.[9] Water often accelerates this step. The choice of solvent and temperature is optimized to ensure all components remain in solution and the catalytic cycle proceeds efficiently.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Fig. 1: Catalytic cycle for the Suzuki-Miyaura reaction.
The C-Br bonds can undergo metal-halogen exchange to form highly reactive organolithium or Grignard reagents. This transformation converts the electrophilic aromatic carbon into a potent nucleophile, enabling the formation of C-C, C-Si, or other C-heteroatom bonds upon reaction with suitable electrophiles.
Causality in Regioselectivity: When using one equivalent of an organolithium reagent (like n-BuLi) or magnesium metal, the reaction will typically occur at one of the two bromine sites. Due to the symmetrical nature of the starting material, this leads to a single initial product. Forming the di-Grignard or di-lithio species requires careful control of stoichiometry and conditions to avoid side reactions.[15] The electron-withdrawing fluorine atoms stabilize the resulting carbanion, facilitating the metal-halogen exchange.
Representative Protocol: Grignard Reagent Formation and Trapping
-
Initiation: Place magnesium turnings (1.1 mmol) in an oven-dried, three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer under an inert atmosphere. Add a small volume of anhydrous THF or diethyl ether. A crystal of iodine can be added to activate the magnesium surface.
-
Reagent Formation: Dissolve this compound (1.0 mmol) in anhydrous THF. Add a small portion of this solution to the magnesium suspension and warm gently to initiate the reaction, which is indicated by bubbling and turbidity. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.[10]
-
Reaction with Electrophile: After the Grignard reagent has formed (typically after stirring for 1-2 hours at reflux), cool the solution to 0 °C. Add a solution of the desired electrophile (e.g., benzaldehyde, 1.0 mmol) in anhydrous THF dropwise.
-
Quenching and Workup: Allow the reaction to warm to room temperature and stir until complete. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and purify by standard methods.
Diagram: Grignard/Lithiation Workflow
Caption: Fig. 2: Workflow for organometallic reagent formation.
Applications in Technology and Discovery
The unique properties of this compound make it a valuable precursor in several high-technology and research-intensive fields.
-
Fluorinated Liquid Crystals: This is a primary application area. The incorporation of a tetrafluorinated benzene core into liquid crystal structures is a well-established strategy to modulate key electro-optical properties, such as dielectric anisotropy and viscosity.[2][16] this compound serves as a rigid, polarizable core from which complex liquid crystal architectures can be synthesized via sequential cross-coupling reactions.[17] The fluorine atoms enhance the material's chemical and thermal stability.[14]
-
Drug Discovery and Agrochemicals: The tetrafluorophenyl motif is increasingly recognized as a beneficial structural element in bioactive molecules. Fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability. This compound provides a scaffold to introduce this motif and allows for the divergent synthesis of libraries of potential drug candidates or pesticides through functionalization at the bromine positions.[1][18]
-
Supramolecular Chemistry: The compound has been utilized in the synthesis of halogen-bonded adducts.[2][16] The electrophilic regions on the bromine atoms (σ-holes) can form non-covalent interactions with Lewis bases, enabling the construction of ordered supramolecular structures through techniques like in situ cryocrystallization.[17]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. It is classified as a combustible liquid and causes skin, eye, and respiratory irritation.[5]
| Hazard Category | GHS Classification & Precautionary Statements |
| Health Hazards | H315: Causes skin irritation.[5]H319: Causes serious eye irritation.[5]H335: May cause respiratory irritation.[5]Signal Word: Warning |
| Physical Hazards | Combustible Liquid: Storage Class Code 10.[5] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles (eyeshields), and a lab coat. Use in a well-ventilated fume hood.[5] |
| Handling & Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents and sources of ignition.[2][7] |
| First Aid | Skin Contact: Wash with plenty of soap and water.[7]Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]Inhalation: Remove person to fresh air and keep comfortable for breathing.[7] |
Conclusion
This compound is a high-value chemical intermediate whose utility is rooted in the predictable and versatile reactivity of its carbon-bromine bonds, contrasted with the stability of its fluorinated core. Its significance in the synthesis of fluorinated liquid crystals is well-documented, and its potential as a foundational building block in medicinal chemistry and other areas of materials science continues to be explored. By understanding its fundamental properties and leveraging established synthetic methodologies such as palladium-catalyzed cross-coupling and organometallic chemistry, researchers can effectively harness the potential of this powerful reagent to construct novel and complex molecular systems.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. 1,3-Dibromo-5-fluorobenzene(1435-51-4) 13C NMR [m.chemicalbook.com]
- 3. This compound | 1559-87-1 [chemicalbook.com]
- 4. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. colorado.edu [colorado.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 1,3-Dibromobenzene | C6H4Br2 | CID 7927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzene, 1,3-dibromo- [webbook.nist.gov]
- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. d-nb.info [d-nb.info]
- 16. depts.washington.edu [depts.washington.edu]
- 17. uwindsor.ca [uwindsor.ca]
- 18. ias.ac.in [ias.ac.in]
An In-Depth Technical Guide to the Synthesis and Discovery of 1,3-Dibromotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dibromotetrafluorobenzene is a key fluorinated aromatic intermediate, indispensable in the synthesis of advanced materials, agrochemicals, and pharmaceuticals.[1][2] Its unique electronic properties, imparted by the fluorine and bromine substituents, make it a versatile building block in organic synthesis, particularly in cross-coupling reactions.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on the underlying chemical principles and practical considerations for its preparation in a laboratory setting.
Introduction: The Significance of this compound
This compound (CAS No. 1559-87-1) is a colorless to light yellow liquid at room temperature.[3] The presence of four electron-withdrawing fluorine atoms on the benzene ring significantly influences the reactivity of the C-Br bonds, making them susceptible to a variety of chemical transformations.[3] This unique reactivity profile has positioned this compound as a valuable precursor in several high-tech applications:
-
Pharmaceutical and Agrochemical Synthesis: The tetrafluorobenzene core is a common motif in many bioactive molecules. The bromine atoms serve as handles for the introduction of other functional groups through reactions such as Suzuki and Heck couplings, enabling the construction of complex molecular architectures.[1][4] The incorporation of fluorine can enhance metabolic stability and binding affinity of drug candidates.[5]
-
Advanced Materials: It is a crucial intermediate in the synthesis of fluorinated liquid crystal derivatives, where the precise arrangement of fluorinated aromatic rings is essential for achieving desired electro-optical properties.[6][7][8][9] Its thermal stability and chemical resistance also make it a valuable component in the development of specialty polymers.[1][10]
-
Organic Synthesis: Beyond specific applications, it serves as a versatile reagent for creating diverse functional groups, broadening its utility in both academic and industrial research.[1]
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1559-87-1 | [3][11] |
| Molecular Formula | C₆Br₂F₄ | [3][11] |
| Molecular Weight | 307.87 g/mol | [3][11] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Boiling Point | 200 °C | [1][3] |
| Density | 2.18 - 2.24 g/mL at 25 °C | [1][3] |
| Refractive Index | n20/D 1.516 | [1][2] |
| Flash Point | 92.2 °C | [7] |
The Genesis of a Key Intermediate: Discovery and Early Synthesis
The exploration of polyfluorinated aromatic compounds began in earnest in the mid-20th century. The initial synthesis of isomeric dibromotetrafluorobenzenes was achieved through the direct bromination of polyfluorobenzenes using bromine in the presence of 65% oleum.[5][7] This approach, while effective, often leads to a mixture of isomers requiring careful separation.
A seminal paper by G. M. Brooke, J. Burdon, and J. C. Tatlow in the Journal of the Chemical Society in 1961, titled "Aromatic polyfluoro-compounds. Part VII," is a cornerstone in the field and likely contains early detailed work on compounds of this class.[6]
Synthetic Methodologies: A Practical Guide
The synthesis of this compound can be approached through several routes. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.
The Sandmeyer Reaction: A Classic Approach
The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[12] This method is highly adaptable for the synthesis of this compound, likely starting from tetrafluoro-m-phenylenediamine.
Reaction Scheme:
Figure 1: Proposed Sandmeyer reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical, based on analogous reactions):
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend tetrafluoro-m-phenylenediamine in an aqueous solution of hydrobromic acid (48%).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at this temperature to ensure complete formation of the bis(diazonium) salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction to warm to room temperature and stir for several hours until the evolution of gas ceases.
-
-
Work-up and Purification:
-
The reaction mixture is then subjected to steam distillation to isolate the crude product.
-
The organic layer of the distillate is separated, washed with dilute sodium hydroxide solution, then with water, and dried over anhydrous magnesium sulfate.
-
The final product is purified by fractional distillation under reduced pressure.
-
Causality Behind Experimental Choices:
-
Low Temperature: Diazonium salts are notoriously unstable and can decompose explosively at higher temperatures. Maintaining a low temperature (0-5 °C) is critical for safety and to maximize the yield of the desired product.
-
Copper(I) Bromide Catalyst: The copper(I) catalyst facilitates the single-electron transfer mechanism that initiates the substitution of the diazonium group with bromide.[12]
-
Steam Distillation: This purification technique is effective for separating volatile, water-immiscible organic compounds like this compound from non-volatile inorganic salts and byproducts.
Direct Bromination of Tetrafluorobenzene
An alternative approach involves the direct electrophilic bromination of a suitable tetrafluorobenzene isomer. A patent describes the reaction of 1,2,4,5-tetrafluorobenzene with bromine in oleum to yield a dibromo compound.[4] While this specific starting material would lead to 1,4-dibromotetrafluorobenzene, a similar principle could be applied with a different isomer to obtain the 1,3-disubstituted product, although this may be less regioselective.
Reaction Scheme:
Figure 2: Proposed direct bromination pathway.
Experimental Considerations:
-
Oleum (Fuming Sulfuric Acid): This highly corrosive and reactive medium acts as a powerful activating agent for bromine, increasing its electrophilicity.
-
Regioselectivity: The directing effects of the fluorine atoms on the benzene ring will influence the position of bromination. This may lead to the formation of multiple isomers, necessitating careful purification.
Self-Validating Protocols and Safety Considerations
Self-Validation:
-
Spectroscopic Analysis: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight (307.87 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F and ¹³C NMR will provide definitive structural confirmation.
-
-
Physical Constants: Comparison of the boiling point and refractive index of the purified product with literature values serves as a secondary validation of its identity and purity.
Safety:
-
Handling of Reagents:
-
Hydrobromic Acid and Oleum: Highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Bromine: Toxic and corrosive. Handle in a well-ventilated fume hood.
-
Sodium Nitrite: A strong oxidizing agent. Avoid contact with combustible materials.
-
-
Diazonium Salts: As mentioned, these are potentially explosive. Strict temperature control is paramount.
Conclusion
This compound is a pivotal intermediate in modern organic and materials chemistry. While its synthesis can be achieved through established methods like the Sandmeyer reaction and direct bromination, careful control of reaction conditions and adherence to safety protocols are essential. The versatility of this compound ensures its continued importance in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. nbinno.com [nbinno.com]
- 3. 三氟过氧乙酸 - 维基百科,自由的百科全书 [zh.wikipedia.org]
- 4. US3642916A - Preparation of 1 2 4 5-tetrafluorobenzene - Google Patents [patents.google.com]
- 5. web.nioch.nsc.ru [web.nioch.nsc.ru]
- 6. 172. Aromatic polyfluoro-compounds. Part VII. The reaction of pentafluoronitrobenzene with ammonia - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Диссертация на тему «Синтез и особенности взаимодействия полибромароматических соединений с нуклеофилами, содержащими N- и С-донорные центры», скачать бесплатно автореферат по специальности ВАК РФ 02.00.03 - Органическая химия [dissercat.com]
- 8. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]
- 9. This compound | 1559-87-1 [chemicalbook.com]
- 10. 172. Aromatic polyfluoro-compounds. Part VII. The reaction of pentafluoronitrobenzene with ammonia - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. scbt.com [scbt.com]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Reactivity of the C-Br Bond in 1,3-Dibromotetrafluorobenzene: A Technical Guide for Synthetic Chemists
Introduction: An Electron-Deficient Scaffold of Unique Potential
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic incorporation of fluorine atoms into aromatic systems offers a powerful tool for modulating molecular properties. 1,3-Dibromotetrafluorobenzene stands as a pivotal building block in this domain. Its highly electron-deficient tetrafluorinated core, furnished with two bromine atoms, presents a unique reactivity profile. The strong inductive effect of the four fluorine atoms significantly influences the lability and reactivity of the carbon-bromine (C-Br) bonds, making this molecule a versatile precursor for a wide array of complex, functionalized aromatic compounds.[1] This guide provides an in-depth exploration of the chemical reactivity of the C-Br bonds in this compound, offering insights into the mechanistic underpinnings and practical applications of its key transformations.
Core Physicochemical Properties
A foundational understanding of the physical characteristics of this compound is essential for its effective handling and deployment in synthesis.
| Property | Value |
| CAS Number | 1559-87-1 |
| Molecular Formula | C₆Br₂F₄ |
| Molecular Weight | 307.87 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~200 °C |
| Density | ~2.18 g/mL at 25 °C |
The Electronic Landscape: Impact of Polyfluorination on C-Br Bond Reactivity
The tetrafluorinated benzene ring is the dominant electronic feature of this compound. The high electronegativity of fluorine atoms creates a pronounced electron-deficient (electrophilic) aromatic system.[2] This has profound implications for the reactivity of the C-Br bonds:
-
Activation towards Nucleophilic Attack: The electron-withdrawing nature of the fluorine substituents activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a reaction pathway less common for non-fluorinated bromobenzenes.[2]
-
Facilitation of Metal-Halogen Exchange: The inductive effect of the fluorine atoms stabilizes the resulting aryl anion, thereby facilitating metal-halogen exchange reactions, most notably with organolithium reagents.
-
Influence on Cross-Coupling Reactions: The electronic properties of the ring can influence the rates and efficiency of palladium-catalyzed cross-coupling reactions.
Key Reaction Classes and Strategic Considerations
The two C-Br bonds in this compound are the primary sites for synthetic manipulation. The following sections delve into the principal reaction classes, offering mechanistic insights and practical guidance.
Nucleophilic Aromatic Substitution (SNAr)
While direct nucleophilic substitution of bromide is less common than in cases with better leaving groups like fluoride or nitro groups, the highly electron-deficient nature of the tetrafluorobenzene ring can enable SNAr reactions under forcing conditions with potent nucleophiles. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized carbanionic intermediate.[2] The stability of this intermediate is enhanced by the electron-withdrawing fluorine atoms.
Caption: Workflow for the functionalization via metal-halogen exchange.
Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with this compound (1.0 equiv) and anhydrous solvent (e.g., THF, diethyl ether).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: An organolithium reagent (e.g., n-BuLi, 1.0-1.2 equiv for monolithiation) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction is stirred at -78 °C for a specified time (typically 30-60 minutes).
-
Electrophilic Quench: The desired electrophile (e.g., an aldehyde, ketone, CO₂, or a silylating agent) is added, either neat or as a solution in the reaction solvent, at -78 °C.
-
Workup: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by an appropriate method, such as column chromatography or distillation.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bonds of this compound are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with a high degree of control and functional group tolerance.
a) Suzuki-Miyaura Coupling: This reaction facilitates the formation of C-C bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or boronate ester) in the presence of a palladium catalyst and a base.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
b) Sonogashira Coupling: This reaction enables the formation of C-C triple bonds by coupling the aryl bromide with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base.
c) Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine, using a palladium catalyst, a suitable phosphine ligand, and a base.
Regiocontrol in Cross-Coupling: For mono-functionalization, careful control of stoichiometry (i.e., using a slight excess of the dibromide) and reaction conditions is crucial. The inherent electronic and steric differences between the two C-Br bonds may also allow for regioselective coupling under optimized conditions, although this often requires empirical screening of catalysts, ligands, and solvents.
Experimental Protocol: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura)
-
Setup: A Schlenk flask or a vial is charged with this compound (1.0 equiv), the boronic acid (1.1-1.5 equiv for mono-coupling), a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.
-
Solvent Addition: Degassed solvent(s) (e.g., toluene, dioxane, DMF, often with water) are added via syringe.
-
Reaction: The mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring and monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Conclusion: A Versatile Tool for Advanced Synthesis
This compound is a highly valuable and versatile building block for the synthesis of complex fluorinated aromatic molecules. The electron-deficient nature of the tetrafluorinated ring activates the C-Br bonds for a range of transformations, including metal-halogen exchange and various palladium-catalyzed cross-coupling reactions. A thorough understanding of the interplay between the electronic effects of the fluorine substituents and the specific reaction conditions is paramount for achieving high yields and, where applicable, regioselectivity. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this unique reagent in their pursuit of novel and impactful chemical entities.
References
An In-depth Technical Guide to the Solubility of 1,3-Dibromotetrafluorobenzene in Organic Solvents
Introduction
1,3-Dibromotetrafluorobenzene is a highly specialized halogenated aromatic compound that serves as a critical building block in the synthesis of advanced materials, including fluorinated liquid crystal derivatives and specialty polymers.[1][2][3] Its utility in medicinal chemistry and agrochemical development is also significant, where it functions as a versatile intermediate.[2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility of this compound in various organic solvents is paramount. Solubility data governs critical process parameters, including reaction kinetics, purification strategies (such as crystallization), formulation development, and overall process efficiency.
This technical guide provides an in-depth exploration of the solubility of this compound. In the absence of extensive published quantitative data, this document focuses on the foundational principles that dictate its solubility, provides a robust experimental framework for determining solubility in the laboratory, and offers insights into interpreting the resulting data.
Physicochemical Properties of this compound
Understanding the inherent properties of this compound is the first step in predicting its solubility behavior. The molecule's structure, characterized by a rigid benzene ring substituted with two bromine atoms and four highly electronegative fluorine atoms, dictates its physical and chemical characteristics.
| Property | Value | Source |
| CAS Number | 1559-87-1 | [4] |
| Molecular Formula | C₆Br₂F₄ | [1] |
| Molecular Weight | 307.87 g/mol | [1] |
| Appearance | Colorless to light yellow/orange liquid | [1][2] |
| Boiling Point | ~200 °C | [1][4] |
| Melting Point | 5-7 °C | [1] |
| Density | ~2.18 - 2.24 g/mL at 25 °C | [2] |
| Refractive Index | n20/D ~1.516 - 1.52 | [2] |
The presence of four electron-withdrawing fluorine atoms and two larger bromine atoms on the benzene ring results in a molecule with significant polarity and a high molecular weight. Its liquid state at room temperature simplifies handling but does not presuppose high solubility in all solvents.
Theoretical Principles of Solubility
The extent to which a solute dissolves in a solvent is governed by thermodynamics, specifically the Gibbs free energy of solution (ΔGsoln).[5] This is influenced by the enthalpy (ΔHsoln) and entropy (ΔSsoln) of the dissolution process. The fundamental principle of "like dissolves like" provides a qualitative framework for predicting solubility.[6] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.
For this compound, its solubility in a given organic solvent will be determined by the balance of intermolecular forces between:
-
Solute-Solute Interactions: The forces holding the this compound molecules together.
-
Solvent-Solvent Interactions: The forces between the solvent molecules.
-
Solute-Solvent Interactions: The forces formed when the solute is dispersed within the solvent.
For dissolution to be favorable, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions. The fluorinated benzene core of the molecule suggests it will have a preference for solvents with some degree of polarity but may exhibit limited solubility in highly polar, protic solvents like water or lower alcohols, and also in purely non-polar aliphatic hydrocarbons.
Experimental Determination of Solubility: A Validated Protocol
Given the scarcity of published data, experimental determination is essential. The isothermal shake-flask method is the gold standard for measuring the equilibrium solubility of a solid (or liquid) in a liquid solvent due to its reliability.[7][8] The goal is to create a saturated solution at a constant temperature and then accurately measure the solute concentration.[9][10]
Experimental Workflow
The following diagram outlines the key stages of the isothermal saturation method for determining the solubility of this compound.
Caption: Workflow for Isothermal Solubility Determination.
Detailed Step-by-Step Methodology
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (≥98% purity)[2]
-
High-purity organic solvent of choice
-
Scintillation vials or glass flasks with screw caps
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Protocol:
-
Preparation of Saturated Solution:
-
Equilibration:
-
Place the vials in a shaker set to a constant temperature (e.g., 25 ± 0.5 °C).[7]
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.
-
Causality Check: Equilibrium is the state where the rate of dissolution equals the rate of precipitation.[8] To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.
-
-
Sample Separation and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let undissolved droplets settle.
-
For robust separation, centrifuge the vials at a moderate speed. This step ensures that no undissolved microdroplets are carried over during sampling.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemically inert filter (e.g., PTFE). Filtering is a critical step to remove any particulate matter.[5]
-
Immediately and accurately dilute the collected sample with a suitable solvent (often the mobile phase for chromatography) in a volumetric flask to prevent precipitation and to bring the concentration within the analytical instrument's linear range.
-
-
Analysis:
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV or GC-FID.
-
A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the concentration in the diluted sample from the calibration curve.
-
Account for the dilution factor to determine the original concentration in the saturated solution. This value represents the solubility.
-
Report the solubility in standard units, such as g/100 mL, mg/mL, or mol/L.
-
Data Interpretation and Influencing Factors
Once solubility data is generated for a range of solvents, it can be tabulated and interpreted based on the principles of intermolecular forces.
Conceptual Framework for Solubility
Caption: Factors Influencing Solute-Solvent Interactions.
Expected Solubility Trends:
-
High Solubility: Expected in moderately polar aprotic solvents like acetone, ethyl acetate, toluene, and chlorinated solvents.[12] These solvents can engage in dipole-dipole interactions with the polar C-F and C-Br bonds of the solute without the complicating factor of strong hydrogen bonding networks.
-
Moderate Solubility: Expected in polar protic solvents like ethanol or isopropanol. While these solvents are polar, their strong hydrogen-bonding networks (solvent-solvent interactions) must be disrupted, which can limit the solubility of the non-hydrogen-bonding solute.
-
Low Solubility: Expected in highly non-polar solvents (e.g., hexane, cyclohexane) and highly polar, small-molecule solvents where hydrogen bonding is dominant (e.g., water, methanol).
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 1559-87-1 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. education.com [education.com]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. pubs.acs.org [pubs.acs.org]
Thermal stability and decomposition of 1,3-Dibromotetrafluorobenzene
An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,3-Dibromotetrafluorobenzene
Authored by: Gemini, Senior Application Scientist
Foreword: this compound stands as a cornerstone intermediate in the synthesis of advanced materials, notably in the fields of liquid crystals and supramolecular chemistry.[1] Its utility is intrinsically linked to its chemical and thermal stability, properties imparted by its unique halogenated structure.[2][3] This guide provides a detailed examination of the thermal characteristics of this compound, offering field-proven methodologies for its analysis and a mechanistic exploration of its decomposition pathways. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary framework to confidently handle and characterize this versatile compound.
Physicochemical and Thermal Profile
This compound (CAS: 1559-87-1) is a colorless to light yellow liquid at ambient temperature.[4] The molecule's stability is dominated by the interplay between the highly electronegative fluorine atoms and the larger, more polarizable bromine atoms on the aromatic ring. The tetrafluorinated benzene core provides a foundation of high thermal resistance, a known characteristic of fluorinated aromatic compounds.[5] However, the carbon-bromine bonds represent the most probable sites for thermal degradation initiation.
Understanding the fundamental properties of a compound is the first step in predicting its behavior under thermal stress. The following table summarizes the key physicochemical and thermal data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆Br₂F₄ | [6][7] |
| Molecular Weight | 307.87 g/mol | [6][7] |
| Appearance | Colorless to light yellow liquid | [2][4] |
| Boiling Point | 200 °C | |
| Density | 2.18 g/mL at 25 °C | |
| Refractive Index | n20/D 1.516 | |
| Flash Point | 92.2 °C (Closed Cup) | [8] |
Mechanistic Insights into Thermal Decomposition
The thermal decomposition of this compound is not a simple, single-step process. It is governed by bond dissociation energies (BDE). The C-F aromatic bond is one of the strongest single bonds in organic chemistry, with a BDE of approximately 536 kJ/mol.[9] In contrast, the C-Br aromatic bond is significantly weaker, with a BDE around 285 kJ/mol.[10][11] This substantial energy difference dictates that the primary and rate-limiting step in the thermal decomposition cascade is the homolytic cleavage of a carbon-bromine bond.
Primary Decomposition Step:
Upon absorbing sufficient thermal energy, a C-Br bond breaks, yielding a tetrafluorobromophenyl radical and a bromine radical.
C₆F₄Br₂ → C₆F₄Br• + Br•
Subsequent Radical Reactions:
The highly reactive radical species generated in the primary step can undergo several subsequent reactions, leading to a complex mixture of products. The exact composition of this mixture is highly dependent on the reaction conditions (temperature, pressure, and presence of other chemical species).
-
Radical Recombination: Two tetrafluorobromophenyl radicals can combine to form polybrominated-octafluorobiphenyls.
-
Hydrogen Abstraction: In the presence of a hydrogen source (e.g., solvent, atmospheric moisture), the aryl radical can abstract a hydrogen atom to form 1-bromo-2,4,5,6-tetrafluorobenzene.
-
Further Fragmentation: At significantly higher temperatures, the aromatic ring itself can cleave, leading to the formation of smaller, volatile fluorinated and brominated hydrocarbons.
-
Reaction with Oxygen: In an oxidative atmosphere, thermal decomposition can produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen fluoride (HF), and hydrogen bromide (HBr).[12]
The proposed decomposition pathway highlights the critical role of C-Br bond scission as the initiating event.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 7. scbt.com [scbt.com]
- 8. 1,3-二溴四氟苯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 10. Common Bond Energies (D [wiredchemist.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fishersci.com [fishersci.com]
The Unseen Architect: A Technical Guide to the Electronic Properties of Tetrafluorobenzene Derivatives
This guide provides an in-depth exploration of the nuanced electronic properties of tetrafluorobenzene derivatives. Intended for researchers, medicinal chemists, and materials scientists, this document moves beyond a mere recitation of facts to elucidate the fundamental principles governing these fascinating molecules and their transformative impact on modern technology and medicine. We will delve into the subtle interplay of inductive and resonance effects, explore their synthesis and characterization, and showcase their pivotal role in the development of advanced organic electronics and next-generation pharmaceuticals.
The Fluorine Effect: A Duality of Influence
The substitution of hydrogen with fluorine on a benzene ring introduces a profound and multifaceted alteration of its electronic landscape. This "fluorine effect" is not a simple, monolithic phenomenon but rather a delicate balance of competing electronic influences that dictate the molecule's reactivity, stability, and ultimate function.
At its core, the high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect (–I effect) on the aromatic ring.[1] This polarization of the carbon-fluorine sigma bond reduces the electron density of the ring, making it less susceptible to electrophilic attack.[1] However, this is only half of the story. The lone pairs of electrons on the fluorine atom are well-positioned to overlap with the π-orbitals of the benzene ring, resulting in a mesomeric or resonance effect (+M effect) that donates electron density back to the ring.[1] This π-donation preferentially increases the electron density at the ortho and para positions.[1]
The interplay between the strong –I effect and the weaker +M effect is what makes the electronic properties of fluorinated benzenes so unique. While the overall ring is deactivated towards electrophilic aromatic substitution compared to benzene, the directing effect for such reactions is ortho, para due to the mesomeric contribution.[1]
The number and position of fluorine substituents on the benzene ring have a significant impact on the molecule's electronic properties. Each fluorine substitution introduces a new π-orbital that is lower in energy than the original aromatic orbitals, contributing to the overall stabilization of the ring.[2][3] This stabilization can lead to increased thermal stability and chemical resistance in polymers incorporating fluorinated aromatic units.[3] However, extensive fluorination can also lead to a decrease in the diatropic ring current, which is a measure of aromaticity.[2]
Synthesis and Characterization: Building and Probing the Molecules
The growing interest in tetrafluorobenzene derivatives has spurred the development of robust synthetic methodologies for their preparation. These methods often involve the coupling of aryl halides with catalytically activated C-H bonds, a strategy known as direct arylation, which is considered more step-economic and environmentally friendly than traditional cross-coupling reactions.[4] Palladium-catalyzed cross-coupling reactions, such as the Stille and direct arylation pathways, are also commonly employed to synthesize these derivatives. For instance, 1,4-bis(thien-2-yl)-2,3,5,6-tetrafluorobenzene and its derivatives have been successfully synthesized using these methods. Another approach involves the reaction of corresponding chlorobenzene or (chloro, fluoro)-benzene derivatives with a fluorinating agent at elevated temperatures in the presence of a solvent and a catalyst.[5]
The characterization of these molecules is crucial for understanding their structure and electronic properties. A suite of spectroscopic and analytical techniques is typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for elucidating the molecular structure. The chemical shifts in ¹⁹F NMR are particularly informative about the electronic environment of the fluorine atoms.[6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic vibrational modes of the molecule, including the C-F stretching vibrations.[6]
-
UV-Visible (UV/Vis) Spectroscopy: This technique provides insights into the electronic transitions within the molecule. For example, the n–π* and π–π* transitions of ortho-tetrafluoroazobenzene have been characterized using UV/Vis spectroscopy.[7]
-
Photoelectron Spectroscopy (PES): PES is a powerful technique for directly probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photon absorption. It provides detailed information about the valence and core energy levels.[8]
-
Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of the molecule in the solid state, revealing crucial information about bond lengths, bond angles, and intermolecular interactions.[9]
The following diagram illustrates a typical workflow for the synthesis and characterization of a tetrafluorobenzene derivative.
Caption: A generalized workflow for the synthesis and characterization of tetrafluorobenzene derivatives.
Applications in Organic Electronics: Engineering Charge Transport
The unique electronic properties of tetrafluorobenzene derivatives make them highly attractive building blocks for organic electronic materials, particularly organic semiconductors.[4][10] The strong electron-withdrawing nature of the tetrafluorobenzene core can be leveraged to create n-type (electron-transporting) or ambipolar (both electron- and hole-transporting) materials.[9] The incorporation of fluorine atoms can lower the energies of the frontier molecular orbitals (HOMO and LUMO), which is a key strategy for designing n-type organic semiconductors.[4]
The charge transport properties of these materials are critically dependent on their molecular packing in the solid state.[11] The introduction of fluorine atoms can influence intermolecular interactions, such as C-H···F and π-π stacking, which in turn dictate the molecular arrangement and the efficiency of charge hopping between adjacent molecules.[12] For example, symmetric and even-numbered fluorine substitution patterns in certain small molecule semiconductors have been shown to improve molecular packing and crystalline properties, leading to higher charge carrier mobilities.[13]
Tetrafluorobenzene-based polymers and small molecules have been successfully incorporated into a variety of organic electronic devices:
-
Organic Field-Effect Transistors (OFETs): These devices are the fundamental building blocks of organic integrated circuits. The charge carrier mobility is a key performance metric for OFETs, and the careful design of tetrafluorobenzene derivatives has led to materials with high electron mobilities.[13]
-
Organic Solar Cells (OSCs): In OSCs, a blend of donor and acceptor materials is used to absorb light and generate charge carriers. Tetrafluorobenzene derivatives can function as either the donor or the acceptor component, and their tunable electronic properties are crucial for optimizing the energy level alignment and maximizing the power conversion efficiency.[13]
-
Perovskite Solar Cells (PSCs): Tetrafluorobenzene derivatives have also found application as dopant-free hole transport materials in PSCs, contributing to high power conversion efficiencies and improved device stability.[13][14]
The following table summarizes the impact of fluorine substitution on the charge transport properties of a series of small molecule semiconductors.
| Compound | Number of Fluorine Atoms | Symmetry of Fluorine Substitution | OTFT Mobility (cm²/Vs) | PSC Efficiency (%) |
| 0F | 0 | - | Low | 8.5 |
| 1F | 1 | Asymmetric | Moderate | - |
| 2F | 2 | Symmetric | High | 14.5 |
| 3F | 3 | Asymmetric | Moderate | - |
| 4F | 4 | Symmetric | High | - |
| Data adapted from reference[13]. |
Role in Drug Development: Enhancing Pharmacokinetic Properties
The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance their pharmacological and pharmacokinetic properties.[15][16] Fluorinated building blocks, including tetrafluorobenzene derivatives, are widely used in the synthesis of pharmaceuticals.[17][18] The introduction of fluorine can lead to several beneficial effects:
-
Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes.[19] This can increase the half-life of a drug in the body, leading to a longer duration of action and potentially a lower required dose.[19]
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors. This can increase the binding affinity and potency of the drug.
-
Improved Bioavailability: The lipophilicity of a drug molecule is a critical factor in its ability to cross cell membranes and be absorbed into the bloodstream. The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can lead to improved oral bioavailability.[19]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be important for drug-receptor interactions and solubility.
The following diagram illustrates the key ways in which fluorination can impact the properties of a drug molecule.
Caption: The impact of fluorination on key drug properties.
Experimental Protocols
General Protocol for Direct Arylation Synthesis
This protocol provides a general framework for the synthesis of a tetrafluorobenzene derivative via a palladium-catalyzed direct arylation reaction.
Materials:
-
1,2,4,5-Tetrafluorobenzene
-
Aryl halide (e.g., bromothiophene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., P(o-tol)₃)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMAc)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, 1,2,4,5-tetrafluorobenzene, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired tetrafluorobenzene derivative.
Protocol for UV/Vis Spectroscopic Analysis
Instrumentation:
-
Dual-beam UV/Vis spectrophotometer
Procedure:
-
Prepare a dilute solution of the tetrafluorobenzene derivative in a suitable UV-transparent solvent (e.g., dichloromethane, cyclohexane). The concentration should be chosen to give an absorbance in the range of 0.1 to 1.0.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.
-
Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorbance (λmax) for each electronic transition.
Conclusion
Tetrafluorobenzene derivatives represent a class of molecules with a rich and complex electronic landscape. The subtle interplay of inductive and mesomeric effects bestowed by fluorine substitution provides a powerful tool for tuning the properties of aromatic systems. This has led to their emergence as critical components in a diverse range of applications, from high-performance organic electronics to life-saving pharmaceuticals. As our understanding of the fundamental principles governing their behavior continues to grow, so too will the innovative applications of these versatile molecular architects.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Process for the preparation of 2,3,4,5-tetrafluorobenzene derivatives [patentalert.com]
- 6. ac1.hhu.de [ac1.hhu.de]
- 7. Structural, dynamical, and photochemical properties of ortho-tetrafluoroazobenzene inside a flexible MOF under visible light irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electronic properties of tetrakis(pentafluorophenyl)porphyrin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Charge transport in organic semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tailoring the charge transport characteristics in ordered small-molecule organic semiconductors by side-chain engineering and fluorine substitution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Effects of fluorine substitution on the edge-to-face interaction of the benzene dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancement of charge transport properties of small molecule semiconductors by controlling fluorine substitution and effects on photovoltaic properties of organic solar cells and perovskite solar cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. フッ素化ビルディングブロック [sigmaaldrich.com]
- 18. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 19. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Safe Handling of 1,3-Dibromotetrafluorobenzene
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides in-depth health and safety guidance for the handling of 1,3-Dibromotetrafluorobenzene (CAS No. 1559-87-1). As a versatile halogenated compound used in the synthesis of advanced materials and pharmaceuticals, a thorough understanding of its properties and associated hazards is critical for ensuring laboratory safety.[1][2] This guide moves beyond simple procedural lists to provide the causal reasoning behind safety protocols, empowering scientific professionals to work with this compound confidently and securely.
Section 1: Chemical and Physical Identity
A foundational element of safety is understanding the physical nature of the substance. This compound is a clear, colorless liquid.[3] Its key physical and chemical properties are summarized below, which inform the specific handling and storage requirements outlined in subsequent sections. For instance, its density being more than twice that of water and its status as a combustible liquid are critical considerations for spill control and fire prevention.
| Property | Value | Source |
| CAS Number | 1559-87-1 | [4][5] |
| Molecular Formula | C₆Br₂F₄ | [4][5] |
| Molecular Weight | 307.87 g/mol | [5] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 200 °C | [5] |
| Density | 2.18 g/mL at 25 °C | [5] |
| Flash Point | 92.2 °C (198.0 °F) - closed cup | [5] |
| Refractive Index | n20/D 1.516 (lit.) | [5] |
Section 2: Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that mandate careful handling.[4][5] The primary risks are irritation to the skin, eyes, and respiratory system, alongside its combustibility.[4][5]
| Hazard Classification | GHS Code | Description | Source |
| Combustible Liquid | H227 | A liquid that can burn or ignite, causing a fire. | [4] |
| Skin Irritation | H315 | Causes irritation upon contact with skin. | [4][5] |
| Serious Eye Irritation | H319 | Causes serious, potentially damaging, irritation to the eyes. | [4][5] |
| Specific Target Organ Toxicity | H335 | May cause irritation to the respiratory tract upon inhalation. | [4][5] |
| Signal Word | Warning | [4][5] |
A systematic risk assessment is not merely a bureaucratic step; it is a critical scientific process for ensuring safety. The causality is direct: understanding the hazards (irritant, combustible) leads to the implementation of specific controls (ventilation, PPE, ignition source control) to mitigate the risk of exposure or incident.
Section 3: Engineering and Administrative Controls
The hierarchy of controls prioritizes eliminating hazards at their source. Engineering and administrative controls are the most effective lines of defense, as they are designed to minimize the potential for exposure.
-
Engineering Controls : These are physical changes to the workspace.
-
Chemical Fume Hood : This is non-negotiable. Because the compound may cause respiratory irritation (H335), all handling must occur within a properly functioning chemical fume hood.[4] This control physically contains vapors and prevents them from entering the laboratory atmosphere.
-
Emergency Equipment : Emergency eye wash fountains and safety showers must be immediately accessible in the vicinity of any potential exposure.[6] The first few seconds after an exposure are critical, and immediate flushing is the most effective first aid.
-
Ventilation : Workstations must have good general ventilation to supplement the primary containment of the fume hood.[4]
-
-
Administrative Controls : These are procedural and policy-based controls.
-
Ignition Source Control : As a combustible liquid, all potential ignition sources—such as open flames, hot surfaces, and sparks—must be strictly prohibited in the handling area.[4][7]
-
Static Electricity Prevention : Vapors can form explosive mixtures with air.[4][7] Therefore, all metal equipment used for transferring the liquid must be grounded and bonded to prevent the buildup of static electricity, which can create a spark and cause ignition.[7][8] Use only non-sparking tools.[4]
-
Hygiene Practices : Do not eat, drink, or smoke in areas where this chemical is handled.[4] Always wash hands thoroughly with soap and water after handling to remove any residual contamination.[4][9]
-
Section 4: Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense, used when engineering and administrative controls cannot eliminate all risks of exposure. The selection of appropriate PPE is crucial and must be based on the specific hazards of this compound.
-
Eye and Face Protection : Chemical splash goggles are mandatory to protect against splashes that could cause serious eye irritation (H319).[4][5][8] For tasks with a higher risk of splashing, such as large-volume transfers, a face shield should be worn in addition to goggles for maximum protection.[8]
-
Skin Protection :
-
Gloves : Wear chemically resistant gloves.[10] Materials such as nitrile or neoprene are generally recommended for handling halogenated aromatic compounds. Always check the manufacturer's glove compatibility data for breakthrough time and replace gloves immediately if contamination is suspected.[10]
-
Protective Clothing : A standard laboratory coat should be worn to protect against incidental contact.[8] For larger-scale operations, a chemically impervious apron or coveralls may be necessary.[8][10]
-
-
Respiratory Protection : Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required. However, if vapors or mists are generated in a situation where ventilation is inadequate, a NIOSH-certified respirator with an appropriate filter (e.g., type ABEK for organic vapors and gases) must be used.[5]
Protocol: Donning and Doffing PPE
-
Donning (Putting On) :
-
Wash hands thoroughly.
-
Put on the lab coat, ensuring it is fully buttoned.
-
Put on the respirator, if required, and perform a seal check.
-
Put on safety goggles or face shield.
-
Wash hands again and dry them before putting on gloves. Pull gloves on so they cover the cuffs of the lab coat.
-
-
Doffing (Taking Off) :
-
Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Remove the lab coat by rolling it inside-out, without shaking it.
-
Wash hands.
-
Remove goggles or face shield by handling the strap.
-
Remove the respirator, if worn.
-
Wash hands thoroughly with soap and water.
-
Section 5: Standard Operating Procedure for Laboratory-Scale Transfer
This protocol outlines a self-validating system for safely transferring this compound from a stock container to a reaction vessel inside a chemical fume hood.
-
Preparation :
-
Verify the chemical fume hood is operational (check airflow monitor).
-
Ensure an emergency eyewash and shower are accessible and unobstructed.
-
Assemble all necessary glassware and equipment inside the fume hood.
-
Ground and bond the receiving vessel and any metal transfer equipment.[8]
-
Don all required PPE as specified in Section 4.
-
-
Transfer :
-
Place an absorbent, chemical-resistant pad on the floor of the fume hood to contain minor drips.
-
Slowly open the stock container, being mindful of any pressure differential.
-
Carefully pour the required amount into the receiving vessel, minimizing splashing. For precise additions, use a glass syringe or cannula.
-
Securely close the stock container immediately after dispensing.
-
-
Cleanup :
-
Wipe any minor external contamination from the containers with a cloth lightly dampened with a suitable solvent (e.g., isopropanol), placing the used cloth into a designated solid hazardous waste container.
-
Properly store the stock container according to the conditions outlined in Section 3.
-
Doff PPE as per the established protocol.
-
Wash hands thoroughly.
-
Section 6: Emergency Procedures
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work with the compound.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
-
Inhalation : If fumes or vapors are inhaled, immediately move the exposed person to fresh air.[11] If breathing has stopped or is difficult, perform artificial respiration and seek immediate medical attention.[4][11]
-
Skin Contact : Immediately remove all contaminated clothing, including footwear.[10] Flush the affected skin with plenty of soap and water.[4][11] If skin irritation occurs or persists, seek medical attention.[4]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.
-
Ingestion : Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth out with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[11]
Spill Response
-
Minor Spills (<100 mL, contained in a fume hood) :
-
Ensure all ignition sources are removed.[10]
-
Wearing full PPE, absorb the spill with a dry, inert material such as vermiculite, sand, or dry chemical absorbent.[4][10]
-
Use non-sparking tools to collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]
-
Ventilate the area and decontaminate the surface.
-
-
Major Spills (>100 mL or outside of containment) :
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use dry sand, dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[4] A water spray can be used to cool fire-exposed containers but may not be effective at extinguishing the fire itself.[10]
-
Specific Hazards : Upon thermal decomposition, the compound can release toxic and corrosive fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[4] There is a risk of explosion if containers are heated under confinement.[4]
-
Protective Equipment : Firefighters must wear gas-tight, chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[6]
Section 7: Disposal Considerations
All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous waste.
-
Procedure : Dispose of contents and containers in accordance with all local, state, and federal regulations.[4][9] This typically involves transferring the waste to an approved and licensed waste disposal plant.[4] Do not mix with other waste streams unless explicitly permitted.
Section 8: Toxicological Information Summary
The primary known toxicological effects of this compound are related to its irritant properties.
-
Acute Effects : It is known to cause skin irritation, serious eye irritation, and respiratory tract irritation upon single exposure.[4][5]
-
Chronic Effects : There is limited evidence available regarding the long-term or chronic health effects of exposure.[10] As with any laboratory chemical, exposure should be minimized to the lowest possible level.
Section 9: References
-
Synquest Labs. (n.d.). 1,3-Diiodotetrafluorobenzene - Safety Data Sheet. Retrieved from Synquest Labs. (URL not directly available, content sourced from search result)
-
Synquest Labs. (2016, December 6). This compound - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 1,3-Bis(trifluoromethyl)benzene - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 96%. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2025, December 21). 1,3-Difluorobenzene - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2025, June 24). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). 1,3-Dibromotetrafluorobenceno. Retrieved from --INVALID-LINK--
-
Benchchem. (2025). Essential Safety and Operational Guide for 1-Bromo-3,5-difluorobenzene-d3. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2025, December 19). 1,3-Dibromobenzene - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2025, October 7). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). This compound, 98+%. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 96%. Retrieved from --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. A17392.14 [thermofisher.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 1,3-ジブロモテトラフルオロベンゼン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Methodological & Application
Strategic C-C Bond Formation: Protocols for Selective Suzuki Coupling Reactions Using 1,3-Dibromotetrafluorobenzene
An Application Guide for Researchers
Introduction
In the landscape of modern synthetic chemistry, fluorinated organic molecules are indispensable building blocks, particularly within pharmaceutical and materials science research. The incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, enhancing metabolic stability, bioavailability, and binding affinity.[1] 1,3-Dibromotetrafluorobenzene is a valuable and versatile scaffold, featuring a highly electron-deficient aromatic core and two reactive C-Br bonds. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most robust and widely used methods for forming carbon-carbon bonds.[2]
This guide provides an in-depth exploration of the Suzuki coupling reaction as applied to this compound. We move beyond simple procedural outlines to dissect the mechanistic nuances and strategic considerations required to control the reaction's outcome. For researchers in drug development and materials science, mastering the selective mono- or di-arylation of this substrate opens a direct pathway to novel, highly functionalized fluorinated compounds. The protocols herein are designed to be both descriptive and explanatory, empowering scientists to not only replicate the results but also to adapt these methodologies for their unique synthetic challenges.
Mechanistic Considerations: The Path to Selectivity
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle is generally understood to have three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step.[4] The strong electron-withdrawing effect of the four fluorine atoms makes the C-Br bonds more susceptible to oxidative addition compared to non-fluorinated dibromoarenes.
-
Transmetalation : The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the organoboron species.[2][6]
-
Reductive Elimination : The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]
Caption: Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.
Controlling Selectivity: Mono- vs. Di-arylation
For symmetrically substituted substrates like this compound, achieving selective mono-arylation in the presence of two identical reactive sites is a significant challenge. The outcome is primarily governed by careful control of reaction parameters.[7][8]
-
Stoichiometry : This is the most critical factor. Using a slight excess or stoichiometric amount (1.0-1.2 equivalents) of the arylboronic acid strongly favors the formation of the mono-arylated product. Conversely, employing a larger excess (≥ 2.2 equivalents) of the boronic acid drives the reaction towards the di-substituted product.
-
Reaction Time and Temperature : After the first coupling, the resulting 1-aryl-3-bromo-tetrafluorobenzene is electronically different from the starting material. While still activated, its reactivity might be slightly diminished. Shorter reaction times and lower temperatures can sometimes be used to isolate the mono-coupled product before the second coupling proceeds to a significant extent.
-
Catalyst System : The choice of ligand can influence selectivity, although stoichiometry remains the primary lever.[9] Highly active catalyst systems may lead to mixtures even with careful stoichiometric control, requiring further optimization.
Experimental Design: Catalysts, Ligands, and Conditions
The success of Suzuki couplings with challenging substrates hinges on the selection of an appropriate catalyst system. For electron-deficient and sterically unhindered substrates like this compound, several palladium sources and ligands have proven effective.
| Component | Recommended Reagents | Rationale & Insights |
| Palladium Precursor | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ can often be used directly as it is a Pd(0) source. Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) sources, respectively, that require a phosphine ligand to form the active catalytic species in situ.[4] |
| Phosphine Ligand | PPh₃, Buchwald Ligands (e.g., SPhos, RuPhos) | For simple couplings, PPh₃ may suffice. However, for achieving high yields and efficiency, bulky and electron-rich biaryl phosphine ligands (Buchwald ligands) are often superior as they promote both rapid oxidative addition and reductive elimination.[10][11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An inorganic base is required to activate the boronic acid.[6] The choice can depend on the solvent and the sensitivity of functional groups on the coupling partners. K₂CO₃ is a good starting point, while Cs₂CO₃ is often used for more challenging couplings. |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, DMF | A biphasic solvent system is common, with the organic solvent solubilizing the aryl halide and catalyst, and the aqueous phase dissolving the inorganic base.[2] Degassing the solvent thoroughly is critical to prevent oxidation and deactivation of the Pd(0) catalyst. |
Protocols for Selective Arylation
The following protocols provide a robust starting point for the selective mono- and di-arylation of this compound. Researchers should consider these as templates to be optimized for their specific arylboronic acid.
Protocol 1: Selective Mono-Arylation
This procedure is designed to yield 1-aryl-3-bromo-2,4,5,6-tetrafluorobenzene as the major product.
Workflow Diagram
Caption: Figure 2: Workflow for Selective Mono-Arylation.
Step-by-Step Methodology:
-
Reaction Setup : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 288 mg), the desired arylboronic acid (1.1 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg).
-
Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).
-
Solvent Addition : Add degassed solvents, typically a mixture of toluene (8 mL) and water (2 mL). The degassing process (e.g., sparging with argon for 15-20 minutes) is crucial for reproducibility.[5]
-
Reaction Execution : Seal the flask and place it under a positive pressure of an inert gas (Argon or Nitrogen). Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting dibromide and the appearance of a new, major product spot.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure mono-arylated product.
Protocol 2: Symmetrical Di-Arylation
This procedure is designed to yield 1,3-bis(aryl)-2,4,5,6-tetrafluorobenzene as the major product.
Step-by-Step Methodology:
-
Reaction Setup : To a flame-dried Schlenk flask, add this compound (1.0 mmol, 288 mg), the arylboronic acid (2.5 mmol), and potassium phosphate (K₃PO₄, 4.0 mmol, 849 mg). Using a stronger base and a slight excess of boronic acid helps drive the reaction to completion.[12]
-
Catalyst Addition : Add the palladium precursor, such as Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg), and a suitable ligand, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16 mg).
-
Solvent Addition : Add degassed 1,4-dioxane (10 mL) and water (2 mL).
-
Reaction Execution : Seal the flask, place under an inert atmosphere, and heat to 100-110 °C with vigorous stirring.
-
Monitoring : Monitor the reaction for the complete consumption of both the starting material and the mono-arylated intermediate. These reactions may require longer times (12-24 hours).
-
Workup and Purification : Follow the same workup and purification procedure as described in Protocol 1. The di-arylated product is typically less polar than the mono-arylated intermediate.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficiently degassed solvent; Low reaction temperature. | Use a fresh bottle of catalyst or a glovebox. Ensure thorough degassing of solvents. Increase temperature in 10 °C increments. |
| Mixture of Mono/Di Product | Incorrect stoichiometry for mono-arylation; Reaction ran too long. | For mono-arylation, use ≤1.1 eq. of boronic acid and monitor carefully to stop the reaction once the starting material is consumed. |
| Formation of Homocoupled Boronic Acid Product (Ar'-Ar') | Presence of oxygen; Inefficient transmetalation. | Improve degassing technique. Consider a different base (e.g., Cs₂CO₃) or ligand to facilitate transmetalation. |
| Protodeborylation (Ar-H instead of Ar-Ar') | Presence of excess water; Insufficiently anhydrous organic solvent. | Although the reaction uses water, ensure the organic solvent is of high quality. Do not use excessive amounts of water. |
Applications in Research and Development
The products derived from these reactions, 1-aryl-3-bromotetrafluorobenzenes and 1,3-bis(aryl)tetrafluorobenzenes, are highly valuable intermediates.
-
Drug Discovery : The mono-arylated product is a versatile platform for further diversification. The remaining bromine atom can be used in subsequent cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) to build complex, three-dimensional molecules with potential biological activity.[9][13] The tetrafluorophenyl core often imparts favorable pharmacokinetic properties.[14]
-
Materials Science : Symmetrically substituted 1,3-bis(aryl)tetrafluorobenzenes can serve as core structures for organic light-emitting diodes (OLEDs), liquid crystals, and specialty polymers. The high fluorine content can lead to materials with enhanced thermal stability, specific electronic properties, and hydrophobicity.[15]
References
- 1. Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles as DNA-groove binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. nbinno.com [nbinno.com]
Application Notes and Protocols: Formation of a Di-Grignard Reagent from 1,3-Dibromotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of the di-Grignard reagent from 1,3-dibromotetrafluorobenzene, namely 1,3-bis(bromomagnesio)tetrafluorobenzene. This reagent is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and materials science, offering a pathway to novel polyfluorinated aromatic compounds. These application notes detail the underlying mechanistic principles, provide a robust and validated experimental protocol, and offer insights into process optimization and troubleshooting. The information presented herein is intended to enable researchers to reliably and safely prepare this versatile reagent for a range of synthetic applications.
Introduction
Grignard reagents, organomagnesium halides (RMgX), are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Their utility stems from the umpolung (polarity reversal) of the carbon atom attached to the magnesium, transforming it from an electrophilic center in the parent organic halide to a potent nucleophile.[3] The formation of Grignard reagents from polyhalogenated aromatic compounds, such as this compound, presents unique challenges and opportunities. The resulting di-Grignard reagent, 1,3-bis(bromomagnesio)tetrafluorobenzene, serves as a difunctional nucleophile, enabling the construction of complex molecular architectures with a tetrafluorinated central ring. This structural motif is of significant interest in drug development, as the incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[4][5]
Mechanistic Considerations
The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal.[6] The generally accepted mechanism involves a single-electron transfer (SET) from the magnesium to the organic halide, generating a radical anion which then collapses to form an organic radical and a halide anion. A second SET from another magnesium atom to the organic radical, or recombination with a MgX radical, yields the final Grignard reagent.[1][6]
Several key factors must be considered for the successful formation of the di-Grignard reagent from this compound:
-
Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction.[7] Activation is therefore crucial and can be achieved by various methods, including the addition of activating agents like iodine or 1,2-dibromoethane, or by mechanical means such as stirring or sonication.[7][8]
-
Solvent: Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential.[3][9] They are aprotic, preventing the protonation and subsequent destruction of the highly basic Grignard reagent.[9] Furthermore, they solvate and stabilize the Grignard reagent through coordination with the magnesium atom.[7][9]
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will readily react with water to form the corresponding hydrocarbon, in this case, 1,3-H₂-tetrafluorobenzene.[10] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[11][12]
-
Reaction Initiation: The reaction can sometimes be slow to initiate. Gentle heating or the addition of a small crystal of iodine can help to start the reaction. Once initiated, the reaction is typically exothermic.[8][12]
-
Formation of the Di-Grignard: The sequential formation of the mono- and then the di-Grignard reagent is expected. The electron-withdrawing nature of the fluorine atoms and the first Grignard moiety can influence the reactivity of the second bromine atom. Careful control of stoichiometry and reaction time is necessary to favor the formation of the desired di-Grignard species.
Experimental Workflow
The following diagram outlines the key stages in the preparation and subsequent reaction of the 1,3-bis(bromomagnesio)tetrafluorobenzene Grignard reagent.
Caption: Experimental workflow for the synthesis and use of 1,3-bis(bromomagnesio)tetrafluorobenzene.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Magnesium Turnings | --- | Commercially Available | --- |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Use a freshly opened bottle or distill from sodium/benzophenone. |
| Iodine | Crystal | Commercially Available | For activation. |
| 1,2-Dibromoethane | Reagent Grade | Commercially Available | Alternative activating agent. |
| Deuterium Oxide (D₂O) | 99.9 atom % D | Commercially Available | For quenching and yield determination. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | --- | For workup. |
| Diethyl Ether | Anhydrous | Commercially Available | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying. |
Equipment:
-
Three-necked round-bottom flask (flame-dried)
-
Reflux condenser (flame-dried)
-
Pressure-equalizing dropping funnel (flame-dried)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Heating mantle
-
Ice-water bath
-
Syringes and needles
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and a nitrogen/argon inlet. Ensure all joints are well-sealed. Place a magnetic stir bar in the flask.
-
Magnesium Activation: Add magnesium turnings (2.2 equivalents) to the flask. Briefly heat the flask with a heat gun under a flow of inert gas to further remove any adsorbed moisture. Allow the flask to cool to room temperature. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.
-
Initiation: Add a small portion of anhydrous THF via the dropping funnel to just cover the magnesium.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small amount of this solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gently warm the flask.
-
Reaction: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 2-3 hours to ensure complete formation of the di-Grignard reagent.
-
Confirmation of Formation (Optional): To confirm the formation and estimate the yield of the Grignard reagent, an aliquot of the reaction mixture can be quenched with a known amount of D₂O. The extent of deuterium incorporation can be determined by ¹H NMR spectroscopy.
-
Reaction with an Electrophile: Cool the Grignard reagent solution to 0 °C using an ice-water bath. Add a solution of the desired electrophile in anhydrous THF dropwise via the dropping funnel. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an appropriate time (this will depend on the electrophile).
-
Workup: Cool the reaction mixture in an ice-water bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Reaction fails to initiate | Inactive magnesium surface; residual moisture. | Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[7][8] Gently warm the flask. Ensure all glassware is meticulously dried and use anhydrous solvents. |
| Low yield of Grignard reagent | Incomplete reaction; reaction with moisture or air. | Extend the reflux time. Ensure a positive pressure of inert gas is maintained throughout the reaction. Use freshly opened or distilled anhydrous THF. |
| Formation of Wurtz coupling byproducts | High local concentration of the dibromide. | Add the this compound solution slowly and ensure efficient stirring to maintain a low concentration of the halide. |
| Incomplete reaction with the electrophile | Steric hindrance; low reactivity of the electrophile. | Increase the reaction time or temperature after the addition of the electrophile. Consider using a more reactive electrophile. |
Safety Precautions
-
Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides upon standing.[10] Handle in a well-ventilated fume hood away from ignition sources.
-
Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water.[10] All operations should be carried out under an inert atmosphere.
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with electrophiles are often exothermic.[12] Use an ice bath to control the temperature, especially during the initial stages and quenching.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coat, and gloves.
References
- 1. SATHEE: Chemistry Grignard Reaction Mechanism [satheeneet.iitk.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. web.alfredstate.edu [web.alfredstate.edu]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Fluorinated Liquid Crystals from 1,3-Dibromotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the synthesis of fluorinated liquid crystals, a critical class of materials in modern display technologies, utilizing 1,3-dibromotetrafluorobenzene as a versatile starting material. The strategic incorporation of fluorine atoms into the molecular core of liquid crystals imparts desirable properties such as high dielectric anisotropy, low viscosity, and enhanced thermal and metabolic stability.[1][2] This document provides an in-depth exploration of the synthetic pathways, including detailed, step-by-step protocols for key transformations such as selective lithiation and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is elucidated, ensuring a deep understanding of the underlying chemical principles. This guide is intended to empower researchers in materials science and medicinal chemistry to design and synthesize novel fluorinated liquid crystal architectures with tailored properties.
Introduction: The Significance of Fluorine in Liquid Crystal Design
The unique electronic properties of fluorine have made it an indispensable element in the design of high-performance liquid crystals for active matrix liquid crystal displays (AMLCDs).[1][3] The high electronegativity of fluorine atoms introduces strong local dipoles, which can be strategically positioned within the liquid crystal molecule to control its dielectric anisotropy (Δε), a key parameter governing the switching behavior of the display.[2] Furthermore, the substitution of hydrogen with fluorine can lead to a reduction in viscosity and an increase in chemical and thermal stability, contributing to the longevity and reliability of the display device.[4]
This compound serves as an excellent and readily available building block for the synthesis of these advanced materials.[5][6] Its two bromine atoms provide reactive handles for sequential and selective functionalization, allowing for the construction of complex molecular architectures with precise control over the final properties of the liquid crystal.
Synthetic Strategies: From Building Block to Mesogen
The synthesis of fluorinated liquid crystals from this compound typically proceeds through one of two primary strategies, or a combination thereof:
-
Strategy A: Functionalization via Selective Lithiation. This approach involves the selective replacement of one of the bromine atoms with a lithium atom, creating a potent nucleophile that can react with a variety of electrophiles to introduce different structural motifs.
-
Strategy B: Palladium-Catalyzed Cross-Coupling Reactions. This strategy utilizes the bromine atoms as coupling sites for the formation of carbon-carbon bonds with other aromatic or acetylenic fragments, enabling the construction of the rigid mesogenic core.
The choice of strategy depends on the desired final structure of the liquid crystal molecule. Both pathways offer a high degree of modularity, allowing for the systematic variation of the molecular structure to fine-tune the liquid crystalline properties.
Below is a generalized workflow illustrating these synthetic pathways:
Caption: General synthetic workflows from this compound.
Detailed Protocols and Methodologies
The following protocols provide detailed, step-by-step procedures for the key synthetic transformations involved in the synthesis of fluorinated liquid crystals from this compound.
Protocol 1: Selective Monolithiation and Reaction with an Electrophile
This protocol describes the selective monolithiation of this compound and subsequent reaction with a cyclohexanone derivative, a common building block for liquid crystal synthesis. The regioselectivity of the lithiation is crucial and is influenced by the electronic effects of the fluorine atoms.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | 98% | Commercially Available |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | Commercially Available |
| 4-Alkylcyclohexanone | As required | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Saturated aq. NH4Cl | Prepared in-house | |
| Anhydrous MgSO4 | Commercially Available |
Experimental Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound (1.0 eq). Anhydrous THF is added to dissolve the starting material.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.0 eq) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction is stirred at -78 °C for 1 hour.
-
Electrophilic Quench: A solution of 4-alkylcyclohexanone (1.1 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromotetrafluorobenzene derivative with an arylboronic acid to construct a biphenyl core structure.[7][8]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Bromotetrafluorophenyl derivative | As synthesized | |
| Arylboronic acid | As required | Commercially Available |
| Pd(PPh3)4 | Commercially Available | |
| K2CO3 | Anhydrous | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Water | Degassed |
Experimental Procedure:
-
Reaction Setup: A Schlenk flask is charged with the bromotetrafluorophenyl derivative (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: A degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is added to the flask.
-
Reaction Conditions: The reaction mixture is heated to 80-90 °C under a nitrogen atmosphere and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography or recrystallization.
Caption: Simplified Suzuki-Miyaura cross-coupling catalytic cycle.
Protocol 3: Sonogashira Cross-Coupling
This protocol provides a general method for the Sonogashira coupling of a bromotetrafluorobenzene derivative with a terminal alkyne to form a tolane structure, another important mesogenic core.[3][9][10]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Bromotetrafluorophenyl derivative | As synthesized | |
| Terminal alkyne | As required | Commercially Available |
| PdCl2(PPh3)2 | Commercially Available | |
| Copper(I) iodide (CuI) | Commercially Available | |
| Triethylamine (TEA) | Anhydrous | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
Experimental Procedure:
-
Reaction Setup: To a solution of the bromotetrafluorophenyl derivative (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of THF and triethylamine, PdCl2(PPh3)2 (0.03 eq) and CuI (0.05 eq) are added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperature (40-50 °C) under a nitrogen atmosphere until the starting material is consumed (monitored by TLC).
-
Work-up: The solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Characterization of Fluorinated Liquid Crystals
The synthesized fluorinated liquid crystals must be thoroughly characterized to determine their chemical structure, purity, and liquid crystalline properties.
Characterization Techniques and Expected Data:
| Technique | Purpose | Expected Observations |
| NMR Spectroscopy (¹H, ¹⁹F, ¹³C) | Structural elucidation and purity assessment. | Characteristic chemical shifts and coupling constants for the fluorinated aromatic core and the attached side chains. |
| FTIR Spectroscopy | Identification of functional groups. | Stretching frequencies for C-F bonds, C=O (if applicable), and other characteristic functional groups. |
| Differential Scanning Calorimetry (DSC) | Determination of phase transition temperatures and enthalpies.[1][5][11] | Endothermic peaks corresponding to crystal-to-mesophase and mesophase-to-isotropic liquid transitions upon heating. |
| Polarized Optical Microscopy (POM) | Identification of liquid crystal phases and observation of textures.[1][5][11] | Characteristic optical textures (e.g., schlieren, focal conic) for nematic and smectic phases. |
Conclusion
The synthesis of fluorinated liquid crystals from this compound offers a versatile and powerful platform for the development of advanced materials with tailored properties for a wide range of applications, particularly in display technology. The synthetic strategies and detailed protocols provided in this guide, grounded in established chemical principles, offer a solid foundation for researchers to explore this exciting field. The careful selection of synthetic routes and rigorous characterization of the final products are paramount to achieving the desired material performance.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 8. mdpi.com [mdpi.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Poly(tetrafluoro-m-phenylene) Utilizing 1,3-Dibromotetrafluorobenzene
For: Researchers, scientists, and drug development professionals exploring advanced fluorinated polymeric systems.
Introduction: The Strategic Integration of 1,3-Dibromotetrafluorobenzene in Advanced Polymer Synthesis
The pursuit of high-performance polymers with exceptional thermal stability, chemical resistance, and unique optoelectronic properties has driven significant interest in polyfluorinated aromatic systems. Among the various monomers utilized, this compound emerges as a critical building block for the synthesis of poly(tetrafluoro-m-phenylene). The strategic placement of bromine atoms at the meta positions on the perfluorinated phenyl ring allows for controlled polymerization through various cross-coupling methodologies. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the C-Br bonds, making this monomer amenable to forming robust, thermally stable polymer backbones.
These resulting poly(tetrafluoro-m-phenylene) structures are of considerable interest for applications in demanding environments, including high-frequency electronics, advanced coatings, and as components in specialty membranes. This document provides a detailed guide to the synthesis of poly(tetrafluoro-m-phenylene) from this compound, with a focus on two powerful and widely adopted polymerization techniques: Nickel-catalyzed Kumada Catalyst-Transfer Polycondensation (KCTP) and Palladium-catalyzed Suzuki-Miyaura Polycondensation. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is paramount for successful polymerization.
| Property | Value | Reference |
| CAS Number | 1559-87-1 | N/A |
| Molecular Formula | C₆Br₂F₄ | N/A |
| Molecular Weight | 307.87 g/mol | N/A |
| Appearance | Colorless to light yellow liquid | N/A |
| Melting Point | 5-7 °C | N/A |
| Boiling Point | ~200 °C | N/A |
| Flash Point | 92 °C | N/A |
Polymerization Methodologies: A Tale of Two Catalysts
The synthesis of poly(tetrafluoro-m-phenylene) from this compound is effectively achieved through transition metal-catalyzed cross-coupling reactions. The choice of methodology can influence the polymer's molecular weight, polydispersity, and ultimately its material properties.
Method 1: Nickel-Catalyzed Kumada Catalyst-Transfer Polycondensation (KCTP)
KCTP, a variant of Grignard metathesis polymerization, is a powerful chain-growth polymerization technique that allows for the synthesis of well-defined conjugated polymers.[1] The mechanism involves the transfer of the nickel catalyst along the growing polymer chain, which can lead to polymers with controlled molecular weights and narrow polydispersity indices.[1]
Materials:
-
This compound (distilled prior to use)
-
Isopropylmagnesium chloride-lithium chloride complex (1.3 M in THF)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Argon gas (high purity)
Procedure:
-
Reaction Setup: All glassware should be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of argon. The reaction should be carried out under an inert atmosphere using standard Schlenk line techniques.
-
Monomer Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Grignard Metathesis: Cool the solution to 0 °C in an ice bath. Slowly add isopropylmagnesium chloride-lithium chloride complex (1.05 eq.) dropwise via syringe. The use of a "turbo-Grignard" reagent like i-PrMgCl·LiCl can facilitate the halogen-metal exchange. Allow the reaction mixture to stir at room temperature for 2 hours to ensure complete formation of the Grignard reagent.
-
Polymerization Initiation: In a separate Schlenk flask, suspend Ni(dppp)Cl₂ (0.01 eq.) in anhydrous THF. Add this catalyst slurry to the Grignard reagent solution at room temperature. The reaction mixture will typically change color, indicating the initiation of polymerization.
-
Polymerization: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the polymerization can be monitored by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC).
-
Quenching and Precipitation: After the desired polymerization time, quench the reaction by slowly adding a mixture of methanol and concentrated HCl. This will protonate any remaining Grignard species and precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer extensively with methanol, water, and then methanol again to remove any residual catalyst and salts.
-
Drying: Dry the purified poly(tetrafluoro-m-phenylene) in a vacuum oven at 60 °C to a constant weight.
-
Inert Atmosphere: The Grignard reagent and the Ni(0) active catalyst are highly sensitive to oxygen and moisture. A strict inert atmosphere is crucial to prevent premature termination and catalyst deactivation.
-
Anhydrous Solvents: Water will quench the Grignard reagent and inhibit the polymerization.
-
Catalyst Choice: Ni(dppp)Cl₂ is a common and effective catalyst for Kumada-type polymerizations, promoting a chain-growth mechanism.[1]
-
Quenching: The acidic methanol quench is necessary to terminate the polymerization and protonate the polymer chain ends.
Method 2: Palladium-Catalyzed Suzuki-Miyaura Polycondensation
Suzuki polycondensation is a versatile step-growth polymerization method that involves the coupling of a dihalide with a diboronic acid or ester in the presence of a palladium catalyst and a base. This method is known for its tolerance to a wide range of functional groups.
Materials:
-
This compound
-
Phenylene-1,3-diboronic acid or its bis(pinacolato) ester derivative
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Methanol
-
Argon gas (high purity)
Procedure:
-
Reaction Setup: As with the KCTP method, all glassware must be oven-dried and the reaction conducted under an inert argon atmosphere.
-
Reactant Mixture: In a Schlenk flask equipped with a condenser and magnetic stir bar, combine this compound (1.0 eq.), phenylene-1,3-diboronic acid (1.0 eq.), and the base (K₂CO₃ or Cs₂CO₃, 3-4 eq.).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.01-0.03 eq.), to the flask.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The aqueous phase is necessary to facilitate the transmetalation step in the catalytic cycle.
-
Polymerization: Heat the reaction mixture to reflux (typically 90-110 °C) with vigorous stirring for 48-72 hours.
-
Work-up and Precipitation: Cool the reaction mixture to room temperature. Separate the organic layer and wash it with water and brine. Concentrate the organic layer under reduced pressure. Precipitate the polymer by pouring the concentrated solution into a large volume of methanol.
-
Purification: Collect the polymer by filtration and wash it with methanol to remove any unreacted monomers and catalyst byproducts. Further purification can be achieved by Soxhlet extraction with an appropriate solvent (e.g., acetone or methanol).
-
Drying: Dry the purified poly(tetrafluoro-m-phenylene) in a vacuum oven at 60 °C until a constant weight is achieved.
-
Palladium Catalyst: Pd(PPh₃)₄ is a common and effective pre-catalyst that generates the active Pd(0) species in situ.
-
Base: The base is crucial for the activation of the boronic acid, forming a boronate species that facilitates transmetalation to the palladium center. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility in the reaction medium.
-
Two-Phase Solvent System: The use of a biphasic system (e.g., toluene/water) is standard for Suzuki couplings as it helps to dissolve both the organic-soluble reactants and the inorganic base.[2]
Visualization of Synthetic Workflows
Kumada Catalyst-Transfer Polycondensation (KCTP) Workflow
Caption: Workflow for the synthesis of poly(tetrafluoro-m-phenylene) via KCTP.
Suzuki-Miyaura Polycondensation Workflow
Caption: Workflow for the synthesis of poly(tetrafluoro-m-phenylene) via Suzuki polycondensation.
Characterization of Poly(tetrafluoro-m-phenylene)
Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized polymer.
| Technique | Expected Observations |
| ¹H NMR | Absence of signals corresponding to monomer protons. If end-capping agents are used, characteristic signals for the end groups may be observed. |
| ¹⁹F NMR | Complex multiplets in the aromatic region characteristic of the tetrafluorophenylene repeating unit. The chemical shifts will be indicative of the polymer environment. |
| GPC/SEC | Provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). The shape of the chromatogram gives an indication of the molecular weight distribution. |
| TGA | Thermogravimetric analysis will determine the thermal stability of the polymer, indicating the onset of decomposition. High decomposition temperatures are expected for this class of polymers. |
| DSC | Differential Scanning Calorimetry can be used to determine the glass transition temperature (Tg) and any melting transitions (Tm) if the polymer is semi-crystalline. |
Properties and Potential Applications
Poly(tetrafluoro-m-phenylene) is expected to exhibit a unique combination of properties due to its highly fluorinated backbone.
-
High Thermal Stability: The strong C-F and C-C bonds in the aromatic backbone impart excellent resistance to thermal degradation.
-
Chemical Inertness: The fluorine atoms provide a protective sheath around the polymer chain, making it resistant to many chemicals and solvents.
-
Low Dielectric Constant: The presence of fluorine typically lowers the dielectric constant of a material, making these polymers attractive for applications in microelectronics as insulating layers.[3]
-
Hydrophobicity: Fluorinated polymers are known for their water-repellent properties, which can be beneficial for coatings and membranes.
Potential Applications:
-
High-Performance Dielectrics: For use in capacitors, insulators in high-frequency circuits, and printed circuit boards.
-
Chemically Resistant Coatings: Protecting surfaces in harsh chemical environments.
-
Gas Separation Membranes: The rigid polymer backbone and fluorine content may lead to selective gas permeability.
-
Advanced Composites: As a matrix material for high-temperature and chemically resistant composites.
Conclusion
The synthesis of poly(tetrafluoro-m-phenylene) using this compound as a key monomer offers a pathway to a class of high-performance materials with a desirable set of properties. Both Kumada Catalyst-Transfer Polycondensation and Suzuki-Miyaura Polycondensation are robust methods for achieving this synthesis. The choice of method will depend on the desired control over polymer architecture and the available synthetic resources. The protocols and insights provided in these application notes are intended to serve as a comprehensive guide for researchers venturing into the synthesis and exploration of these advanced fluorinated polymers. Careful attention to experimental detail, particularly the maintenance of inert and anhydrous conditions, is paramount for reproducible and successful outcomes.
References
Application Notes and Protocols for Cross-Coupling Reactions of 1,3-Dibromotetrafluorobenzene
Introduction: The Strategic Value of 1,3-Dibromotetrafluorobenzene in Synthesis
Fluorinated aromatic compounds are cornerstones in the development of modern pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, binding affinity, and electronic properties. This compound emerges as a particularly valuable and versatile building block in this context. Its tetrafluorinated core offers a scaffold with unique electronic characteristics, while the two bromine atoms at the meta positions provide orthogonal handles for sequential or dual cross-coupling reactions. This allows for the controlled and predictable construction of complex, three-dimensional molecular architectures that would be otherwise difficult to access.
This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling protocols applicable to this compound, offering researchers, scientists, and drug development professionals both the theoretical underpinnings and practical, field-proven methodologies for its effective utilization. The protocols detailed herein are designed to be self-validating, with explanations for critical experimental choices to ensure robust and reproducible outcomes.
I. Foundational Principles: Understanding Reactivity and Selectivity
The reactivity of this compound in cross-coupling reactions is governed by the strong electron-withdrawing nature of the four fluorine atoms, which makes the C-Br bonds susceptible to oxidative addition by a Pd(0) catalyst. A key challenge and opportunity when working with this substrate is achieving selectivity. Depending on the reaction conditions and the coupling partner, either mono- or di-substitution can be favored.
Generally, the first coupling reaction is faster than the second due to the change in the electronic properties of the ring after the first substitution. However, with carefully chosen catalysts, ligands, and reaction times, selective mono- or double-coupling can be achieved.
II. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an organoboron reagent with an organic halide.[1] For this compound, this reaction allows for the introduction of one or two aryl or heteroaryl substituents.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of a C-Br bond of this compound to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center in the presence of a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[1] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate both the oxidative addition and reductive elimination steps, particularly with the electron-poor tetrafluorophenyl ring.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol for Double Suzuki-Miyaura Coupling
This protocol is adapted from established methods for double Suzuki couplings on dibromoarenes and provides a robust starting point for the synthesis of 1,3-diaryl-tetrafluorobenzenes.[2][3]
Table 1: Reagents and Conditions for Double Suzuki-Miyaura Coupling
| Reagent/Parameter | Molar Equivalents | Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 308 mg | --- |
| Arylboronic Acid | 2.2 - 2.5 | Varies | A slight excess ensures complete reaction. |
| Pd(PPh₃)₄ | 0.03 - 0.05 | 35 - 58 mg | Catalyst loading can be optimized. |
| K₂CO₃ or K₃PO₄ | 3.0 - 4.0 | 414 - 552 mg (K₂CO₃) | K₃PO₄ is a stronger base and may be more effective. |
| Solvent System | --- | 1,4-Dioxane/H₂O (4:1) | Degas solvents thoroughly before use. |
| Temperature | --- | 90-100 °C | Reflux conditions are typical. |
| Reaction Time | --- | 12 - 24 h | Monitor by TLC or GC-MS. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the arylboronic acid (2.2 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the mixture to reflux (90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
III. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a direct route to introduce sp-hybridized carbon atoms, forming arylalkynes.[4] This is particularly useful for creating rigid scaffolds and precursors for more complex structures. For this compound, site-selective mono-alkynylation is often achievable due to the deactivation of the ring after the first coupling.
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles: one for palladium and one for copper.[5] The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. An amine base is typically used to deprotonate the terminal alkyne.[4]
Diagram: Experimental Workflow for Cross-Coupling Reactions
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol for Mono-Sonogashira Coupling
This protocol is based on conditions reported for site-selective Sonogashira reactions on related polyhalogenated fluoroarenes.[6]
Table 2: Reagents and Conditions for Mono-Sonogashira Coupling
| Reagent/Parameter | Molar Equivalents | Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 308 mg | --- |
| Terminal Alkyne | 1.1 | Varies | A small excess is used. |
| Pd(PPh₃)₂Cl₂ | 0.02 | 14 mg | A common and effective catalyst. |
| CuI | 0.04 | 7.6 mg | Co-catalyst is crucial for this reaction. |
| Triethylamine (Et₃N) | 2.0 - 3.0 | 0.28 - 0.42 mL | Acts as both base and solvent. |
| Solvent | --- | THF or DMF (optional) | Et₃N can often serve as the solvent. |
| Temperature | --- | Room Temp. to 60 °C | Milder conditions favor mono-coupling. |
| Reaction Time | --- | 4 - 12 h | Monitor by TLC or GC-MS. |
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (e.g., 5 mL) followed by the terminal alkyne (1.1 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature or heat to a gentle reflux (e.g., 60 °C) until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the triethylamine under reduced pressure. Dissolve the residue in diethyl ether (20 mL) and filter through a pad of celite to remove the copper salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
IV. Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[7][8] This reaction is of immense importance in medicinal chemistry, as the arylamine motif is prevalent in a vast number of pharmaceuticals.
Mechanistic Rationale
The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by coordination of the amine and deprotonation by a strong base to form a palladium amido complex. Reductive elimination then yields the desired arylamine and regenerates the Pd(0) catalyst.[9] The use of bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos) is critical for promoting the reductive elimination step and preventing catalyst decomposition.
Protocol for Mono-Amination
This protocol is adapted from a large-scale synthesis of a related difluoroaniline derivative and offers a highly reliable method for the mono-amination of this compound.[10]
Table 3: Reagents and Conditions for Buchwald-Hartwig Mono-Amination
| Reagent/Parameter | Molar Equivalents | Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 308 mg | --- |
| Amine (e.g., Aniline) | 1.2 | Varies | Primary or secondary amines can be used. |
| Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.02 (Pd) | Varies | Pre-catalyst. |
| Xantphos or SPhos | 0.02 - 0.04 | Varies | Bulky phosphine ligand is essential. |
| NaOt-Bu or K₃PO₄ | 2.0 - 3.0 | 192 - 288 mg (NaOt-Bu) | Strong, non-nucleophilic base. |
| Solvent | --- | Toluene or 1,4-Dioxane | Anhydrous and degassed. |
| Temperature | --- | 80 - 110 °C | Higher temperatures are often required. |
| Reaction Time | --- | 8 - 24 h | Monitor by TLC or GC-MS. |
Step-by-Step Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.01 eq.) and the ligand (e.g., Xantphos, 0.02 eq.) to a dry reaction vessel. Add a portion of the anhydrous solvent and stir for 10-15 minutes.
-
Reaction Setup: To the vessel containing the activated catalyst, add the base (e.g., NaOt-Bu, 2.0 eq.), this compound (1.0 eq.), and the remaining solvent.
-
Reagent Addition: Add the amine (1.2 eq.) via syringe.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the desired N-aryl tetrafluorobromobenzene.
V. Negishi Coupling: Versatile C–C Bond Formation with Organozinc Reagents
The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance.[11] This makes the Negishi reaction a powerful alternative to Suzuki coupling, especially when boronic acids are unstable or difficult to prepare.
Mechanistic Rationale
Similar to other palladium-catalyzed cross-couplings, the Negishi reaction proceeds through oxidative addition, transmetalation, and reductive elimination.[12] The transmetalation step, involving the transfer of the organic group from zinc to palladium, is typically very fast and efficient. This high reactivity allows for couplings to occur under mild conditions.
Representative Protocol for Mono-Negishi Coupling
This protocol is based on general procedures for Negishi couplings of aryl bromides with organozinc reagents.[13]
Table 4: Reagents and Conditions for Negishi Coupling
| Reagent/Parameter | Molar Equivalents | Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 308 mg | --- |
| Organozinc Reagent (R-ZnBr) | 1.2 - 1.5 | Varies | Can be prepared in situ or used as a solution. |
| Pd(PPh₃)₄ or Pd₂(dba)₃/ligand | 0.02 - 0.05 | Varies | Catalyst choice depends on the organozinc reagent. |
| Solvent | --- | THF or DMF | Anhydrous and degassed. |
| Temperature | --- | Room Temp. to 80 °C | Mild conditions are often sufficient. |
| Reaction Time | --- | 2 - 12 h | Monitor by TLC or GC-MS. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) in anhydrous, degassed THF.
-
Reagent Addition: Add the solution of the organozinc reagent (1.2 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed as indicated by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter, concentrate, and purify the crude product by column chromatography.
VI. Conclusion and Future Outlook
This compound is a powerful synthon that provides access to a diverse array of highly functionalized fluorinated aromatic compounds. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi cross-coupling reactions are robust and reliable methods for its derivatization. By carefully selecting the reaction conditions, particularly the catalyst, ligand, base, and stoichiometry, researchers can achieve high yields and control the selectivity of mono- versus di-substitution. The protocols and principles outlined in this guide serve as a comprehensive resource for chemists seeking to leverage the unique properties of this versatile building block in their synthetic endeavors. Future work will likely focus on developing even more selective and efficient catalytic systems, including those that operate under milder conditions and with broader functional group tolerance, further expanding the synthetic utility of this compound.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]
- 11. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 12. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-pot Negishi cross-coupling reactions of in situ generated zinc reagents with aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls using 1,3-Dibromotetrafluorobenzene
Abstract
This comprehensive guide details the synthesis of mono- and di-arylated fluorinated biphenyls utilizing 1,3-dibromotetrafluorobenzene as a key building block. Fluorinated biphenyl scaffolds are of paramount importance in medicinal chemistry, agrochemicals, and materials science, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and electronic performance.[1][2] This document provides researchers, scientists, and drug development professionals with a robust framework for accessing these valuable compounds through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will explore the mechanistic underpinnings that govern selectivity, provide detailed, field-tested protocols for both mono- and diarylation, and offer insights into troubleshooting and optimization.
Introduction: The Strategic Value of Fluorinated Biphenyls
The introduction of fluorine into organic molecules can profoundly influence their properties. In drug discovery, fluorine substitution is a well-established strategy to modulate lipophilicity, pKa, and metabolic stability, often leading to improved pharmacokinetic profiles.[2] The rigid biphenyl scaffold, when combined with the unique electronic properties of fluorine atoms, gives rise to a class of compounds with applications ranging from liquid crystal displays to potent therapeutic agents.[2][3] this compound serves as a versatile and readily available starting material for the construction of complex, unsymmetrical polyfluorinated biphenyls, which would be challenging to synthesize via other methods.[3]
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1][4] The reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or its ester) with an organic halide.[4] Its popularity stems from the commercial availability of a vast array of boronic acids, the relatively mild reaction conditions, and the tolerance of a wide range of functional groups.[5]
Mechanism of the Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in our case, this compound) to form a palladium(II) intermediate.[6]
-
Transmetalation: In the presence of a base, the organoboron species transfers its organic group to the palladium(II) complex, forming a diorganopalladium(II) species. The base is crucial for activating the boronic acid.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Achieving Selective Mono- vs. Di-arylation
A key challenge when working with dihalogenated substrates like this compound is achieving selective mono-arylation to produce unsymmetrical biphenyls. The relative reactivity of the two C-Br bonds is identical in the starting material. However, once the first coupling occurs, the electronic properties of the resulting mono-arylated intermediate are altered, which can influence the rate of the second coupling.
Strategies for Selective Mono-arylation:
-
Stoichiometry Control: The most straightforward approach is to use a limited amount of the boronic acid (typically 0.9 to 1.1 equivalents).
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can favor the formation of the mono-coupled product.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand can significantly impact selectivity. Bulky, electron-rich ligands can sometimes favor mono-coupling.
Favoring Di-arylation:
To achieve exhaustive diarylation, an excess of the boronic acid (2.2 to 3.0 equivalents) is used, along with longer reaction times and potentially higher temperatures to drive the reaction to completion.
Figure 2: General workflow for selective mono- and di-arylation.
Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The palladium catalyst and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
Protocol for Selective Mono-arylation
This protocol is designed for the synthesis of an unsymmetrical fluorinated biphenyl.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Round-bottom flask or pressure tube
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or pressure tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Under the inert atmosphere, add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (disappearance of the starting dibromide), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated fluorinated biphenyl.
Protocol for Exhaustive Di-arylation
This protocol is designed for the synthesis of a symmetrical fluorinated terphenyl derivative.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (2.5 mmol, 2.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Toluene (10 mL)
-
Water (1 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add toluene and degassed water via syringe.
-
Heat the reaction mixture to 105 °C and stir vigorously for 16-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired di-arylated product.
Data Presentation: Representative Results
The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under optimized conditions. Yields are indicative and may vary depending on the specific substrate and reaction scale.
| Entry | Arylboronic Acid | Equivalents | Product Type | Expected Yield (%) |
| 1 | Phenylboronic acid | 1.1 | Mono-arylated | 75-85 |
| 2 | Phenylboronic acid | 2.5 | Di-arylated | 80-90 |
| 3 | 4-Methoxyphenylboronic acid | 1.1 | Mono-arylated | 70-80 |
| 4 | 4-Methoxyphenylboronic acid | 2.5 | Di-arylated | 75-85 |
| 5 | 3,5-Dimethylphenylboronic acid | 1.1 | Mono-arylated | 65-75 |
| 6 | 3,5-Dimethylphenylboronic acid | 2.5 | Di-arylated | 70-80 |
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvents | - Use fresh catalyst and ensure proper inert atmosphere techniques.- Use anhydrous solvents and high-purity reagents.- Increase reaction temperature or time. |
| Significant homocoupling of boronic acid | - Presence of oxygen- High reaction temperature | - Thoroughly degas solvents and maintain a strict inert atmosphere.- Lower the reaction temperature. |
| Formation of both mono- and di-arylated products when mono-arylation is desired | - Boronic acid stoichiometry is too high- Reaction time is too long | - Carefully control the stoichiometry of the boronic acid (use slightly less than 1.0 equivalent if necessary).- Monitor the reaction closely and stop it once the starting material is consumed. |
| Incomplete di-arylation | - Insufficient boronic acid- Reaction not driven to completion | - Increase the equivalents of boronic acid (up to 3.0 eq).- Increase reaction time and/or temperature. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a versatile and efficient platform for the synthesis of valuable fluorinated biphenyls from this compound. By carefully controlling reaction parameters such as stoichiometry, catalyst system, and reaction time, researchers can selectively access either unsymmetrical mono-arylated or symmetrical di-arylated products. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful synthesis of these important molecular scaffolds in a research and development setting.
References
- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: 1,3-Dibromotetrafluorobenzene in Advanced Materials Science
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of 1,3-Dibromotetrafluorobenzene
In the pursuit of next-generation materials, chemists and materials scientists rely on versatile building blocks that impart unique and desirable properties. This compound (CAS: 1559-87-1) has emerged as a critical intermediate, prized for its unique molecular architecture.[1][2] The presence of four electron-withdrawing fluorine atoms on the aromatic ring significantly influences its chemical and physical properties, leading to enhanced thermal stability, chemical resistance, and distinct electronic characteristics in the final materials.[3][4] The two bromine atoms, positioned at the 1 and 3 positions, serve as versatile reactive handles for a variety of cross-coupling and polymerization reactions.[2][5]
This guide provides an in-depth exploration of the application of this compound in key areas of materials science, complete with detailed protocols for its use in synthesizing high-performance polymers, liquid crystals, and components for organic electronics. The causality behind experimental choices is explained to provide researchers with a robust framework for innovation.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1559-87-1 | [5][6] |
| Molecular Formula | C₆Br₂F₄ | [5][6] |
| Molecular Weight | 307.87 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | [5] |
| Melting Point | 5-7 °C | [5][6] |
| Boiling Point | ~200 °C | [5][6] |
| Flash Point | 92 °C | [6] |
Core Application Areas and Synthetic Strategies
The unique electronic and structural features of this compound make it a valuable precursor in several advanced material domains. The strong carbon-fluorine bonds and the electron-withdrawing nature of fluorine atoms fundamentally alter the properties of molecules into which they are incorporated.[7][8]
Caption: Workflow of this compound in materials synthesis.
Fluorinated High-Performance Polymers
The incorporation of tetrafluorobenzene units into polymer backbones imparts exceptional thermal stability, chemical inertness, and specific electronic properties.[3][9] Fluoropolymers are recognized as essential materials for demanding applications in aerospace, electronics, and specialized coatings due to their low surface energy, low dielectric constant, and high resistance to harsh environments.[7][10][11] this compound is a key monomer for creating polymers such as poly(aryl ether)s and conjugated polymers like poly(p-phenylene vinylene)s (PPVs).[12][13]
Causality: The high electronegativity of fluorine atoms reduces the electron density of the aromatic ring, making the polymer backbone less susceptible to oxidative degradation. This also lowers the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for tuning the electronic properties of organic semiconductors.
A prominent application is the synthesis of PPV derivatives.[12] These materials are of significant interest for organic light-emitting diodes (OLEDs) and photovoltaic devices.[14] The Gilch and Heck coupling reactions are common methods for forming the vinylene linkages.[14][15]
Protocol 1: Synthesis of a Fluorinated Poly(p-phenylene vinylene) (PPV) Derivative via Gilch Polymerization
This protocol describes a general procedure for synthesizing a PPV derivative using a fluorinated bis(halomethyl)benzene monomer, which can be conceptually derived from this compound.
-
Monomer Preparation: The starting this compound must first be converted to a polymerizable monomer, such as 1,3-bis(bromomethyl)-2,4,5,6-tetrafluorobenzene. This can be achieved through a two-step process involving Grignard formation followed by reaction with paraformaldehyde and subsequent bromination of the resulting diol.
-
Apparatus Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried under a nitrogen stream to ensure anhydrous conditions.
-
Reaction Initiation: The bis(bromomethyl) monomer (1.0 mmol) is dissolved in 25 mL of anhydrous tetrahydrofuran (THF) in the flask and cooled to 0 °C in an ice bath.
-
Polymerization: A solution of potassium tert-butoxide (2.0 M in THF, 8.4 mL, 16.8 mmol) is added dropwise to the stirred monomer solution over 1 hour under a nitrogen atmosphere.[14][16] The reaction mixture's color will typically change, indicating the formation of conjugated polymer chains.
-
Reaction Progression: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 20 hours.[14]
-
Precipitation and Purification: The resulting viscous solution is slowly poured into 500 mL of methanol with vigorous stirring. The precipitated polymer is collected by filtration.[14]
-
Final Purification: The crude polymer is redissolved in a minimal amount of chloroform and reprecipitated from methanol. This process is repeated twice. The polymer is then subjected to Soxhlet extraction with methanol to remove oligomers and impurities.[14] The final product, a brightly colored solid, is dried under vacuum.
Fluorinated Liquid Crystals
This compound is a foundational building block for synthesizing novel fluorinated liquid crystal derivatives.[6] The inclusion of fluorinated phenyl rings in the molecular core of liquid crystals is a well-established strategy to tune key properties for display technologies, such as dielectric anisotropy, viscosity, and clearing points.[8][17]
Causality: The strong dipole moment of the C-F bond and the specific geometry of substitution on the benzene ring can significantly alter the molecule's overall dipole moment and polarizability.[4] This directly influences the dielectric anisotropy, a critical parameter for the operation of liquid crystal displays (LCDs). The rigid tetrafluorobenzene core helps maintain the rod-like shape necessary for mesophase formation.[18] Suzuki-Miyaura coupling is a powerful tool for constructing the bi-aryl or multi-aryl cores common in liquid crystal molecules.
Organic Electronics: Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are the fundamental components of flexible, low-cost electronic devices like displays and sensors.[19][20] The performance of an OFET is critically dependent on the charge carrier mobility of the organic semiconductor used in its channel.[21] Fluorinated aromatic compounds are widely used to synthesize high-performance p-type and n-type organic semiconductors.[22]
Causality: As mentioned, fluorination lowers the HOMO and LUMO energy levels of the organic material.[9] This has two major benefits: (1) it can improve the material's stability against oxidation in air (for p-type materials), leading to more stable devices, and (2) it facilitates electron injection and transport, making the material suitable for n-type transistors.[22] The bromine atoms on this compound allow for its incorporation into larger π-conjugated systems via reactions like the Suzuki-Miyaura coupling.[23]
Key Experimental Protocols in Detail
The versatility of this compound stems from its ability to participate in robust and well-understood chemical reactions. The following sections provide detailed protocols for two of the most important transformations.
Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, forming a new carbon-carbon bond.[24][25] It is exceptionally useful for creating bi-aryl structures, which are central to many advanced materials.[26]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a pressure-rated reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 mmol), the desired arylboronic acid (1.1-1.2 mmol), and a base such as cesium carbonate (Cs₂CO₃, 2.5 mmol).[27]
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical as the palladium catalyst is oxygen-sensitive.
-
Solvent Addition: Under the inert atmosphere, add the solvent system. A common choice is a mixture of 1,4-dioxane (e.g., 20 mL) and water (e.g., 2 mL).[27] Sparge the mixture with the inert gas for another 10 minutes to ensure it is deoxygenated.
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05-0.1 mmol), to the mixture.[27] The choice of catalyst and ligand can significantly impact reaction efficiency.
-
Reaction Conditions: Securely seal the vessel and heat the reaction mixture to 85-90 °C with vigorous stirring.[27] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.[28]
Protocol: Wittig Reaction for Olefination
The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes or ketones into alkenes.[29][30] This is particularly relevant for synthesizing the vinylene bridges in PPV-type polymers.[31] The reaction involves a phosphonium ylide (the Wittig reagent).[32]
Caption: General mechanism for the Wittig reaction.
Step-by-Step Methodology (One-Pot Aqueous Procedure):
This protocol is adapted from a green chemistry approach, avoiding anhydrous organic solvents. It is suitable for aldehydes that can be derived from this compound.
-
Reagent Preparation: In a test tube or small flask with a magnetic stir bar, add triphenylphosphine (1.2 mmol).
-
Aqueous Medium: Add 5 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir to create a suspension.
-
Reactant Addition: To the suspension, add the alkyl halide (e.g., ethyl bromoacetate, 1.2 mmol) followed by the aldehyde (derived from this compound, 1.0 mmol). The ylide is generated in situ.
-
Reaction: Stir the mixture vigorously at room temperature for 1-3 hours. The progress can be monitored by TLC.
-
Workup: Quench the reaction by adding 1.0 M sulfuric acid (H₂SO₄) until the solution is acidic. Extract the mixture with diethyl ether (3 x 15 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: The crude product, which contains the desired alkene and triphenylphosphine oxide, is purified by column chromatography on silica gel.[32]
Conclusion and Future Outlook
This compound is a powerful and versatile building block in materials science. Its unique combination of a highly fluorinated core and two reactive bromine sites provides a direct route to materials with enhanced stability, processability, and tailored electronic properties.[3][5] The synthetic protocols outlined here, particularly the robust Suzuki-Miyaura coupling and Wittig reactions, serve as foundational techniques for researchers aiming to construct novel polymers, liquid crystals, and organic semiconductors. As the demand for high-performance materials in flexible electronics, advanced displays, and specialty polymers continues to grow, the strategic application of intermediates like this compound will be paramount in driving future innovation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 11. 20.210.105.67 [20.210.105.67]
- 12. Synthesis of poly(p-phenylene vinylene) materials via the precursor routes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. davidlu.net [davidlu.net]
- 16. researchgate.net [researchgate.net]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 19. Organic field-effect transistor - Wikipedia [en.wikipedia.org]
- 20. Flexible organic field-effect transistors-based biosensors: progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Organic Field Effect Transistors Based on DNTT [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. Volume # 2(75), March - April 2011 — "Preparation of 1,4-dibromotetrafluorobenzene from 4-bromotetrafluorobenzenethiol and bromine. Reactions of 1,4-dibromotetrafluorobenzene with KSH" [notes.fluorine1.ru]
- 24. ocf.berkeley.edu [ocf.berkeley.edu]
- 25. Suzuki Coupling [organic-chemistry.org]
- 26. Yoneda Labs [yonedalabs.com]
- 27. m.youtube.com [m.youtube.com]
- 28. rsc.org [rsc.org]
- 29. masterorganicchemistry.com [masterorganicchemistry.com]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. Wittig Reaction [organic-chemistry.org]
- 32. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 1,3-Dibromotetrafluorobenzene as a Strategic Building Block for Next-Generation Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive technical guide on the strategic use of 1,3-dibromotetrafluorobenzene as a foundational building block in the synthesis of advanced agrochemicals. This document outlines the rationale for its use, key synthetic transformations, and detailed protocols for the preparation of high-value intermediates, with a focus on developing novel fungicides.
Introduction: The Strategic Advantage of Fluorinated Moieties in Agrochemicals
The incorporation of fluorine into active agrochemical ingredients is a well-established strategy for enhancing their efficacy and metabolic stability.[1] Approximately 25% of herbicides licensed worldwide contain at least one fluorine atom, underscoring the importance of fluorinated building blocks in modern agrochemical discovery.[2] The tetrafluorinated benzene ring, in particular, offers a unique combination of chemical stability and tailored reactivity. This compound emerges as a critical starting material, providing two reactive bromine atoms on a robust, electron-deficient aromatic core.[3][4] This arrangement allows for sequential and regioselective functionalization, making it an ideal scaffold for the synthesis of complex and highly active agrochemical candidates.
Core Intermediate Synthesis: From this compound to 2,4,5,6-Tetrafluoroisophthalonitrile
A key transformation of this compound in the context of agrochemical synthesis is its conversion to 2,4,5,6-tetrafluoroisophthalonitrile. This dinitrile is a highly valuable intermediate, as the isophthalonitrile scaffold is the core structure of the broad-spectrum fungicide chlorothalonil. The introduction of fluorine atoms is anticipated to enhance the biological activity and metabolic stability of chlorothalonil analogues.
The primary synthetic route to this intermediate is a double cyanation reaction, typically mediated by a copper(I) cyanide complex. This reaction, a variation of the Rosenmund-von Braun reaction, is a robust method for the synthesis of aryl nitriles from aryl halides.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway from this compound to a potential agrochemical.
Detailed Experimental Protocol: Synthesis of 2,4,5,6-Tetrafluoroisophthalonitrile
This protocol is a representative procedure for the copper-mediated cyanation of this compound.
Materials:
| Material | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |
| This compound | 1559-87-1 | 307.87 g/mol | 15.4 g | 0.05 mol |
| Copper(I) Cyanide (CuCN) | 544-92-3 | 89.56 g/mol | 10.8 g | 0.12 mol |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 g/mol | 100 mL | - |
| Hydrochloric Acid (HCl), 6M | 7647-01-0 | - | As needed | - |
| Ferric Chloride (FeCl₃) | 7705-08-0 | - | As needed | - |
| Ethyl Acetate | 141-78-6 | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | As needed | - |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine this compound (15.4 g, 0.05 mol) and copper(I) cyanide (10.8 g, 0.12 mol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (100 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 153°C) under a nitrogen atmosphere. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of ferric chloride (to complex with excess cyanide) in 6M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2,4,5,6-tetrafluoroisophthalonitrile as a solid.
Application in Fungicide Development: A Fluorinated Analogue of Chlorothalonil
Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a broad-spectrum fungicide with a multi-site mode of action, making it less prone to resistance development. The synthesis of a fluorinated analogue, 2,4,5,6-tetrafluoroisophthalonitrile, presents a promising avenue for the development of a novel fungicide with potentially enhanced properties.
Rationale for a Fluorinated Chlorothalonil Analogue:
-
Increased Lipophilicity: The presence of fluorine atoms can increase the lipophilicity of the molecule, potentially improving its penetration through the fungal cell wall and membrane.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring more resistant to metabolic degradation by fungal enzymes. This could lead to a longer-lasting protective effect.
-
Modified Electronic Properties: The strong electron-withdrawing nature of fluorine atoms alters the electronic properties of the aromatic ring, which could influence its interaction with target sites within the fungus.
Proposed Further Synthesis: Amination of the Aromatic Ring
One common modification of the chlorothalonil structure is the replacement of one of the chlorine atoms with an amino group, leading to compounds with different activity spectra. A similar strategy can be applied to the fluorinated analogue.
Caption: Conceptual workflow for the functionalization of the core intermediate.
Conclusion
This compound is a versatile and highly valuable building block for the synthesis of advanced, fluorinated agrochemicals. Its conversion to 2,4,5,6-tetrafluoroisophthalonitrile provides a direct entry into a class of compounds with high potential as next-generation fungicides, analogous to the commercially successful chlorothalonil. The protocols and strategies outlined in these application notes are intended to provide a solid foundation for researchers and scientists in the agrochemical industry to explore the rich chemistry of this fluorinated scaffold and to develop novel, effective, and sustainable crop protection solutions.
References
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 2. 2,4,5,6-Tetrafluorobenzene-1,3-Dicarbonitrile Manufacturer & Supplier China | Properties, Uses, Safety Data, Price [fluorobenzene.ltd]
- 3. JPS60184057A - Preparation of pentafluorobenzonitrile - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
Advanced Application Notes and Protocols for Palladium-Catalyzed Reactions of 1,3-Dibromotetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving 1,3-dibromotetrafluorobenzene. As a highly fluorinated building block, this substrate offers unique electronic properties and reactivity, making it a valuable component in the synthesis of advanced materials, agrochemicals, and pharmaceuticals. These notes are designed to move beyond simple procedural lists, offering insights into the causality behind experimental choices and providing robust, self-validating protocols.
Introduction: The Unique Reactivity of this compound
This compound is a key intermediate for the synthesis of complex aromatic systems. The presence of four electron-withdrawing fluorine atoms significantly influences the reactivity of the C-Br bonds, making them susceptible to oxidative addition to a low-valent palladium center. This enhanced reactivity, however, also presents challenges, including the potential for side reactions and the need for precise control over reaction conditions to achieve selective mono- or di-substitution.
The two bromine atoms are chemically equivalent in the starting material, but the substitution of one bromine atom can electronically influence the reactivity of the second, allowing for sequential and regioselective functionalization. Understanding and controlling this reactivity is paramount for the successful application of this versatile building block.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[1][2] When applied to this compound, it allows for the introduction of one or two new aryl or vinyl substituents.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The electron-deficient nature of the tetrafluorobenzene ring facilitates the initial oxidative addition of a C-Br bond to the Pd(0) catalyst. The choice of base is critical for the activation of the boronic acid or ester, which then undergoes transmetalation with the palladium complex.[4] Finally, reductive elimination yields the desired coupled product and regenerates the active Pd(0) catalyst.
dot graph Suzuki_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative Addition\n(Ar-Br)", shape=ellipse, style="", fillcolor="#FFFFFF"]; PdII_complex [label="Ar-Pd(II)L₂-Br", fillcolor="#F1F3F4"]; Transmetalation [label="Transmetalation\n(R-B(OR)₂ + Base)", shape=ellipse, style="", fillcolor="#FFFFFF"]; PdII_R_complex [label="Ar-Pd(II)L₂-R", fillcolor="#F1F3F4"]; RedElim [label="Reductive Elimination", shape=ellipse, style="", fillcolor="#FFFFFF"]; Product [label="Ar-R", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=""]; OxAdd -> PdII_complex [label=""]; PdII_complex -> Transmetalation [label=""]; Transmetalation -> PdII_R_complex [label=""]; PdII_R_complex -> RedElim [label=""]; RedElim -> Product [label=""]; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } caption { label = "Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling."; fontsize = 10; fontname = "Arial"; }
Protocol for Monosubstitution
This protocol is designed to favor the selective reaction of one bromine atom.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene/Water (4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the monosubstituted product.
Rationale for Key Steps:
-
Ligand Choice: SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, often leading to higher yields and faster reaction times.
-
Base Selection: K₃PO₄ is a moderately strong base that is effective in promoting transmetalation without causing significant decomposition of sensitive functional groups.
-
Solvent System: The biphasic toluene/water system is commonly used to facilitate the dissolution of both the organic and inorganic reagents.
Protocol for Disubstitution
To achieve double coupling, a higher excess of the boronic acid and a longer reaction time are typically required.
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Potassium carbonate (K₂CO₃, 4.0 equivalents)
-
1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Follow the general setup and inert atmosphere procedure as described for monosubstitution.
-
Combine this compound (1.0 eq), arylboronic acid (2.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (4.0 eq) in the reaction flask.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction to 90-110 °C and stir for 12-24 hours.
-
Perform the workup and purification as described for the monosubstitution protocol.
Rationale for Key Steps:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, particularly when higher temperatures and longer reaction times are employed.[2]
-
Excess Reagent: A larger excess of the boronic acid is used to drive the reaction to completion and ensure the substitution of both bromine atoms.
| Parameter | Monosubstitution Protocol | Disubstitution Protocol |
| Boronic Acid | 1.1 equivalents | 2.5 equivalents |
| Catalyst | Pd(OAc)₂ / SPhos | Pd(PPh₃)₄ |
| Base | K₃PO₄ | K₂CO₃ |
| Solvent | Toluene/Water | 1,4-Dioxane/Water |
| Temperature | 80-100 °C | 90-110 °C |
| Time | 4-12 hours | 12-24 hours |
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an efficient method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the tetrafluorobenzene core.[5][6] This reaction is particularly valuable for the synthesis of conjugated systems and materials with interesting electronic and photophysical properties.
Mechanistic Insights
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[6] The palladium catalyst facilitates the oxidative addition of the aryl bromide and the subsequent reductive elimination. The copper co-catalyst is believed to activate the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex. Modern protocols often employ copper-free conditions to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
dot graph Sonogashira_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative Addition\n(Ar-Br)", shape=ellipse, style="", fillcolor="#FFFFFF"]; PdII_complex [label="Ar-Pd(II)L₂-Br", fillcolor="#F1F3F4"]; Transmetalation [label="Transmetalation\n(Cu-C≡C-R)", shape=ellipse, style="", fillcolor="#FFFFFF"]; PdII_R_complex [label="Ar-Pd(II)L₂-C≡C-R", fillcolor="#F1F3F4"]; RedElim [label="Reductive Elimination", shape=ellipse, style="", fillcolor="#FFFFFF"]; Product [label="Ar-C≡C-R", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkyne [label="Terminal Alkyne\n(H-C≡C-R)", shape=box, fillcolor="#F1F3F4"]; Cu_cycle [label="Copper Cycle\n(Cu(I) + Base)", shape=ellipse, style="", fillcolor="#FFFFFF"]; Cu_acetylide [label="Copper Acetylide\n(Cu-C≡C-R)", shape=box, fillcolor="#F1F3F4"];
// Edges Pd0 -> OxAdd; OxAdd -> PdII_complex; PdII_complex -> Transmetalation; Transmetalation -> PdII_R_complex; PdII_R_complex -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; Alkyne -> Cu_cycle; Cu_cycle -> Cu_acetylide; Cu_acetylide -> Transmetalation; } caption { label = "Figure 2: Catalytic Cycles in a Typical Sonogashira Coupling."; fontsize = 10; fontname = "Arial"; }
Protocol for Stepwise Sonogashira Coupling
This protocol aims for the sequential introduction of two different alkynyl groups.
Step 1: Monosubstitution
Materials:
-
This compound
-
Terminal alkyne 1 (1.05 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
In a Schlenk tube, dissolve this compound (1.0 eq) in a mixture of THF and TEA (2:1 v/v).
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq) to the reaction mixture.
-
Add the terminal alkyne 1 (1.05 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or slightly elevated temperature (40-50 °C) for 2-6 hours, monitoring by TLC.
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the mono-alkynylated product.
Step 2: Disubstitution with a Different Alkyne
Materials:
-
Mono-alkynylated tetrafluorobenzene from Step 1
-
Terminal alkyne 2 (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
CuI (5 mol%)
-
TEA/THF
Procedure:
-
Subject the purified mono-alkynylated product to the same reaction conditions as in Step 1, using terminal alkyne 2.
-
The reaction may require a higher temperature (60-80 °C) and a longer reaction time to proceed to completion.
-
Workup and purify as described previously to isolate the disubstituted product.
Rationale for Key Steps:
-
Catalyst System: The classic PdCl₂(PPh₃)₂/CuI system is highly effective for a wide range of Sonogashira couplings.[7]
-
Base/Solvent: Triethylamine serves as both the base and a co-solvent, while THF is used to ensure the solubility of the starting materials.
-
Stepwise Approach: By using a slight excess of the first alkyne and carefully monitoring the reaction, it is possible to isolate the monosubstituted product before proceeding with the second coupling.
III. Buchwald-Hartwig Amination: Crafting C-N Linkages
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[8] This reaction is of great importance in medicinal chemistry, as the arylamine motif is present in numerous pharmaceutical compounds.
Mechanistic Overview
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium amide complex.[9] Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing catalyst decomposition.[10]
dot graph Buchwald_Hartwig_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative Addition\n(Ar-Br)", shape=ellipse, style="", fillcolor="#FFFFFF"]; PdII_complex [label="Ar-Pd(II)L₂-Br", fillcolor="#F1F3F4"]; Amine_Coord [label="Amine Coordination\n(R₂NH)", shape=ellipse, style="", fillcolor="#FFFFFF"]; Pd_Amine_complex [label="[Ar-Pd(II)L₂(NHR₂)]⁺Br⁻", fillcolor="#F1F3F4"]; Deprotonation [label="Deprotonation\n(Base)", shape=ellipse, style="", fillcolor="#FFFFFF"]; Pd_Amide_complex [label="Ar-Pd(II)L₂(NR₂)", fillcolor="#F1F3F4"]; RedElim [label="Reductive Elimination", shape=ellipse, style="", fillcolor="#FFFFFF"]; Product [label="Ar-NR₂", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd; OxAdd -> PdII_complex; PdII_complex -> Amine_Coord; Amine_Coord -> Pd_Amine_complex; Pd_Amine_complex -> Deprotonation; Deprotonation -> Pd_Amide_complex; Pd_Amide_complex -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } caption { label = "Figure 3: Catalytic Cycle of the Buchwald-Hartwig Amination."; fontsize = 10; fontname = "Arial"; }
Protocol for Monoamination
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
XPhos (2.5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene or 1,4-dioxane
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq), XPhos (0.025 eq), and NaOtBu (1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent (toluene or dioxane).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 80-110 °C for 6-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography.
Rationale for Key Steps:
-
Precatalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky biaryl phosphine ligand like XPhos is a highly active catalyst system for a broad range of amines.[11]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective for the deprotonation of a wide variety of amines.
-
Anhydrous Conditions: The use of a glovebox and anhydrous solvents is recommended as moisture can deactivate the catalyst and interfere with the reaction.
IV. Heck Reaction: Vinylation of the Aromatic Core
The Heck reaction provides a method for the vinylation of aryl halides, forming a new C-C bond between the aryl group and an alkene.[12][13] This reaction is a powerful tool for the synthesis of substituted styrenes and other vinylated aromatic compounds.
Mechanistic Pathway
The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond.[13] A subsequent β-hydride elimination releases the vinylated product and a palladium hydride species. The base then regenerates the active Pd(0) catalyst.
dot graph Heck_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative Addition\n(Ar-Br)", shape=ellipse, style="", fillcolor="#FFFFFF"]; PdII_complex [label="Ar-Pd(II)L₂-Br", fillcolor="#F1F3F4"]; Alkene_Insertion [label="Migratory Insertion\n(Alkene)", shape=ellipse, style="", fillcolor="#FFFFFF"]; Pd_Alkyl_complex [label="R-CH₂-CH(Ar)-Pd(II)L₂-Br", fillcolor="#F1F3F4"]; Beta_Hydride_Elim [label="β-Hydride Elimination", shape=ellipse, style="", fillcolor="#FFFFFF"]; Product [label="Ar-CH=CH-R", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pd_Hydride [label="H-Pd(II)L₂-Br", fillcolor="#F1F3F4"]; Base_Regen [label="Base", shape=ellipse, style="", fillcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd; OxAdd -> PdII_complex; PdII_complex -> Alkene_Insertion; Alkene_Insertion -> Pd_Alkyl_complex; Pd_Alkyl_complex -> Beta_Hydride_Elim; Beta_Hydride_Elim -> Product; Beta_Hydride_Elim -> Pd_Hydride; Pd_Hydride -> Base_Regen; Base_Regen -> Pd0 [label="Catalyst\nRegeneration"]; } caption { label = "Figure 4: General Catalytic Cycle of the Heck Reaction."; fontsize = 10; fontname = "Arial"; }
Protocol for Heck Vinylation
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (TEA, 2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).
-
Add the anhydrous DMF, followed by the alkene (1.5 eq) and TEA (2.0 eq).
-
Heat the mixture to 100-120 °C for 8-24 hours under an inert atmosphere.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Rationale for Key Steps:
-
Catalyst System: The Pd(OAc)₂/P(o-tol)₃ system is a classic and effective catalyst for Heck reactions.
-
Solvent: DMF is a polar aprotic solvent that is well-suited for Heck reactions, facilitating the dissolution of the reactants and promoting the catalytic cycle.
-
Base: Triethylamine is a common base used to neutralize the HBr generated during the reaction and regenerate the Pd(0) catalyst.
V. Safety and Handling
This compound and many of the reagents used in these protocols are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use. Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.rug.nl [research.rug.nl]
- 11. rsc.org [rsc.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Troubleshooting low conversion in 1,3-Dibromotetrafluorobenzene cross-coupling
<_content>## Technical Support Center: Troubleshooting Low Conversion in 1,3-Dibromotetrafluorobenzene Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting cross-coupling reactions involving this compound. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high conversion rates in their experiments. The highly electron-deficient nature of the tetrafluorobenzene ring presents unique challenges in palladium-catalyzed cross-coupling reactions. This resource provides in-depth, experience-driven advice to diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: Why is my conversion of this compound so low in my Suzuki-Miyaura coupling reaction?
A1: Low conversion in Suzuki-Miyaura couplings with this substrate often stems from a few key factors related to its electron-deficient nature:
-
Catalyst Deactivation: The high electrophilicity of the fluorinated ring can make the palladium catalyst susceptible to deactivation pathways.
-
Inefficient Oxidative Addition: While the C-Br bonds are activated, achieving efficient oxidative addition can still be challenging. The choice of palladium source and ligand is critical.
-
Base Sensitivity: The choice and strength of the base are crucial. Strong bases can lead to side reactions, including decomposition of the starting material or the boronic acid partner. Conversely, a base that is too weak may not facilitate the transmetalation step effectively.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome. Solvents can affect catalyst stability and the solubility of reagents.[1][2][3][4]
Q2: I am observing significant amounts of mono-substituted product and unreacted starting material. How can I drive the reaction to the di-substituted product?
A2: Favoring di-substitution requires optimizing reaction conditions to overcome the deactivating effect of the first coupling reaction. Consider the following:
-
Increased Catalyst Loading: A higher catalyst concentration can help to ensure enough active catalyst is present for the second coupling step.
-
Stronger Reaction Conditions: Increasing the temperature or reaction time may be necessary to drive the second coupling to completion. However, this must be balanced against the risk of catalyst decomposition or side reactions.
-
Ligand Choice: More electron-rich and bulky phosphine ligands can promote the oxidative addition of the second C-Br bond.
-
Stoichiometry of Coupling Partner: Ensure a sufficient excess of the coupling partner (e.g., boronic acid) is used to drive the reaction forward.
Q3: My Sonogashira coupling with this compound is failing. What are the likely causes?
A3: Sonogashira couplings with electron-deficient aryl bromides can be problematic. Common issues include:
-
Catalyst Poisoning: Trace impurities can poison the palladium or copper co-catalyst.
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction, especially if the cross-coupling is sluggish.[5] It can be minimized by the slow addition of the alkyne or by using a copper-free system.
-
Decomposition of the Terminal Alkyne: Some terminal alkynes are unstable under basic conditions or at elevated temperatures.
-
Insufficiently Degassed Solvents: Oxygen can lead to catalyst deactivation and promote Glaser coupling. Ensure all solvents and reagents are thoroughly degassed.[6]
Troubleshooting Guides
Problem 1: Low or No Conversion
If you are observing little to no product formation, a systematic approach to troubleshooting is necessary. The following decision tree can guide your experimental design.
Caption: Troubleshooting Decision Tree for Low Conversion.
-
Verify Catalyst Activity:
-
Action: Run a control reaction with a known, reactive aryl bromide (e.g., 4-bromoanisole) under your standard conditions.
-
Rationale: This will confirm that your palladium source, ligand, base, and solvent are all active and not the source of the problem.
-
-
Assess Reagent Quality:
-
Action:
-
Check the purity of your this compound by NMR or GC-MS.
-
For Suzuki reactions, assess the quality of your boronic acid. Protodeboronation can be an issue, especially with heteroaryl boronic acids.[7]
-
Ensure all solvents are anhydrous and properly degassed. Water can participate in undesired side reactions like hydrodehalogenation.[8]
-
-
Rationale: Impurities in the starting materials or solvents can inhibit the catalyst or lead to side reactions.
-
-
Systematic Condition Optimization:
-
Action: If the catalyst and reagents are sound, systematically vary one parameter at a time. A design of experiments (DoE) approach can be efficient.
-
Rationale: Cross-coupling reactions are often sensitive to subtle changes in conditions. A systematic approach is more likely to identify the optimal parameters than random changes.
-
Problem 2: Catalyst and Ligand Selection
The choice of catalyst and ligand is paramount for the successful coupling of electron-deficient substrates.
| Coupling Reaction | Palladium Source | Recommended Ligands | Rationale |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), bulky alkylphosphines (e.g., P(t-Bu)₃) | These ligands are electron-rich and bulky, promoting oxidative addition and stabilizing the active catalytic species.[9][10] |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ (often part of the precatalyst), Xantphos | While PPh₃ is standard, more specialized ligands can sometimes improve performance. |
| Heck | Pd(OAc)₂ | P(o-tol)₃, Buchwald ligands | The choice of ligand can influence the regioselectivity of the β-hydride elimination step.[11] |
-
Setup: In parallel reaction vials under an inert atmosphere, add this compound (1 equiv.), your chosen boronic acid (2.5 equiv.), and the base (e.g., K₃PO₄, 3 equiv.).
-
Catalyst Preparation: In separate vials, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and a variety of ligands (e.g., SPhos, XPhos, P(t-Bu)₃) in your chosen solvent (e.g., dioxane).
-
Reaction Initiation: Add the palladium and ligand solutions to the reaction vials to achieve the desired catalyst loading (e.g., 2 mol% Pd, 4 mol% ligand).
-
Heating and Analysis: Heat the reactions to the desired temperature (e.g., 100 °C) and monitor by LC-MS or GC-MS at regular intervals.
Problem 3: Base and Solvent Optimization
The interplay between the base and solvent can have a profound impact on reaction efficiency.
| Base | Recommended Solvents | Considerations |
| K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF/H₂O, Toluene/H₂O | Common choices for Suzuki reactions. The water is often necessary to dissolve the base and facilitate transmetalation.[6] |
| K₃PO₄ | Dioxane, Toluene, THF | A stronger base that can be effective when weaker bases fail. Often used in anhydrous conditions. |
| Et₃N, DIPEA | THF, Toluene, DMF | Commonly used in Sonogashira and Heck reactions. They also act as a solvent in some cases. |
graph Catalytic_Cycle { rankdir=LR; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];// Nodes Pd0 [label="Pd(0)L₂"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#FFFFFF"]; PdII [label="Ar-Pd(II)L₂-Br"]; Transmetalation [label="Transmetalation", shape=box, style=rounded, fillcolor="#FFFFFF"]; PdII_R [label="Ar-Pd(II)L₂-R"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII; PdII -> Transmetalation [label="R-B(OR)₂"]; Transmetalation -> PdII_R; PdII_R -> RedElim; RedElim -> Pd0 [label="Ar-R"]; }
Caption: Simplified Catalytic Cycle for Cross-Coupling.
References
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 9. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Reaction Products from 1,3-Dibromotetrafluorobenzene
Welcome to the technical support center for the purification of reaction products derived from 1,3-dibromotetrafluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and specific issues encountered during the purification of these valuable fluorinated compounds. The unique electronic properties and thermal stability of the tetrafluorobenzene ring introduce specific challenges and considerations in purification that differ from their non-fluorinated analogs. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve high purity for your target molecules.
I. Understanding the Purification Challenges
The purification of reaction products from this compound is often complicated by several factors stemming from the physicochemical properties of polyfluorinated aromatic compounds:
-
High Polarity and Unique Solubility: The highly electronegative fluorine atoms create a molecule with a significant quadrupole moment, leading to unique solubility profiles that can complicate standard extraction and chromatographic procedures.
-
Structural Similarity of Byproducts: In many common reactions, such as cross-couplings, the desired product, starting material, and homocoupled byproducts can have very similar polarities, making chromatographic separation challenging.
-
Difficulty in Visualization: The electron-withdrawing nature of the fluoroaromatic ring can make visualization of spots on Thin Layer Chromatography (TLC) plates difficult with standard stains.[1][2]
-
Residual Catalyst Contamination: For transition-metal-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, complete removal of the palladium catalyst is crucial, especially for pharmaceutical applications, and can be challenging.[3][4][5]
This guide will address these challenges with practical, field-proven solutions.
II. Troubleshooting Common Reactions and Purification Issues
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds.[4][6][7] When using this compound, you are likely synthesizing 1,3-diaryl-tetrafluorobenzene derivatives.
Q1: My column chromatography is not separating my desired diarylated product from the mono-arylated intermediate and the boronic acid homocoupling byproduct. What can I do?
A1: This is a common issue due to the similar polarities of these compounds. Here is a systematic approach to improve your separation:
Troubleshooting Protocol: Optimizing Column Chromatography for Polyfluorinated Biaryls
-
Solvent System Selection:
-
Initial Screening with TLC: Begin by screening various solvent systems using TLC. A good starting point for these relatively non-polar compounds is a mixture of a non-polar solvent like hexanes or heptane with a slightly more polar solvent like dichloromethane (DCM) or ethyl acetate.
-
Fine-Tuning the Polarity: The key is to find a solvent system that gives a retention factor (Rf) of 0.2-0.3 for your desired product and maximizes the difference in Rf (ΔRf) between your product and the impurities.[8][9] Often, a very low percentage of the polar solvent is required. For example, start with 100% hexanes and gradually increase the DCM or ethyl acetate content (e.g., 1%, 2%, 5%).
-
Consider Toluene: In some cases, using toluene as a component of the mobile phase can improve the separation of aromatic compounds due to π-π interactions with the silica gel.
-
-
Column Parameters:
-
High-Resolution Silica: Use high-quality silica gel with a small particle size (e.g., 40-63 µm) for better resolution.
-
Column Dimensions: A long and narrow column will provide better separation than a short and wide one for a given amount of silica. A length-to-diameter ratio of at least 10:1 is recommended.
-
Loading Technique: Load your crude product onto the column using a minimal amount of solvent. Dry-loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is often superior to wet-loading for preventing band broadening.
-
-
Gradient Elution:
-
If an isocratic (single solvent mixture) elution does not provide adequate separation, a shallow gradient elution can be very effective. Start with a non-polar solvent system to elute the least polar compounds first, and then gradually increase the polarity to elute your product and then the more polar impurities.
-
Q2: I see a dark-colored residue in my purified product, which I suspect is residual palladium catalyst. How can I remove it?
A2: Residual palladium is a common problem in cross-coupling reactions.[3][4][5] Here are several effective methods for its removal:
-
Filtration through Celite®: After the reaction workup, filtering the organic solution through a pad of Celite® can remove some of the precipitated palladium. However, this is often insufficient for removing soluble palladium species.
-
Palladium Scavengers: The most effective method is to use a palladium scavenger. These are solid-supported reagents with functional groups that chelate palladium, allowing for its removal by filtration.[3][10]
-
Thiol-based scavengers: These are highly effective for a wide range of palladium species.
-
Procedure: After the reaction is complete, stir the reaction mixture with the scavenger (typically 2-5 equivalents relative to the palladium catalyst) for a few hours to overnight at room temperature. Then, filter off the scavenger and concentrate the filtrate.
-
-
Activated Carbon Treatment: Stirring the solution of your crude product with activated carbon can also be effective, but be aware that it may also adsorb some of your product, leading to lower yields.
| Palladium Removal Method | Pros | Cons |
| Filtration through Celite® | Simple, fast | Ineffective for soluble palladium |
| Palladium Scavengers | High efficiency, selective | Higher cost |
| Activated Carbon | Cost-effective | Can adsorb the desired product |
B. Sonogashira Coupling Reactions
The Sonogashira coupling is used to form C-C triple bonds, leading to products like 1,3-bis(alkynyl)tetrafluorobenzenes.[1][11][12]
Q1: My Sonogashira reaction is sluggish and gives a low yield. I also observe a significant amount of alkyne homocoupling (Glaser coupling). How can I improve this?
A1: These are common challenges, especially with electron-deficient aryl halides like this compound.
Troubleshooting Protocol: Optimizing Sonogashira Reactions
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be active enough. Consider using a more active catalyst system, such as a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).
-
Copper Co-catalyst: While essential for the reaction, excess copper(I) can promote Glaser coupling. Ensure you are using the correct stoichiometry, typically 1-5 mol% of a copper(I) salt like CuI.
-
Base Selection: The choice of base is critical. An amine base like triethylamine or diisopropylethylamine is commonly used, often as the solvent.[11] For difficult couplings, a stronger base like Cs₂CO₃ or K₃PO₄ in a polar aportic solvent like DMF may be more effective.
-
Reaction Conditions:
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which promotes Glaser coupling. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Temperature: While many Sonogashira reactions proceed at room temperature, electron-deficient aryl bromides may require elevated temperatures (e.g., 60-80 °C) to facilitate oxidative addition.
-
Q2: I am having trouble purifying my 1,3-bis(phenylethynyl)tetrafluorobenzene product. It seems to co-elute with other aromatic impurities.
A2: The purification of these highly conjugated and often crystalline products can be challenging.
-
Recrystallization: This is often the most effective method for purifying solid Sonogashira products.
-
Solvent Selection: Good solvent systems for recrystallization are those in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for aromatic compounds include ethanol, ethyl acetate/hexanes, or chloroform/ethanol mixtures.[13] Experiment with small quantities to find the optimal solvent or solvent pair.
-
-
Column Chromatography: If recrystallization is not effective, column chromatography can be used. Due to the non-polar nature of the product, a mobile phase with low polarity, such as hexanes with a small amount of DCM, is a good starting point.
C. Grignard Reactions
Grignard reactions are a classic method for forming carbon-carbon bonds by reacting an organomagnesium halide with an electrophile.[14][15][16][17]
Q1: After quenching my Grignard reaction, I have a complex mixture that is difficult to separate by extraction. What is the proper workup procedure?
A1: A proper workup is crucial for a clean Grignard reaction.
Protocol: Grignard Reaction Workup
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This will quench any unreacted Grignard reagent and protonate the alkoxide product. Avoid using strong acids if your product is acid-sensitive.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (typically 3 times).
-
Washing: Combine the organic layers and wash them sequentially with:
-
Saturated aqueous NH₄Cl solution (to remove any remaining magnesium salts).
-
Water.
-
Brine (saturated aqueous NaCl solution) to aid in the removal of water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Q2: My main impurity is the homocoupling product (a tetrafluorobiphenyl derivative). How can I minimize its formation and remove it?
A2: Homocoupling of the Grignard reagent can occur, especially if there are traces of transition metal impurities or if the reaction is overheated.
-
Minimizing Formation:
-
Slow Addition: Add the this compound to the magnesium turnings slowly to control the exothermic reaction and prevent local overheating.
-
Clean Glassware: Ensure all glassware is scrupulously clean to avoid any metal contaminants that could catalyze homocoupling.
-
-
Removal:
-
Column Chromatography: The homocoupled biphenyl is typically less polar than the desired alcohol product (if an aldehyde or ketone was the electrophile). Therefore, it should elute first during column chromatography.
-
Recrystallization: If the desired product is a solid, recrystallization can be an effective way to remove the more soluble biphenyl impurity.
-
III. Visualization and Analytical Techniques
Q: I am having trouble seeing my fluorinated compounds on a TLC plate. Standard stains don't seem to work well. What can I do?
A: This is a well-known issue with highly fluorinated compounds.[1][2]
-
UV Visualization: If your compound has a chromophore (e.g., an aromatic ring), it should be visible under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator. The compound will appear as a dark spot where it quenches the fluorescence.
-
Potassium Permanganate (KMnO₄) Stain: This stain is effective for compounds that can be oxidized, such as alcohols, aldehydes, and alkenes. However, it is often not effective for the fluorinated aromatic ring itself.
-
p-Anisaldehyde Stain: This is a good general-purpose stain that can sometimes visualize fluorinated compounds, often as faint spots. Gentle heating is required to develop the stain.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals can sometimes reveal spots for non-polar compounds. The spots are typically transient, so they should be circled with a pencil immediately after visualization.
IV. General Purification Workflow
The following diagram illustrates a general workflow for the purification of reaction products from this compound.
V. References
-
Brainly. (2023, December 6). Are there TLC stains that work with fluoride or organofluorine compounds? Retrieved from --INVALID-LINK--
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2023, April 6). Are there TLC stains for organo fluor compounds or anorg. fluoride that are useful for selecting the product containing fractions post purification. Retrieved from --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--
-
J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from --INVALID-LINK--
-
Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from --INVALID-LINK--
-
Columbia University. (n.d.). Column chromatography. Retrieved from --INVALID-LINK--
-
Request PDF. (2025, August 10). Cross-Linked Imidazolium Salts as Scavengers for Palladium. Retrieved from --INVALID-LINK--
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from --INVALID-LINK--
-
Web Pages. (n.d.). 25. The Grignard Reaction. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2016, August 1). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from --INVALID-LINK--
-
Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Retrieved from --INVALID-LINK--
-
ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Palladium Removal from Coupling Reactions. Retrieved from --INVALID-LINK--
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from --INVALID-LINK--
-
Google Patents. (2018, May 29). US9981887B1 - Synthesis of phenylethynylbenzenes. Retrieved from --INVALID-LINK--
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spinchem.com [spinchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes [ouci.dntb.gov.ua]
- 14. d.web.umkc.edu [d.web.umkc.edu]
- 15. community.wvu.edu [community.wvu.edu]
- 16. leah4sci.com [leah4sci.com]
- 17. Grignard Reaction [organic-chemistry.org]
Preventing debromination of 1,3-Dibromotetrafluorobenzene during reactions
Technical Support Center: 1,3-Dibromotetrafluorobenzene
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges related to the undesired debromination of this versatile reagent during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is debromination, and why is it a problem with this compound?
A1: Debromination, in this context, refers to the cleavage of a carbon-bromine (C-Br) bond and its replacement with a carbon-hydrogen (C-H) bond. This side reaction is a significant issue as it leads to the formation of undesired byproducts, such as 1-bromo-2,3,4,5-tetrafluorobenzene and 1,2,3,4-tetrafluorobenzene, reducing the yield of the desired product and complicating purification. The electron-withdrawing nature of the four fluorine atoms on the benzene ring makes the C-Br bonds susceptible to cleavage under certain reaction conditions, particularly in the presence of strong bases, certain catalysts, or reducing agents.[1][2]
Q2: I am observing significant amounts of debrominated byproducts in my Suzuki-Miyaura coupling reaction. What are the likely causes?
A2: Debromination in Suzuki-Miyaura couplings involving electron-deficient aryl bromides like this compound is often a result of:
-
Proto-debromination: This can be caused by the presence of trace amounts of water or other protic sources in the reaction mixture, which can protonate the organopalladium intermediate.
-
Reductive dehalogenation: This side reaction can be promoted by the palladium catalyst itself, especially in the presence of certain ligands or additives.[3][4] The choice of base and solvent can also play a crucial role.[5]
-
Homocoupling: While not strictly debromination, the homocoupling of the boronic acid partner can sometimes be mistaken for it. This is often promoted by the presence of oxygen.
Q3: Can the choice of palladium catalyst and ligand influence the extent of debromination?
A3: Absolutely. The selection of the palladium source and the coordinating ligand is critical.
-
Palladium Source: Using a Pd(0) source directly is often preferable to a Pd(II) source that requires in situ reduction, as the reduction step can sometimes lead to side reactions.
-
Ligands: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), can promote the desired cross-coupling over reductive dehalogenation.[6] Bidentate ligands like DPPF can also be effective in stabilizing the catalytic species and minimizing side reactions.[7]
Troubleshooting Guides
This section provides detailed troubleshooting for common reaction types where debromination of this compound is a recurring issue.
Guide 1: Suzuki-Miyaura Coupling Reactions
Issue: Low yield of the desired biphenyl product with significant formation of 1-bromo-2,3,4,5-tetrafluorobenzene.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for debromination in Suzuki coupling.
Detailed Protocol for a Robust Suzuki-Miyaura Coupling:
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.2 eq.), and a milder base such as K₃PO₄ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., SPhos, 2-4 mol%).
-
Solvent and Degassing: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).[6] The reaction mixture should be thoroughly degassed by three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to 80 °C under a positive pressure of nitrogen or argon and monitor by GC-MS or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water to remove the inorganic salts.
| Parameter | Standard Condition | Optimized Condition to Prevent Debromination | Rationale |
| Base | Strong bases (e.g., NaOH, KOtBu) | Milder, soluble bases (K₃PO₄, Cs₂CO₃, K₂CO₃)[5] | Strong bases can promote side reactions. Milder bases are effective in the catalytic cycle without causing significant substrate or product degradation. |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos or Buchwald G3 precatalysts[6] | Bulky, electron-rich ligands accelerate the reductive elimination step, outcompeting the debromination pathway. |
| Temperature | >100 °C | 60-80 °C | Lower temperatures reduce the rate of undesired side reactions, including reductive dehalogenation.[8] |
| Solvent | Protic or wet solvents | Anhydrous, degassed aprotic solvents (e.g., dioxane, toluene) | Minimizes proto-debromination by eliminating proton sources. |
Guide 2: Grignard Reagent Formation and Subsequent Reactions
Issue: Formation of significant amounts of the debrominated Grignard reagent, leading to protonated byproducts after quenching.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Grignard reagent formation.
Detailed Protocol for Grignard Reagent Formation:
-
Setup: Assemble an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Add magnesium turnings (1.1 eq.) to the flask and activate with a small crystal of iodine.
-
Initiation: Add a small portion of a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF via the dropping funnel. Gentle warming may be required to initiate the reaction.
-
Addition: Once the reaction has started (indicated by bubbling and a color change), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until all the magnesium has been consumed.
| Parameter | Common Pitfall | Optimized Condition to Prevent Debromination | Rationale |
| Temperature | Overheating during addition | Slow, dropwise addition; maintain gentle reflux[9] | High local temperatures can favor side reactions like Wurtz coupling and debromination.[9][10] |
| Solvent | Using technical grade solvents | Freshly distilled, anhydrous ether or THF | Grignard reagents are strong bases and will be quenched by any protic impurities, leading to debrominated starting material.[11] |
| Reagent Purity | Wet starting materials | Ensure this compound is anhydrous | Water will quench the Grignard reagent as it forms. |
Guide 3: Buchwald-Hartwig Amination
Issue: Formation of hydrodehalogenated arene (1-bromo-2,3,4,5-tetrafluorobenzene) alongside the desired arylamine.
This side reaction is often a result of β-hydride elimination from the palladium-amide complex, which competes with the desired reductive elimination step.[7]
Mitigation Strategies:
-
Ligand Choice: The use of bulky, electron-rich biaryl phosphine ligands (e.g., Josiphos, Xantphos) can sterically hinder β-hydride elimination and promote the desired C-N bond formation.[7][12]
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium or lithium tert-butoxide is commonly used. Weaker bases may not efficiently deprotonate the amine, leading to a stalled catalytic cycle and potential side reactions.
-
Temperature Control: While these reactions often require heat, excessive temperatures can favor the undesired elimination pathway. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-110 °C).
Detailed Protocol for a Clean Buchwald-Hartwig Amination:
-
Setup: In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the appropriate ligand if not using a precatalyst, and the base (e.g., NaOtBu, 1.2-1.5 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C until the starting material is consumed.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Purify by column chromatography.
References
- 1. ATP-Dependent C–F Bond Cleavage Allows the Complete Degradation of 4-Fluoroaromatics without Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for 1,3-Dibromotetrafluorobenzene
Welcome to the technical support center for 1,3-Dibromotetrafluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging reagent. Here, we address common issues encountered during synthesis, providing troubleshooting strategies and in-depth explanations to empower you to optimize your reaction conditions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the properties, handling, and reactivity of this compound.
Q1: What are the key physical and chemical properties of this compound?
This compound (CAS No. 1559-87-1) is a colorless to light yellow liquid with a molecular weight of 307.87 g/mol .[1][2] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆Br₂F₄ | [1] |
| Boiling Point | ~200 °C | [1][3] |
| Density | ~2.18 - 2.24 g/mL at 25 °C | [1][3] |
| Refractive Index | ~1.516 - 1.520 at 20 °C | [1][3] |
| Flash Point | ~92 °C | [4] |
| Appearance | Colorless to light orange/yellow liquid | [1][3] |
Chemically, the molecule's reactivity is dominated by the two bromine atoms, which are activated by the strong electron-withdrawing effects of the four fluorine atoms on the aromatic ring.[4] This electronic feature makes the C-Br bonds susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions and facilitates metal-halogen exchange.
Q2: How should I properly store and handle this reagent?
Due to its reactivity and potential hazards, proper handling is crucial.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically at room temperature.[1]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[2] All manipulations should be performed in a chemical fume hood.
Q3: Are the two bromine atoms equally reactive? Can I achieve selective mono-substitution?
The two bromine atoms are chemically equivalent due to the molecule's symmetry. However, achieving selective mono-substitution is a common challenge in synthetic chemistry.
-
Statistical Distribution: Without specific directing effects, reacting one equivalent of a nucleophile or coupling partner will often result in a statistical mixture of starting material, mono-substituted product, and di-substituted product.
-
Achieving Selectivity: To favor mono-substitution, one can employ strategies such as:
-
Using a sub-stoichiometric amount of the coupling partner (e.g., 0.8-0.9 equivalents).
-
Running the reaction at lower temperatures to slow the rate of the second substitution.
-
Careful monitoring of the reaction progress by TLC, GC-MS, or LC-MS and stopping it once the desired mono-substituted product is maximized.
-
Part 2: Troubleshooting Common Reactions
This section provides detailed troubleshooting guides for specific reaction classes where this compound is frequently used.
A. Palladium-Catalyzed Cross-Coupling Reactions
These reactions are cornerstones of modern synthesis but are sensitive to multiple interacting parameters.[5]
}
1. Suzuki-Miyaura Coupling
Problem: Low or no yield of the desired biaryl product.
| Potential Cause | Scientific Rationale & Troubleshooting Strategy |
| Inactive Catalyst System | The electron-deficient nature of the tetrafluorobenzene ring can make oxidative addition challenging. Strategy: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species.[6] Consider using pre-formed Pd(0) sources or precatalysts to bypass in-situ reduction steps.[7] If the reaction is sluggish, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial.[5] |
| Inappropriate Base | The base is critical for the transmetalation step, activating the boronic acid/ester. Its strength and solubility matter. Strategy: For challenging couplings, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[6] The base should be finely powdered to maximize surface area. Ensure the base is compatible with other functional groups in your molecules. |
| Protodeboronation | The boronic acid coupling partner can be cleaved by residual water or protic solvents, replacing the boronic acid group with hydrogen.[6] Strategy: Use rigorously anhydrous solvents. Employ a slight excess (1.1–1.5 equivalents) of the boronic acid component.[6] A solvent system like dioxane/water or toluene/water is common, but the ratio must be optimized to balance solubility and minimize protodeboronation.[6] |
| Poor Solubility | If any component (substrate, catalyst, base) is not adequately dissolved, the reaction kinetics will be severely hampered. Strategy: Choose a solvent system where all components are soluble at the reaction temperature. Common choices include 1,4-dioxane, toluene, or DMF.[5] |
2. Buchwald-Hartwig Amination
Problem: Incomplete conversion, catalyst decomposition, or side product formation.
| Potential Cause | Scientific Rationale & Troubleshooting Strategy |
| Incorrect Ligand Choice | The ligand stabilizes the palladium center and modulates its reactivity throughout the catalytic cycle.[8] An improper ligand can lead to slow reductive elimination or catalyst decomposition. Strategy: For electron-deficient aryl bromides like this compound, bulky biarylphosphine ligands such as XPhos, tBuXPhos, or SPhos are generally highly effective.[9] These ligands promote both oxidative addition and the crucial C-N bond-forming reductive elimination step.[8] |
| Base Incompatibility or Insufficient Strength | A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[8] Strategy: Strong inorganic bases like NaOt-Bu, KOt-Bu, or LHMDS are standard choices.[7] For substrates with base-sensitive functional groups, a soluble organic base like DBU can be a milder, homogeneous alternative.[10] |
| Catalyst Deactivation | Oxygen and water are detrimental, leading to the oxidation of phosphine ligands and deactivation of the Pd(0) catalyst. Strategy: Reactions must be performed under a strictly inert atmosphere (Argon or Nitrogen).[7] Use anhydrous, deoxygenated solvents. Solvents should be purged with an inert gas before use. |
| Low Reaction Temperature | Many Buchwald-Hartwig aminations require thermal energy to overcome activation barriers, particularly for reductive elimination. Strategy: Most reactions are run at elevated temperatures, typically between 80-110 °C.[7][9] If conversion is low at a given temperature, a controlled increase may be necessary. |
3. Sonogashira Coupling
Problem: Low yield, homocoupling of the alkyne (Glaser coupling), or hydrodehalogenation.
| Potential Cause | Scientific Rationale & Troubleshooting Strategy |
| Inactive Catalyst/Co-catalyst | The classic Sonogashira reaction relies on a dual Pd/Cu(I) catalyst system.[11] The copper(I) salt facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex. Strategy: Ensure both the palladium source (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) and the copper(I) co-catalyst (typically CuI) are fresh and of high purity.[6] Oxygen can oxidize Cu(I) to inactive Cu(II), which promotes undesired Glaser coupling; therefore, rigorous degassing of the reaction mixture is essential.[12] |
| Issues with Copper Co-catalyst | While effective, the copper co-catalyst can sometimes complicate reactions. Strategy: Consider a "copper-free" Sonogashira protocol. These conditions often require a stronger base (e.g., Cs₂CO₃, K₂CO₃) or a specific ligand system to facilitate the direct reaction of the alkyne with the palladium center.[12][13] |
| Inappropriate Base | The base deprotonates the terminal alkyne. It also acts as a scavenger for the HBr generated during the reaction. Strategy: A liquid amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as the solvent or co-solvent.[6][12] The base must be anhydrous and free of primary/secondary amine impurities that could compete in the coupling. |
B. Metal-Halogen Exchange Reactions
1. Grignard Reagent Formation
Problem: The reaction fails to initiate, or the yield of the Grignard reagent is low, often accompanied by Wurtz coupling byproducts.
| Potential Cause | Scientific Rationale & Troubleshooting Strategy |
| Passive Magnesium Surface | A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[14] The reaction is heterogeneous and occurs on the metal surface.[15] Strategy: Activate the magnesium prior to or during the reaction. Common methods include adding a small crystal of iodine (which reacts with Mg to expose a fresh surface), a few drops of 1,2-dibromoethane, or crushing the magnesium turnings with a glass rod under an inert atmosphere.[14][16] |
| Presence of Water | Grignard reagents are extremely strong bases and will be instantly quenched by even trace amounts of water or other protic sources.[14][16] Strategy: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight).[16] Use anhydrous solvents (typically diethyl ether or THF). The starting this compound must also be anhydrous. |
| Wurtz Coupling Side Reaction | A common side reaction is the coupling of the Grignard reagent with unreacted aryl bromide, leading to the formation of a homocoupled biphenyl-type byproduct.[16] Strategy: This side reaction is favored by high local concentrations of the aryl bromide and higher temperatures.[16] Add the solution of this compound slowly to the magnesium suspension to maintain a low concentration. Maintain gentle reflux and avoid excessive heating. |
2. Lithiation (Lithium-Halogen Exchange)
Problem: Hydrodehalogenation (replacement of Br with H) is observed, and the desired lithiated intermediate does not form or react efficiently.
| Potential Cause | Scientific Rationale & Troubleshooting Strategy |
| Inappropriate Temperature | Lithium-halogen exchange is extremely fast, but the resulting aryllithium species can be unstable at higher temperatures. Furthermore, competitive deprotonation or reaction with the solvent can occur. Strategy: The reaction must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath) or sometimes as low as -100 °C. Maintain this low temperature throughout the generation of the aryllithium and its subsequent reaction with an electrophile. |
| Protic Contaminants | The aryllithium intermediate is a powerful base and will be quenched by any available proton source, leading to the hydrodehalogenated product.[17] Strategy: Ensure all reagents, solvents, and the reaction atmosphere are strictly anhydrous and aprotic. The electrophile added to trap the aryllithium must also be anhydrous. |
| Choice of Organolithium Reagent | The reactivity of the organolithium reagent can influence the outcome. Strategy: n-BuLi is commonly used for lithium-halogen exchange.[18] s-BuLi or t-BuLi are stronger bases and may be required for less reactive halides, but they can also lead to more side reactions if not controlled carefully. The choice depends on the specific substrate and desired reactivity. |
Part 3: Experimental Protocols & Data
Representative Protocol: Suzuki-Miyaura Mono-Coupling
This protocol provides a general starting point for the mono-arylation of this compound. Optimization will likely be required.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (0.9 equiv.), and a finely powdered base such as K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Reagent Addition: Through the sidearm under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the phosphine ligand (if not using a pre-formed complex).[6] Then, add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[6]
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 85-100 °C).[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of mono- and di-substituted products.
-
Work-up: Once the desired conversion is reached, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the starting material, mono-substituted product, and di-substituted product.
}
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 3. This compound | 1559-87-1 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. rsc.org [rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. DSpace [repository.kaust.edu.sa]
- 13. reddit.com [reddit.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. schnyderchemsafety.com [schnyderchemsafety.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1,3-Dibromotetrafluorobenzene
Welcome to the technical support center for the synthesis of 1,3-dibromotetrafluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile fluorinated building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis, ensuring a high-purity final product.
Introduction to Synthetic Strategies
This compound is a key intermediate in the synthesis of a wide range of complex organic molecules, including liquid crystals, agrochemicals, and pharmaceuticals.[1][2] Its synthesis is primarily achieved through two main routes: the direct electrophilic bromination of 1,2,3,5-tetrafluorobenzene and the Sandmeyer reaction of a corresponding aromatic amine. Each method, while effective, has a unique impurity profile that can impact the yield, purity, and downstream applications of the final product. This guide will address the common impurities associated with each route and provide actionable solutions.
Part 1: Troubleshooting Guide for Direct Bromination of 1,2,3,5-Tetrafluorobenzene
The direct bromination of 1,2,3,5-tetrafluorobenzene is a common method for synthesizing this compound. This reaction is typically carried out using bromine in the presence of a strong acid, such as oleum (fuming sulfuric acid).[3] While seemingly straightforward, this electrophilic aromatic substitution can lead to a variety of impurities.
Commonly Encountered Issues and Solutions
Question 1: My final product is a mixture of several brominated species. How can I improve the selectivity for this compound?
Answer: The formation of a mixture of brominated products is a frequent challenge in this synthesis. The primary impurities to expect are:
-
Monobrominated starting material (1-bromo-2,3,4,6-tetrafluorobenzene): This arises from an incomplete reaction.
-
Isomeric dibromotetrafluorobenzenes (e.g., 1,2-, 1,4-isomers): The directing effects of the fluorine atoms can lead to substitution at other positions on the ring.
-
Tribromotrifluorobenzene: Over-bromination can occur if the reaction conditions are too harsh or the reaction time is too long.
Underlying Causes and Mechanistic Insights:
The fluorine atoms on the benzene ring are deactivating but ortho-, para-directing. In 1,2,3,5-tetrafluorobenzene, the positions are not all equivalent, leading to the potential for isomeric products. The reaction proceeds via an electrophilic attack of the bromonium ion (Br+), generated from bromine and the strong acid, on the electron-rich aromatic ring. The stability of the intermediate carbocation (sigma complex) dictates the regioselectivity of the bromination.
Troubleshooting Protocol:
-
Control Reaction Stoichiometry: Carefully control the molar ratio of bromine to 1,2,3,5-tetrafluorobenzene. A slight excess of bromine is typically used to drive the reaction to completion, but a large excess will promote the formation of tribrominated byproducts.
-
Optimize Reaction Temperature: The reaction is often exothermic. Maintain a consistent and controlled temperature throughout the addition of bromine and the subsequent reaction period. Lower temperatures generally favor higher selectivity.
-
Monitor Reaction Progress: Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material and the formation of the desired product and byproducts. Quench the reaction once the optimal conversion has been achieved.
Purification Strategy:
-
Fractional Distillation: Due to the likely close boiling points of the isomeric impurities, a highly efficient fractional distillation column is recommended for purification.[4][5]
| Compound | Boiling Point (°C) |
| 1-Bromo-2,3,5,6-tetrafluorobenzene | ~175 |
| This compound | ~200[6] |
| 1,4-Dibromotetrafluorobenzene | ~200 |
| 1,2-Dibromotetrafluorobenzene | ~206 |
As the boiling points are very close, a column with a high number of theoretical plates is necessary for effective separation.
Analytical Identification of Impurities:
-
GC-MS: This is the primary tool for identifying and quantifying the components of your reaction mixture. The mass spectrum of brominated compounds is characterized by the isotopic pattern of bromine (79Br and 81Br in a ~1:1 ratio), which results in a distinctive M+2 peak.[7][8]
-
19F NMR Spectroscopy: This technique is invaluable for distinguishing between isomers. The chemical shifts and coupling constants of the fluorine atoms are highly sensitive to their substitution pattern on the aromatic ring.[1][9][10]
Part 2: Troubleshooting Guide for the Sandmeyer Reaction Route
The Sandmeyer reaction provides an alternative route to this compound, typically starting from an appropriately substituted aniline derivative. A plausible route involves the diazotization of 3,5-dibromo-2,4,6-trifluoroaniline followed by a copper(I) bromide-mediated displacement of the diazonium group.
Commonly Encountered Issues and Solutions
Question 2: My reaction mixture has a strong color, and the yield of the desired product is low. What is causing this?
Answer: The formation of colored byproducts is a common issue in Sandmeyer reactions and is often indicative of side reactions involving the highly reactive diazonium salt intermediate.
Potential Impurities and Their Origins:
-
Azo Compounds: The diazonium salt can couple with unreacted aniline starting material or other nucleophilic aromatic species in the reaction mixture to form highly colored azo compounds.
-
Phenolic Byproducts: If water is present and the reaction temperature is not carefully controlled, the diazonium group can be displaced by a hydroxyl group, leading to the formation of brominated-fluorinated phenols.
-
Unreacted Starting Material: Incomplete diazotization will leave residual aniline in the reaction mixture.
Mechanistic Considerations:
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[11] The diazonium salt is reduced by copper(I) to an aryl radical with the loss of nitrogen gas. This radical then abstracts a bromine atom from a copper(II) bromide species to form the final product and regenerate the copper(I) catalyst. Side reactions occur when the diazonium salt reacts with other nucleophiles present in the mixture.
Troubleshooting Protocol:
-
Maintain Low Temperatures: The diazotization step must be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt and minimize its decomposition to phenolic byproducts.[12]
-
Ensure Complete Diazotization: Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of the aniline to maintain a low temperature and allow for complete conversion to the diazonium salt.
-
Control pH: The reaction should be kept acidic to prevent the coupling of the diazonium salt with unreacted aniline.
-
Use Freshly Prepared Copper(I) Bromide: The efficacy of the Sandmeyer reaction is dependent on the quality of the copper(I) catalyst.
Purification Strategy:
-
Extraction and Washing: After the reaction is complete, the crude product should be extracted into an organic solvent and washed with a dilute acid to remove any unreacted aniline, followed by a wash with a base to remove any phenolic byproducts.
-
Column Chromatography: If distillation is not effective at removing the colored impurities, column chromatography on silica gel can be employed.
-
Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a suitable solvent can be an effective method for removing impurities.[13][14]
Analytical Identification of Impurities:
-
GC-MS: Can be used to identify both volatile and semi-volatile impurities.
-
19F NMR: As with the direct bromination route, 19F NMR is a powerful tool for identifying fluorinated byproducts.
-
LC-MS: For less volatile or more polar impurities such as azo compounds, Liquid Chromatography-Mass Spectrometry may be a more suitable analytical technique.
Visualizing the Synthetic Pathways and Impurity Formation
To better understand the potential points of impurity formation, the following diagrams illustrate the two main synthetic routes.
Caption: Direct Bromination Pathway and Potential Impurities.
Caption: Sandmeyer Reaction Pathway and Potential Impurities.
Frequently Asked Questions (FAQs)
Q1: My 19F NMR spectrum is very complex. How can I assign the peaks to the correct isomers? A1: The interpretation of 19F NMR spectra for complex mixtures of fluorinated aromatics can be challenging. However, the chemical shifts and, more importantly, the coupling constants (J-values) provide a wealth of structural information. Comparing your experimental spectrum to literature values or using predictive software can aid in assignment. For definitive identification, isolating the individual components via preparative chromatography and analyzing them separately is recommended.
Q2: Can I use other brominating agents for the direct bromination route? A2: Yes, other brominating agents such as N-bromosuccinimide (NBS) in the presence of a strong acid have been used for the bromination of deactivated aromatic rings. The choice of brominating agent can influence the selectivity and reactivity of the reaction.
Q3: What are the safety precautions I should take when working with oleum? A3: Oleum (fuming sulfuric acid) is extremely corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
Q4: How can I remove residual copper salts from my product after a Sandmeyer reaction? A4: After the reaction, the mixture can be diluted with water and extracted with an organic solvent. The organic layer should then be washed with an aqueous solution of a chelating agent like EDTA or with aqueous ammonia to form a water-soluble copper-ammonia complex, which can then be removed in the aqueous phase.
Q5: My product is an oil, making recrystallization difficult. What are my other purification options? A5: If your product is a thermally stable oil, fractional distillation under reduced pressure is an excellent alternative to recrystallization. For thermally sensitive compounds, column chromatography is the preferred method.
References
- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembam.com [chembam.com]
- 3. Volume # 2(75), March - April 2011 — "Preparation of 1,4-dibromotetrafluorobenzene from 4-bromotetrafluorobenzenethiol and bromine. Reactions of 1,4-dibromotetrafluorobenzene with KSH" [notes.fluorine1.ru]
- 4. Purification [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound 96 1559-87-1 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. reddit.com [reddit.com]
Technical Support Center: GC-MS Analysis of 1,3-Dibromotetrafluorobenzene Reaction Mixtures
Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1,3-dibromotetrafluorobenzene and its associated reaction mixtures. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to navigate the complexities of analyzing this halogenated compound. Here, we move beyond simple procedural lists to explain the why behind experimental choices, ensuring robust and reliable results.
Introduction: The Challenge of Analyzing Halogenated Aromatics
This compound is a colorless liquid used in the synthesis of fluorinated liquid crystal derivatives and halogen-bonded adducts. Its analysis, particularly within a complex reaction matrix, presents several challenges for chromatographers. Halogenated compounds can be notoriously difficult to analyze by GC-MS due to their reactivity, potential for co-elution with isomers, and complex fragmentation patterns.[1] This guide provides a structured approach to overcoming these hurdles, from sample preparation to data interpretation.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the GC-MS analysis of this compound.
Q1: What are the key properties of this compound relevant to GC-MS analysis?
Understanding the physicochemical properties of your analyte is the first step to developing a successful method.
| Property | Value | Significance for GC-MS Analysis |
| Molecular Formula | C₆Br₂F₄[2] | Determines the molecular weight and isotopic pattern. |
| Molecular Weight | 307.87 g/mol | The molecular ion peak (M+) will be centered around this mass. |
| Boiling Point | 200 °C | Indicates that a sufficiently high GC oven temperature will be needed for elution. |
| Structure | A benzene ring substituted with two bromine and four fluorine atoms. | The high degree of halogenation influences its chromatographic behavior and mass spectral fragmentation. |
Q2: What is the expected mass spectrum and fragmentation pattern for this compound?
The mass spectrum of this compound is characterized by a distinctive isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This results in a triplet of peaks for the molecular ion (M+, M+2, M+4) with a characteristic intensity ratio.
Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms or the entire halogenated ring system.[3][4] Expect to see significant fragments corresponding to the loss of one or both bromine atoms. The driving force behind fragmentation is often the stability of the resulting cation.[3][5]
Q3: Which GC column is best suited for analyzing this compound?
The choice of GC column is critical for achieving good separation. For halogenated compounds, a non-polar or mid-polarity column is generally recommended.
-
Non-polar columns (e.g., DB-5ms, HP-5ms): These are often a good starting point.[6] They separate compounds primarily based on boiling point.[6][7] A 30m x 0.25mm ID, 0.25µm film thickness column is a common workhorse for many applications.[6]
-
Mid-polarity columns (e.g., DB-624): These can offer different selectivity, which may be beneficial for separating this compound from isomers or reaction byproducts.[8]
Q4: What are the critical parameters for sample preparation?
Proper sample preparation is essential to avoid contamination and ensure compatibility with the GC-MS system.[9][10]
-
Solvent Selection: Use volatile organic solvents like dichloromethane, hexane, or ethyl acetate.[9][10] Avoid water and non-volatile solvents.[9][10]
-
Concentration: Aim for a concentration of approximately 10 µg/mL to achieve a column loading of about 10 ng with a 1 µL injection.[9]
-
Cleanliness: Ensure samples are free of particulates by centrifuging or filtering before transferring to a glass autosampler vial.[9][10] Avoid plastic vials and parafilm, which can introduce contaminants.[9]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the analysis of this compound reaction mixtures.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.
Potential Causes & Solutions:
| Cause | Diagnostic Test | Solution |
| Active Sites in the Inlet or Column | Inject a standard mix of active compounds (e.g., alcohols, acids). If they also show poor peak shape, the system is likely active. | - Replace the inlet liner and septum. - Trim the first few centimeters of the GC column. - Use an ultra-inert column if the problem persists.[7] |
| Column Overload | Dilute the sample and re-inject. If the peak shape improves, the column was overloaded. | Reduce the injection volume or dilute the sample. |
| Inappropriate GC Oven Temperature Program | Review the chromatogram. If the peak is broad, the initial oven temperature may be too high or the ramp rate too slow. | Lower the initial oven temperature to improve focusing at the head of the column. Optimize the temperature ramp rate. |
Problem 2: Co-elution of Isomers or Byproducts
The separation of structurally similar compounds is a common challenge in the analysis of reaction mixtures.[1]
Potential Causes & Solutions:
| Cause | Diagnostic Test | Solution |
| Insufficient Chromatographic Resolution | Examine the peak widths. If they are narrow but overlapping, the column is not providing adequate separation. | - Optimize the temperature program: A slower ramp rate can improve resolution. - Change the column: A longer column or a column with a different stationary phase (e.g., moving from a non-polar to a mid-polarity phase) can alter selectivity.[7] |
| Complex Reaction Matrix | Analyze the mass spectra of the co-eluting peaks. Unique fragment ions may allow for deconvolution and quantification. | If chromatographic separation is not possible, consider using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of target compounds.[11][12] |
Problem 3: Low Sensitivity or No Peak Detected
A lack of signal can be due to a variety of issues, from sample preparation to instrument malfunction.
Potential Causes & Solutions:
| Cause | Diagnostic Test | Solution |
| Sample Degradation | Prepare a fresh sample and inject immediately. If a peak is now observed, the original sample may have degraded. | Store samples appropriately (e.g., refrigerated, protected from light) and analyze them promptly after preparation. |
| Instrument Contamination | Run a solvent blank. A high baseline or the presence of many interfering peaks suggests contamination. | Clean the ion source and replace the inlet liner and septum.[13] |
| Incorrect MS Parameters | Verify the mass range being scanned and the ionization mode. | Ensure the mass range includes the molecular ion and key fragments of this compound. For halogenated compounds, electron ionization (EI) is typically used. |
Visualizing the Workflow
A logical workflow is crucial for efficient troubleshooting and method development.
Sample Preparation and Analysis Workflow
Caption: A streamlined workflow for the GC-MS analysis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common GC-MS issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. fishersci.com [fishersci.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. Blogs | Restek [discover.restek.com]
- 12. kromat.hu [kromat.hu]
- 13. aimanalytical.com [aimanalytical.com]
Technical Support Center: Effective Removal of Palladium Catalysts from 1,3-Dibromotetrafluorobenzene Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving 1,3-dibromotetrafluorobenzene. The persistence of palladium residues in active pharmaceutical ingredients (APIs) is a critical issue, with strict regulatory limits imposed by agencies such as the FDA and EMA due to potential toxicity.[1][2] This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the efficient and reliable removal of palladium to meet rigorous purity standards.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my this compound reaction crucial?
A1: Residual palladium in your final product, particularly in an API, is a significant concern for several reasons. Regulatory bodies have established stringent limits on elemental impurities in drug products. For palladium, which is classified as a Class 2B element, the permitted daily exposure (PDE) is 100 µ g/day , translating to a concentration limit of 10 ppm for a daily drug dose of 10g.[2] Beyond the regulatory and safety concerns, palladium residues can negatively impact downstream synthetic steps and interfere with biological assays, leading to skewed and unreliable results.[1]
Q2: What are the primary methods for palladium removal?
A2: The most common and effective methods for removing residual palladium from organic reaction mixtures include:
-
Adsorption: This involves using solid-supported materials that have a high affinity for palladium. Key players in this category are activated carbon and specialized metal scavengers.[3][4]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of the solution.[1][5]
-
Scavenging: This technique utilizes scavenger resins, which are typically silica or polymer-based solid supports functionalized with ligands that strongly bind to palladium. Common functional groups include thiols, amines, and trimercaptotriazine (TMT).[6]
-
Crystallization: Purifying the final product through crystallization can be an effective way to separate the desired compound from palladium impurities, which ideally remain in the mother liquor.[3]
Q3: How do I select the best palladium removal method for my specific reaction?
A3: The optimal choice of palladium removal method is highly dependent on the specifics of your reaction and product. Key factors to consider include:
-
Nature of the Product: The solubility, stability, and potential for your product to chelate with palladium will influence the choice of method.
-
Form of Palladium Residue: It is crucial to know whether the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state.
-
Required Purity Level: The stringency of the final product's purity requirements will dictate the necessary rigor of the purification method.
-
Scale of the Reaction: The scalability of the chosen method is an important consideration for process development.
Below is a decision-making workflow to guide your selection process.
Caption: Decision workflow for selecting a palladium removal method.
Troubleshooting Guides
Issue 1: My final product still contains unacceptable levels of palladium after purification.
-
Potential Cause: The form of the residual palladium may not be effectively targeted by the chosen purification method. For instance, a homogeneous palladium species will not be removed by simple filtration.
-
Troubleshooting Steps:
-
Characterize the Palladium Species: If possible, try to determine the nature of the palladium residue.
-
Combine Methods: A multi-step approach is often more effective. For example, follow an initial filtration with a scavenger treatment.
-
Optimize Scavenger Conditions: The efficiency of scavengers can be influenced by temperature, reaction time, and solvent.[7] Experiment with these parameters to improve performance.
-
Consider a Pre-treatment Step: A mild oxidation or reduction step can sometimes convert various palladium species into a single, more easily removable form.[3]
-
Issue 2: Significant loss of my desired product during the purification process.
-
Potential Cause: Non-specific binding of the product to the adsorbent material, which is a known issue with activated carbon and some scavenger resins.[2]
-
Troubleshooting Steps:
-
Reduce the Amount of Adsorbent: Use the minimum effective amount of activated carbon or scavenger to minimize product loss.
-
Screen Different Scavengers: Some scavengers exhibit lower non-specific binding than others.
-
Solvent Selection: The choice of solvent can impact the interaction of your product with the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[7]
-
Alternative Purification Method: If product loss remains high, consider switching to a different method such as crystallization or liquid-liquid extraction.
-
Issue 3: Inconsistent palladium removal from one batch to another.
-
Potential Cause: Variability in the reaction workup or the state of the palladium at the time of purification. The speciation of palladium can change over time or with slight variations in reaction conditions.
-
Troubleshooting Steps:
-
Standardize the Workup Procedure: Ensure that the timing and conditions of the workup are consistent for every batch.
-
Age the Reaction Mixture: In some cases, allowing the reaction mixture to stir for a set period after completion can lead to the formation of more easily removable palladium agglomerates.
-
Use a Broad-Spectrum Scavenger: Scavengers based on TMT are often effective against a wider range of palladium species.[6]
-
Detailed Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalysts by Filtration through Celite®
This protocol is suitable for the removal of solid palladium catalysts such as palladium on carbon (Pd/C).
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: To reduce the viscosity of the mixture, dilute it with a suitable solvent (e.g., ethyl acetate, dichloromethane).[1]
-
Celite® Pad Preparation: Prepare a Celite® pad by packing a 1-2 cm layer of Celite® over a sintered glass funnel or a filter paper in a Büchner funnel.[1]
-
Filtration: Gently pour the diluted reaction mixture over the prepared Celite® pad.[1]
-
Washing: Wash the Celite® pad with additional fresh solvent to ensure the complete recovery of your product.[1]
-
Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure to obtain the crude product.
Protocol 2: Palladium Removal Using Activated Carbon
Activated carbon is a cost-effective option for removing dissolved palladium species.
-
Addition of Activated Carbon: To the crude reaction mixture, add activated carbon. A typical starting point is 5-10 wt% relative to the crude product.[1]
-
Stirring: Stir the resulting suspension at room temperature for a period of 2-12 hours.[1]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Safety Note: Activated carbon, especially when containing residual palladium and solvents, can be pyrophoric. Handle with appropriate care.[1]
-
Washing and Concentration: Wash the Celite®/carbon cake with fresh solvent and concentrate the combined filtrates.
Protocol 3: Palladium Removal Using a Thiol-Based Silica Scavenger
Thiol-functionalized silica scavengers are highly effective at chelating and removing dissolved palladium.
-
Scavenger Selection: Choose a commercially available thiol-based silica scavenger that is compatible with your solvent system.
-
Addition of Scavenger: After the reaction is complete, add the scavenger to the reaction mixture. The amount of scavenger should be optimized, with a typical starting point of 3-10 equivalents relative to the amount of palladium used.[1]
-
Stirring: Stir the mixture at room temperature or with gentle heating (if your product is thermally stable) for 2 to 24 hours. The optimal time should be determined experimentally.[1]
-
Filtration: Remove the scavenger by filtration, ensuring to wash it thoroughly with the reaction solvent to maximize product recovery.
-
Concentration: Concentrate the filtrate to obtain your product with a significantly reduced palladium content.
Quantitative Data on Palladium Scavenger Performance
The following table provides a summary of the performance of various palladium scavengers in reducing palladium content in a reaction mixture.
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| MP-TMT | 330 | 10-30 | ~90-97% | [8] |
| Si-TMT | >100 | <10 | >90% | [8] |
| Activated Carbon | 300 | <1 | >99% | [8] |
| Thiol-functionalized Silica | 2400 | ≤ 16 | >99% | [9] |
| Thiourea-functionalized Silica | 2400 | ≤ 16 | >99% | [9] |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium species.
Mechanistic Insights
The removal of palladium by adsorption and scavenging is governed by the principles of physisorption and chemisorption.
Caption: Mechanisms of palladium removal by physisorption and chemisorption.[8]
In physisorption, as seen with activated carbon, palladium species are weakly adsorbed onto the high surface area of the carbon through van der Waals forces. Chemisorption, which is the mechanism for thiol-based scavengers, involves the formation of strong covalent bonds between the palladium center and the sulfur atoms of the thiol groups, leading to a more robust and selective removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. sopachem.com [sopachem.com]
- 7. silicycle.com [silicycle.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. silicycle.com [silicycle.com]
Technical Support Center: Synthesis of 1,3-Disubstituted Tetrafluorobenzenes
Welcome to the technical support center dedicated to the synthetic challenges of 1,3-disubstituted tetrafluorobenzenes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing substituents with a specific meta-relationship on a highly fluorinated aromatic core. The unique electronic properties imparted by multiple fluorine atoms make these scaffolds highly valuable in pharmaceuticals and materials science, yet their synthesis is far from trivial.
This resource provides field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for accessing 1,3-disubstituted tetrafluorobenzenes?
A: There are three principal approaches, each with its own set of advantages and challenges:
-
Directed ortho-Metalation (DoM): This is often the most reliable method for achieving specific regiocontrol. It typically starts from 1,3,5-trifluorobenzene, where a first substituent is introduced, which then directs the metalation and subsequent electrophilic quench to the C2 position, yielding the desired 1,3-disubstituted-2,4,6-trifluorobenzene scaffold. Fluorine itself can act as a directing group.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): While powerful for functionalizing polyfluoroarenes, SNAr on tetrafluorobenzene often leads to mixtures of isomers.[3] Achieving 1,3-disubstitution typically requires a substrate that is already substituted with a strongly directing group or proceeds in a stepwise fashion where the first substituent electronically favors the second nucleophile attacking the desired position.
-
Transition Metal-Catalyzed C-H Functionalization/Cross-Coupling: Modern methods involving palladium, rhodium, or iridium catalysis can utilize the C-F bonds as directing groups to functionalize adjacent C-H bonds.[4][5] Similarly, sequential cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) on a di-halogenated tetrafluorobenzene precursor can be effective, provided the reactivity of the two leaving groups can be differentiated.[6][7]
Q2: Why is achieving 1,3-regioselectivity on a tetrafluorobenzene ring so difficult?
A: The difficulty stems from the powerful activating and directing effects of the four fluorine atoms. In a 1,2,4,5-tetrafluorobenzene ring, all C-H positions are equivalent. In a 1,2,3,5-tetrafluorobenzene ring, the C-H positions at C4 and C6 are electronically distinct. During SNAr, nucleophilic attack is generally favored at positions para to an existing fluorine atom.[8][9] Once a first substituent is introduced, it further influences the electronics, and the combined directing effects often favor the introduction of a second substituent at the position para to the first, leading to 1,4-isomers, not the desired 1,3-isomers.
Q3: My reaction is producing an inseparable mixture of regioisomers. How can I improve the selectivity?
A: Regioisomer formation is the most common challenge. To improve selectivity:
-
Re-evaluate Your Strategy: If you are using SNAr on a minimally substituted ring, consider switching to a Directed ortho-Metalation (DoM) strategy, which offers superior positional control.[10][11]
-
Leverage Directing Groups: Ensure your first substituent is a powerful directing group for the specific reaction you are running. For DoM, amides, carbamates, and oxazolines are excellent choices.[10][12] For transition metal-catalyzed reactions, the fluorine atoms themselves can serve this purpose, enhancing the acidity and reactivity of the ortho C-H bond.[4]
-
Optimize Reaction Conditions: Temperature, solvent, and the nature of the base or catalyst can dramatically influence the kinetic vs. thermodynamic product distribution. Lowering the temperature often increases selectivity in kinetically controlled reactions like lithiation.[13]
Q4: I'm struggling with the purification of my highly fluorinated product. What are some best practices?
A: Polyfluorinated compounds can be challenging to purify due to their unique physical properties, such as high volatility and sometimes poor solubility in common solvents.
-
Chromatography: Use silica gel that has been deactivated with a non-nucleophilic base (e.g., by including 0.5-1% triethylamine in the eluent) to prevent decomposition of sensitive products on the acidic silica surface.[14] Alternatively, consider using other stationary phases like alumina or Florisil.
-
Extraction: Be aware that highly fluorinated molecules can have significant solubility in both organic and fluorous phases. If using a fluorous tag strategy, fluorous solid-phase extraction (F-SPE) is highly effective.
-
Crystallization: If your product is a solid, crystallization is often the best method for achieving high purity. Experiment with a range of solvent systems.
-
Distillation: For volatile liquid products, distillation under reduced pressure can be effective, but care must be taken to avoid thermal decomposition.
Troubleshooting Guide 1: Directed ortho-Metalation (DoM)
This method is a cornerstone for the regioselective synthesis of these compounds, often starting from 1,3,5-trifluorobenzene.[1][15]
Problem: Low or no yield of the desired lithiated intermediate after quenching with an electrophile.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Ineffective Base | The pKa of the aromatic C-H bond is lowered by the adjacent fluorine atoms, but a strong, sterically appropriate base is still required.[4] Solution: Screen different organolithium bases. While n-BuLi is common, the more hindered s-BuLi or t-BuLi can sometimes offer better selectivity and prevent side reactions.[12] For particularly stubborn substrates, superbases like LICKOR (n-BuLi + KOt-Bu) may be necessary.[11] |
| Presence of Moisture | Organolithium reagents are extremely sensitive to moisture, which will quench the base and prevent deprotonation. Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly distilled anhydrous solvents (THF, Et₂O).[12][13] Handle all reagents under a strictly inert atmosphere (Argon or Nitrogen). |
| Incorrect Temperature | Lithiation is a kinetically controlled process. Temperatures that are too high can lead to base decomposition or side reactions, while temperatures that are too low may result in an impractically slow reaction. Solution: The standard temperature is -78 °C (dry ice/acetone bath). If the reaction is sluggish, allow it to warm slowly to -40 °C while monitoring by quenching aliquots. Conversely, for highly reactive systems, maintaining a temperature below -90 °C might be necessary to improve selectivity. |
| Poor Directing Group (DMG) | The ability of the directing group to coordinate with the lithium cation is critical for lowering the activation energy of the deprotonation at the ortho position.[10] Solution: If yields are consistently low, the chosen DMG may not be effective enough. The hierarchy of directing groups is well-established, with groups like -CONEt₂, -OCONEt₂, and oxazolines being among the most powerful.[12] |
Workflow for Optimizing Directed ortho-Metalation
Caption: Troubleshooting workflow for low yields in DoM reactions.
Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling
Sequential Suzuki-Miyaura or Buchwald-Hartwig amination reactions are powerful C-C and C-N bond-forming methods. However, polyfluorinated substrates present unique challenges.
Problem: Low conversion and/or catalyst deactivation in Suzuki-Miyaura or Buchwald-Hartwig Amination.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Inappropriate Ligand | The ligand is crucial for stabilizing the Pd(0) active species and facilitating oxidative addition and reductive elimination. Electron-rich, bulky phosphine ligands are often required for challenging substrates. Solution: For Suzuki couplings with electron-poor fluoroarenes, screen ligands like SPhos, XPhos, or RuPhos.[6][16] For Buchwald-Hartwig aminations, sterically hindered biaryl phosphine ligands are the state-of-the-art.[7][17][18] |
| Wrong Base/Solvent Combination | The base not only participates in the catalytic cycle (e.g., in transmetalation for Suzuki) but also influences catalyst stability and activity. Solution: For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Cs₂CO₃ is often effective for difficult couplings.[19] For aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically used.[20] Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst. |
| C-F Bond Activation | A common side reaction with highly fluorinated arenes is the competitive oxidative addition of the palladium catalyst into a C-F bond instead of the desired C-Br or C-I bond.[21][22] This leads to unwanted byproducts. Solution: This is a challenging problem often addressed by ligand design. Using ligands that promote rapid oxidative addition into the C-X (X=Br, I) bond can outcompete the C-F activation pathway. Running the reaction at the lowest possible temperature that still affords a reasonable rate can also suppress this side reaction. |
| Poor Boronic Acid/Ester Quality | Boronic acids can dehydrate to form unreactive boroxine trimers upon storage. Solution: Use freshly purchased boronic acids or pinacol esters, which are generally more stable. If using an older bottle of boronic acid, you can attempt to break up the boroxines by dissolving the acid in a solvent and briefly stirring with water before use in the reaction, then drying thoroughly. |
Key Parameters for Cross-Coupling on Polyfluoroarenes
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale |
| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ | Common Pd(II) and Pd(0) sources that form the active Pd(0)L_n catalyst in situ. |
| Typical Ligands | SPhos, XPhos, RuPhos, P(t-Bu)₃ | XPhos, BrettPhos, Josiphos | Bulky, electron-rich ligands are needed to promote oxidative addition and prevent catalyst decomposition.[7][17] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | NaOt-Bu, KOt-Bu, LHMDS | The base choice is critical and substrate-dependent; it activates the nucleophile or facilitates transmetalation.[20] |
| Solvent | Toluene, Dioxane, THF (+ H₂O) | Toluene, Dioxane | Must be anhydrous and rigorously degassed to protect the oxygen-sensitive catalyst. |
| Temperature | 80 - 110 °C | 80 - 110 °C | Higher temperatures are often needed but can increase the risk of C-F activation or other side reactions. |
Experimental Protocol: Regioselective Synthesis via DoM
Synthesis of 2-iodo-1,3,5-trifluorobenzene: A Key Intermediate
This protocol demonstrates the directed ortho-metalation of 1,3,5-trifluorobenzene, leveraging the directing ability of the fluorine atoms. The resulting iodinated compound is a versatile precursor for further functionalization via cross-coupling to generate 1,3-disubstituted tetrafluorinated systems.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL) and 1,3,5-trifluorobenzene (5.0 g, 37.8 mmol).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 16.7 mL, 41.6 mmol, 1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The solution may become slightly yellow.
-
Electrophilic Quench: In a separate dry flask, prepare a solution of iodine (10.6 g, 41.6 mmol, 1.1 eq) in anhydrous THF (50 mL). Add this iodine solution to the lithiated arene solution dropwise via a cannula over 30 minutes at -78 °C.
-
Warm-up & Quench: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 50 mL) to consume excess iodine.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 2-iodo-1,3,5-trifluorobenzene as a colorless oil.
Decision Tree for Synthetic Strategy Selection
Caption: Decision tree for selecting a primary synthetic route.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Semantic Scholar [semanticscholar.org]
- 3. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. baranlab.org [baranlab.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. uwindsor.ca [uwindsor.ca]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chemimpex.com [chemimpex.com]
- 16. scholarship.claremont.edu [scholarship.claremont.edu]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. research.rug.nl [research.rug.nl]
- 19. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Item - Palladium-Catalyzed CâF Activation of Polyfluoronitrobenzene Derivatives in SuzukiâMiyaura Coupling Reactions - figshare - Figshare [figshare.com]
Validation & Comparative
A Comparative Guide for Synthetic Chemists: Navigating the Reactivity of 1,3-Dibromotetrafluorobenzene and 1,4-Dibromotetrafluorobenzene
<_R&D_SEARCH_RECURSIVE_TAKE_2>
For researchers and professionals in drug development and materials science, the selection of building blocks is a critical decision that dictates the efficiency and outcome of a synthetic route. Among the vast array of fluorinated aromatics, 1,3-dibromotetrafluorobenzene and 1,4-dibromotetrafluorobenzene stand out as versatile intermediates.[1] Their shared molecular formula belies a nuanced difference in reactivity, stemming from the distinct placement of their bromine substituents. This guide provides an in-depth, comparative analysis of these two isomers, offering experimental insights and strategic guidance for their application in synthesis.
The Isomeric Influence: Electronic and Steric Divergence
The arrangement of atoms in this compound and 1,4-dibromotetrafluorobenzene establishes unique electronic and steric environments, which are the primary drivers of their differential reactivity.
-
1,4-Dibromotetrafluorobenzene: Characterized by its high symmetry, this isomer features bromine atoms in a para relationship.[2] The four electron-withdrawing fluorine atoms create a significantly electron-deficient aromatic ring, rendering the carbon atoms bonded to bromine susceptible to nucleophilic attack and facilitating participation in various cross-coupling reactions.[2] This symmetrical nature often leads to predictable reaction pathways.
-
This compound: The meta positioning of the bromine atoms in this isomer results in a less symmetrical molecule with a more complex electronic landscape.[1] This asymmetry can be strategically exploited to achieve selective functionalization at one of the bromine-bearing carbons, although it can also lead to challenges in controlling regioselectivity. The carbon atom situated between the two bromines is particularly electron-poor, influencing its reactivity.
Reactivity in Key Synthetic Transformations: A Head-to-Head Comparison
The practical implications of these structural differences become evident when examining the behavior of each isomer in common synthetic reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the tetrafluorinated ring makes both isomers amenable to nucleophilic aromatic substitution (SNAr).[3][4] In these reactions, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring.[5] The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][6] The presence of strong electron-withdrawing groups, such as the fluorine atoms in these isomers, is crucial for stabilizing this intermediate and facilitating the reaction.[3][5]
While both isomers undergo SNAr, the regiochemical outcome is a key point of differentiation. With 1,4-dibromotetrafluorobenzene, monosubstitution yields a single product due to the molecule's symmetry. In contrast, the reaction of this compound with a nucleophile can potentially lead to a mixture of products, depending on which bromine atom is displaced. The preference for substitution at a particular position is influenced by both electronic and steric factors, and achieving high regioselectivity can necessitate careful optimization of reaction conditions.[7]
Visualizing the SNAr Mechanism
Caption: The two-step addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).
Metal-Halogen Exchange
Metal-halogen exchange is a powerful technique for the generation of organometallic reagents, most commonly organolithiums.[8] This reaction involves the treatment of an organic halide with an organolithium reagent, such as n-butyllithium, resulting in the exchange of the halogen atom for a lithium atom.[8][9] The rate of this exchange typically follows the trend I > Br > Cl.[8]
For 1,4-dibromotetrafluorobenzene , metal-halogen exchange proceeds cleanly to afford 4-bromotetrafluorophenyllithium, a versatile intermediate for subsequent reactions with a wide array of electrophiles.
The metal-halogen exchange of This compound presents a more complex scenario. The two bromine atoms are not equivalent, and the site of lithiation can be influenced by factors such as the reaction temperature and the specific organolithium reagent used. This can lead to the formation of a mixture of isomeric organolithium species, which may complicate subsequent synthetic steps. However, under carefully controlled conditions, it is sometimes possible to achieve regioselective lithiation.[10]
Generalized Workflow for Metal-Halogen Exchange
Caption: A typical experimental workflow for a metal-halogen exchange reaction followed by electrophilic trapping.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[11] Both 1,3- and 1,4-dibromotetrafluorobenzene are excellent substrates for a variety of these transformations, including Suzuki-Miyaura, Stille, and Sonogashira couplings.[12]
A key consideration when using these dibrominated substrates is the potential for both mono- and bis-coupling. With 1,4-dibromotetrafluorobenzene , its symmetry can make selective monocoupling challenging, often leading to mixtures of the starting material, the monocoupled product, and the dicoupled product. Achieving high yields of the monocoupled product typically requires careful control over the stoichiometry of the coupling partners and the reaction conditions.
In the case of This compound , the electronic and steric differences between the two bromine atoms can sometimes be exploited to achieve regioselective monocoupling.[13] This can be a significant advantage when the synthesis of an unsymmetrical product is desired. However, the degree of selectivity is highly dependent on the specific catalyst system, coupling partners, and reaction parameters.
Comparative Data on Reactivity in Suzuki-Miyaura Coupling
| Isomer | Potential for Selective Monocoupling | Tendency for Dicoupling | Key Considerations for Control |
| 1,4-Dibromotetrafluorobenzene | Lower | Higher | Precise stoichiometry of the boronic acid/ester is critical. |
| This compound | Higher | Moderate | Choice of catalyst, ligand, and reaction temperature can influence regioselectivity. |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling Reaction
-
In a reaction vessel, combine the dibromotetrafluorobenzene isomer (1.0 eq.), the desired boronic acid or ester (1.0-1.2 eq. for monocoupling), and a suitable base (e.g., K₂CO₃, Cs₂CO₃; 2-3 eq.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%) and a suitable solvent (e.g., toluene, dioxane, DMF), which has been degassed.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Strategic Recommendations for Synthetic Applications
The choice between 1,3- and 1,4-dibromotetrafluorobenzene is a strategic one that should be made based on the specific target molecule and the planned synthetic route.
-
For the synthesis of symmetrical molecules or when double functionalization is the goal, 1,4-dibromotetrafluorobenzene is often the more straightforward choice due to its inherent symmetry.[14]
-
When the target is an unsymmetrical molecule requiring selective monofunctionalization, This compound may offer a distinct advantage, provided that the desired regioselectivity can be achieved.[15]
-
In nucleophilic aromatic substitution reactions , the potential for isomeric products from the 1,3-isomer must be carefully considered and, if necessary, controlled.
-
For metal-halogen exchange reactions , the regiochemical outcome of the lithiation of the 1,3-isomer needs to be experimentally determined and optimized for the desired downstream reaction.
By understanding the fundamental reactivity differences outlined in this guide, researchers can make more informed decisions in their selection and utilization of these valuable fluorinated building blocks, ultimately leading to more efficient and successful synthetic outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselectivity - Wikipedia [en.wikipedia.org]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Halogen - metal exchange of 3-substituted 1,2-dibromoarenes: the use of long-range JCH coupling constants to determine regiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. This compound 96 1559-87-1 [sigmaaldrich.com]
A Comparative Guide to the Suzuki Coupling of Dibromotetrafluorobenzene Isomers: Reactivity, Regioselectivity, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Polyfluorinated biaryl scaffolds, in particular, are prized for their unique electronic properties, metabolic stability, and conformational preferences. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for constructing these C-C bonds due to its functional group tolerance and operational simplicity.[1][2][3][4] However, when faced with polyhalogenated substrates like dibromotetrafluorobenzene, questions of reactivity and regioselectivity become paramount.
This guide provides an in-depth comparison of the three structural isomers of dibromotetrafluorobenzene—1,2-, 1,3-, and 1,4-dibromotetrafluorobenzene—in the context of the Suzuki coupling reaction. We will explore the underlying electronic and steric factors that govern their reactivity, present comparative experimental data, and offer a detailed protocol for a representative coupling reaction.
The Isomers: A Structural Overview
The substitution pattern of the bromine and fluorine atoms on the benzene ring dictates the electronic environment of the carbon-bromine (C-Br) bonds, which is the site of the crucial oxidative addition step in the Suzuki catalytic cycle.[1][5]
| Isomer | Structure | IUPAC Name |
| 1 | ![]() | 1,2-Dibromo-3,4,5,6-tetrafluorobenzene |
| 2 | ![]() | 1,3-Dibromo-2,4,5,6-tetrafluorobenzene |
| 3 | ![]() | 1,4-Dibromo-2,3,5,6-tetrafluorobenzene |
Comparative Reactivity and Regioselectivity
The reactivity of aryl halides in Suzuki coupling is highly dependent on the ease of oxidative addition to the palladium(0) catalyst.[1][3][6] Electron-withdrawing groups, such as fluorine, generally increase the reactivity of aryl halides in this step.[1] Consequently, all dibromotetrafluorobenzene isomers are considered "electron-deficient" and are generally more reactive than their non-fluorinated dibromobenzene counterparts.
The primary differentiator in reactivity among these isomers is the potential for regioselective coupling—the ability to selectively react at one C-Br bond over the other.
Key Factors Influencing Reactivity and Regioselectivity:
-
Electronic Effects: The four strongly electron-withdrawing fluorine atoms make the aromatic ring electron-poor, which facilitates the oxidative addition of the C-Br bond to the electron-rich Pd(0) catalyst.[1][7]
-
Steric Hindrance: The position of the bromine atoms relative to each other and to the fluorine atoms can influence the accessibility of the C-Br bond to the bulky palladium catalyst.
-
Statistical Effects: In symmetric isomers like 1,4-dibromotetrafluorobenzene, the two C-Br bonds are chemically equivalent, leading to a statistical mixture of mono- and di-coupled products unless the reaction conditions are carefully controlled.
Isomer-Specific Reactivity Profiles:
-
1,4-Dibromotetrafluorobenzene (Symmetric): As both C-Br bonds are equivalent, achieving selective mono-coupling requires careful control of stoichiometry (using a slight deficiency of the boronic acid) and reaction time. Double coupling to form terphenyl derivatives is readily achievable with an excess of the boronic acid.[8]
-
1,2-Dibromotetrafluorobenzene (Asymmetric): While the two C-Br bonds are in close proximity, subtle electronic differences and potential steric hindrance can lead to preferential reaction at one site. However, achieving high regioselectivity can be challenging.
-
1,3-Dibromotetrafluorobenzene (Asymmetric): The electronic environment of the C-Br bonds in the 1,3-isomer is distinct. The C1-Br bond is flanked by two fluorine atoms, while the C3-Br bond is adjacent to one fluorine and one hydrogen. This electronic differentiation can be exploited to achieve regioselective mono-coupling.[9]
Comparative Experimental Data Summary:
The following table summarizes typical outcomes for the Suzuki coupling of dibromotetrafluorobenzene isomers with phenylboronic acid. Note that specific yields are highly dependent on the catalyst, ligands, base, and solvent system employed.
| Isomer | Product(s) | Typical Yields (Mono-coupling) | Typical Yields (Di-coupling) | Key Considerations |
| 1,4-Dibromo | Mono- and Di-phenylated | 50-70% | >90% | Stoichiometry control is crucial for selective mono-coupling.[8] |
| 1,2-Dibromo | Mixture of regioisomers | Moderate to Good | High | Regioselectivity can be poor, often yielding a mixture of products. |
| 1,3-Dibromo | Preferential mono-coupling | Good to Excellent | High | Can achieve good regioselectivity under optimized conditions.[9] |
Mechanistic Insights: The Suzuki Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][3][5] Understanding this cycle is crucial for troubleshooting and optimizing reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Pillar of Expertise: Explaining the "Why"
-
Oxidative Addition: The electron-deficient nature of the tetrafluorobenzene ring polarizes the C-Br bond, making the carbon atom more electrophilic and susceptible to attack by the nucleophilic Pd(0) catalyst. This is typically the rate-determining step.[1][3]
-
Transmetalation: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that transfers its organic group to the palladium(II) center.[1][6]
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][5]
For challenging substrates like polyhalogenated arenes, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to stabilize the Pd(0) species and promote the oxidative addition and reductive elimination steps.[10]
Detailed Experimental Protocol: Mono-Suzuki Coupling of 1,4-Dibromotetrafluorobenzene
This protocol provides a self-validating system for the selective mono-arylation of 1,4-dibromotetrafluorobenzene.
Workflow Diagram:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. fishersci.se [fishersci.se]
- 5. youtube.com [youtube.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. reddit.com [reddit.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1,3- and 1,4-Dibromotetrafluorobenzene
For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of positional isomers is a cornerstone of rigorous scientific practice. The subtle shift of a substituent on an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides an in-depth, practical comparison of spectroscopic techniques for differentiating 1,3-dibromotetrafluorobenzene and 1,4-dibromotetrafluorobenzene, two isomers critical in the synthesis of advanced materials and fluorinated compounds.
The primary challenge in distinguishing these isomers lies in their identical mass and elemental composition. However, their distinct molecular symmetries provide the key to their differentiation through a multi-technique spectroscopic approach. The 1,4-isomer possesses a higher degree of symmetry (D₂h point group) compared to the 1,3-isomer (C₂v point group), a fundamental difference that manifests in their respective spectra.
This guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) to confidently distinguish between these two compounds. While extensive experimental data is available for the 1,4-isomer, the publicly accessible data for the 1,3-isomer is limited. Therefore, this guide will leverage established principles of spectroscopy and substituent effects to predict the spectral characteristics of the 1,3-isomer, providing a comprehensive comparative framework.
Molecular Structures and Symmetry
A clear understanding of the molecular structure and symmetry of each isomer is fundamental to interpreting their spectroscopic data.
Caption: Molecular structures of the isomers.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, particularly ¹⁹F and ¹³C NMR, is the most powerful and definitive technique for differentiating these isomers. The number of unique signals and their coupling patterns directly reflect the molecular symmetry.
¹⁹F NMR Spectroscopy
Theoretical Basis: Due to its high natural abundance (100%) and a spin of 1/2, the ¹⁹F nucleus is highly sensitive in NMR experiments.[1] The chemical shifts of fluorine atoms are highly sensitive to their electronic environment, providing a large spectral dispersion that minimizes signal overlap.[2]
-
1,4-Dibromotetrafluorobenzene: The high symmetry of this molecule means that all four fluorine atoms are chemically equivalent. This will result in a single sharp signal in the proton-decoupled ¹⁹F NMR spectrum.
-
This compound: The lower symmetry of this isomer results in two distinct fluorine environments. The fluorines at positions 2 and 6 are equivalent, as are the fluorines at positions 4 and 5. This will lead to two signals of equal integration in the ¹⁹F NMR spectrum. Furthermore, these two sets of fluorine nuclei will exhibit spin-spin coupling, leading to a more complex splitting pattern (likely two multiplets).
Comparative Data:
| Spectroscopic Parameter | This compound (Predicted) | 1,4-Dibromotetrafluorobenzene (Experimental) |
| ¹⁹F NMR | Two signals (multiplets) of equal intensity. | One singlet. |
| ¹³C NMR | Three signals. | Two signals. |
¹³C NMR Spectroscopy
Theoretical Basis: In proton-decoupled ¹³C NMR, the number of signals corresponds to the number of chemically non-equivalent carbon atoms.
-
1,4-Dibromotetrafluorobenzene: Due to its symmetry, there are only two unique carbon environments: the two bromine-bearing carbons and the four fluorine-bearing carbons. This results in two signals in the ¹³C NMR spectrum.
-
This compound: The lower symmetry of this isomer leads to three distinct carbon environments: the two bromine-bearing carbons (C1 and C3 are non-equivalent), the two carbons bearing fluorines adjacent to a bromine (C2 and C6 are equivalent), and the two carbons bearing fluorines between other fluorine-bearing carbons (C4 and C5 are equivalent). This will result in three signals.
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR data acquisition.
II. Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The key differentiator between the two isomers lies in the "rule of mutual exclusion" for centrosymmetric molecules like 1,4-dibromotetrafluorobenzene.
Theoretical Basis:
-
1,4-Dibromotetrafluorobenzene: This molecule has a center of inversion. The rule of mutual exclusion states that for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa. This leads to complementary IR and Raman spectra.
-
This compound: This molecule does not have a center of inversion. Therefore, many of its vibrational modes will be both IR and Raman active, resulting in more overlapping peaks between the two spectra.
Comparative Data:
| Spectroscopic Technique | This compound (Predicted) | 1,4-Dibromotetrafluorobenzene (Experimental) |
| IR Spectroscopy | More complex spectrum with numerous active modes. | Simpler spectrum due to symmetry constraints. |
| Raman Spectroscopy | More complex spectrum with numerous active modes. | Simpler spectrum due to symmetry constraints. |
| IR vs. Raman | Significant overlap in peak positions. | Minimal overlap in peak positions (complementary). |
Experimental Protocol: FT-IR Spectroscopy
Caption: Workflow for FT-IR data acquisition.
Experimental Protocol: Raman Spectroscopy
Caption: Workflow for Raman data acquisition.
III. Mass Spectrometry (MS)
Theoretical Basis: While both isomers have the same molecular weight (307.87 g/mol ), their fragmentation patterns in electron ionization mass spectrometry (EI-MS) can show subtle differences. However, due to the stability of the aromatic ring, the fragmentation of positional isomers of this type is often very similar, making MS a less definitive technique for differentiation compared to NMR. The most prominent feature will be the isotopic pattern of the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).
Expected Observations:
-
Molecular Ion (M⁺): A characteristic cluster of peaks around m/z 306, 308, and 310 with a relative intensity ratio of approximately 1:2:1, corresponding to the presence of two bromine atoms.
-
Fragmentation: The primary fragmentation pathway for both isomers is likely the loss of a bromine atom, resulting in a [M-Br]⁺ fragment. Further fragmentation may involve the loss of the second bromine atom or C-F fragments. While slight differences in the relative intensities of these fragment ions might be observable, they are often not pronounced enough for unambiguous isomer identification without careful comparison to authentic standards. The mass spectrum for 1,4-dibromotetrafluorobenzene is available in the NIST database.[3]
Summary of Differentiating Features
| Technique | Differentiating Feature | This compound | 1,4-Dibromotetrafluorobenzene |
| ¹⁹F NMR | Number of Signals | 2 | 1 |
| ¹³C NMR | Number of Signals | 3 | 2 |
| IR & Raman | Peak Overlap | Significant | Minimal (Complementary) |
| MS | Fragmentation Pattern | Likely very similar | Likely very similar |
Conclusion
References
A Senior Scientist's Guide to Fluorinated Building Blocks: Navigating Alternatives to 1,3-Dibromotetrafluorobenzene
Abstract
For chemists engaged in the synthesis of advanced materials, pharmaceuticals, and agrochemicals, polyfluorinated aromatic compounds are indispensable tools. Among these, 1,3-dibromotetrafluorobenzene has long served as a cornerstone building block, primarily as a robust precursor to the highly reactive intermediate, 3,5-difluoro-1,2-didehydrobenzene (tetrafluoro-m-benzyne). However, the demands of modern synthesis—greater efficiency, milder conditions, and novel substitution patterns—necessitate a broader toolkit. This guide provides an in-depth comparison of viable alternatives to this compound, evaluating them on the basis of reactivity, regioselectivity, and operational simplicity. We will explore diiodo- and mixed halo-analogs, mechanistically distinct aryne precursors, and C-H activation strategies, supported by experimental data and detailed protocols to inform your selection of the optimal building block for your specific application.
The Benchmark: Understanding the Role of this compound
This compound (1) is a colorless liquid widely utilized for its predictable reactivity in two main transformations: lithium-halogen exchange and subsequent aryne formation.[1][2][3] The electron-withdrawing nature of the four fluorine atoms acidifies the ring protons and activates the C-Br bonds, making it a versatile intermediate.
Its primary application is the generation of tetrafluoro-m-benzyne. This is typically achieved through monolithiation with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures, followed by warming to induce the elimination of lithium bromide.
Scheme 1. Generation of tetrafluoro-m-benzyne from this compound.
While effective, this benchmark reagent has limitations. The conditions required for lithium-halogen exchange are often cryogenic (-78 °C or lower), and the reaction can sometimes suffer from a lack of selectivity if both bromine atoms react. This has driven the search for alternatives that offer superior performance or different synthetic capabilities.
Head-to-Head Comparison: The Alternatives
We will evaluate three distinct classes of alternatives, each offering unique advantages over the dibromo standard.
The Reactivity-Tuned Analog: 1,3-Diiodotetrafluorobenzene
The most direct alternative to the dibromo-scaffold is its diiodo counterpart, 1,3-diiodotetrafluorobenzene (2).[4][5][6] The fundamental difference lies in the bond strength and reactivity of the carbon-halogen bond (C-I < C-Br). This seemingly minor change has significant practical implications for synthesis.
Key Advantage: Enhanced Reactivity in Lithium-Halogen Exchange. The C-I bond undergoes lithium-halogen exchange significantly faster and at higher temperatures than the C-Br bond.[7][8] This allows for monolithiation to be performed under less stringent cryogenic conditions (e.g., -40 °C to -20 °C), which can be more convenient for scale-up and process control. The general order of exchange rates is I > Br > Cl >> F.[7]
The Regioselectivity Champion: Mixed Bromo-Iodo Scaffolds
Building on the differential reactivity of halogens, mixed halo-arenes like 1-bromo-3-iodotetrafluorobenzene offer unparalleled control for sequential functionalization. The significant difference in reactivity between the C-I and C-Br bonds allows for selective, stepwise cross-coupling reactions.[9][10]
Key Advantage: Orthogonal Reactivity. One can selectively react the C-I bond via Suzuki, Sonogashira, or Stille coupling while leaving the C-Br bond untouched. The resulting product can then be subjected to a second, different coupling reaction at the bromine position. This orthogonality is extremely valuable for the convergent synthesis of complex, unsymmetrical molecules.
The Mild & Modern Precursor: 2,4-Dihalo-1-(trimethylsilyl)aryl Triflates
Moving away from halogen-metal exchange entirely, a powerful modern alternative for generating arynes involves the use of ortho-silylaryl triflates.[11] These precursors, such as 2,3,5,6-tetrafluoro-4-(trimethylsilyl)phenyl trifluoromethanesulfonate, generate the aryne intermediate under exceptionally mild, fluoride-induced conditions, avoiding the need for strong organometallic bases.
Key Advantage: Mild, Base-Free Aryne Generation. The reaction is initiated by a fluoride source (e.g., CsF, TBAF), which cleaves the silicon-carbon bond. The resulting aryl anion rapidly eliminates the triflate group to generate the aryne. This method is compatible with a wide range of functional groups that would not tolerate organolithium reagents. Calorimetric studies have shown these precursors to be safer, with a lower risk of runaway reactions compared to other methods.[12]
The Atom-Economical Approach: Directed ortho-Metalation (DoM)
For certain applications, the most atom-economical approach is to forgo halogens altogether and functionalize a C-H bond directly. In polyfluorinated systems, the fluorine atoms themselves can act as moderate directing groups for metalation.[13][14] For example, 1,2,4,5-tetrafluorobenzene can be selectively lithiated at a position adjacent to a fluorine atom.
Key Advantage: Step-Economy and Availability. This approach utilizes cheaper, more readily available starting materials and avoids the introduction and subsequent removal/reaction of halogen atoms. While fluorine is not the strongest directing group, its ability to facilitate C-H activation in these electron-deficient rings provides a direct route to key organometallic intermediates.[15]
Data-Driven Comparison
The following table summarizes the key performance differences between this compound and its alternatives for generating a key monolithiated intermediate.
| Feature | This compound (Benchmark) | 1,3-Diiodotetrafluorobenzene (Alternative 1) | 1,2,4,5-Tetrafluorobenzene (Alternative 3) |
| Reaction Type | Lithium-Halogen Exchange | Lithium-Halogen Exchange | Directed ortho-Metalation (C-H activation) |
| Typical Base | n-BuLi or s-BuLi | n-BuLi or s-BuLi | LDA or LiTMP |
| Typical Temp. | -78 °C | -40 °C to -20 °C | -78 °C to -60 °C |
| Reactivity | Good | Excellent | Moderate |
| Key Advantage | Well-established, reliable | Milder conditions, faster reaction | Atom economical, readily available starting material |
| Key Disadvantage | Cryogenic temperatures required | Higher cost, potential for over-reaction | Weaker directing group, can require stronger bases |
Experimental Protocols
To illustrate the practical differences, detailed protocols for key transformations are provided below.
Protocol 1: Monolithiation of 1,3-Diiodotetrafluorobenzene (Alternative 1)
This protocol describes the generation of an aryllithium intermediate under significantly milder conditions than those required for the dibromo analog.
Workflow Diagram:
Caption: Experimental workflow for monolithiation.
Step-by-Step Procedure:
-
To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 1,3-diiodotetrafluorobenzene (1.0 eq, e.g., 4.02 g, 10 mmol).
-
Add anhydrous tetrahydrofuran (THF, 50 mL) and stir to dissolve.
-
Cool the solution to -40 °C using an acetonitrile/dry ice bath.
-
Slowly add n-butyllithium (1.0 eq, e.g., 4.0 mL of a 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -35 °C.
-
Stir the resulting solution at -40 °C for 30 minutes. The aryllithium species is now formed and ready for reaction.
-
For quenching, slowly add a solution of the desired electrophile (e.g., benzaldehyde, 1.1 eq) in THF.
-
After the reaction is complete (monitored by TLC), warm slowly to 0 °C and quench with a saturated aqueous solution of NH₄Cl.
-
Proceed with standard aqueous work-up and purification by column chromatography.
Protocol 2: Fluoride-Induced Generation of Tetrafluoro-m-benzyne (Alternative 2)
This protocol demonstrates the use of a silyl triflate precursor to generate the aryne under mild, base-free conditions, trapping it with furan.
Reaction Pathway Diagram:
Caption: Pathway for aryne generation and trapping.
Step-by-Step Procedure:
-
To an oven-dried flask, add the 2-(trimethylsilyl)tetrafluorophenyl triflate precursor (1.0 eq) and anhydrous cesium fluoride (CsF, 2.0 eq).
-
Add freshly distilled furan (5.0 eq) followed by anhydrous acetonitrile (ACN) to achieve a 0.1 M concentration of the precursor.
-
Stir the suspension vigorously at room temperature for 12 hours under an argon atmosphere.
-
Monitor the reaction by GC-MS for the consumption of the starting material.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the Diels-Alder cycloadduct.
Conclusion and Future Outlook
While this compound remains a valuable and cost-effective building block, its limitations in terms of harsh reaction conditions and selectivity challenges have paved the way for a new generation of alternatives.
-
For enhanced reactivity and milder conditions in lithium-halogen exchange, 1,3-diiodotetrafluorobenzene is the superior choice.
-
For complex, convergent syntheses requiring sequential functionalization , mixed bromo-iodo-tetrafluorobenzenes provide essential orthogonal reactivity.
-
When functional group tolerance and mild, base-free conditions are paramount , silyl triflate aryne precursors represent the state-of-the-art.
-
For atom-economical routes , directed C-H lithiation of simpler fluoroarenes should be considered.
The selection of a building block is no longer a default choice but a strategic decision based on the specific demands of the synthetic target. By understanding the distinct reactivity profiles and operational advantages of these alternatives, researchers can design more efficient, robust, and innovative synthetic routes to novel fluorinated molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. 1,3-Diiodotetrafluorobenzene | 67815-57-0 | SCA81557 [biosynth.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. 1,3-Diiodotetrafluorobenzene | C6F4I2 | CID 12543813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. nbinno.com [nbinno.com]
- 10. Page loading... [wap.guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. Safety Assessment of Benzyne Generation from a Silyl Triflate Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. baranlab.org [baranlab.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Analysis of Cross-Coupling Reactions with Dibromotetrafluorobenzene Isomers: A Guide for Researchers
In the landscape of modern synthetic chemistry, polyfluoroaromatic compounds stand out as indispensable building blocks for pharmaceuticals, agrochemicals, and advanced materials. Their unique electronic properties, conferred by the strongly electron-withdrawing fluorine atoms, offer chemists a powerful tool for tuning molecular characteristics. Among these valuable synthons, the dibromotetrafluorobenzene isomers—1,2-, 1,3-, and 1,4-dibromotetrafluorobenzene—present a particularly interesting case study in reactivity and selectivity in cross-coupling reactions. This guide provides a comparative analysis of these three isomers in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Negishi cross-coupling reactions, offering insights into their relative reactivity and guidance for reaction design.
The Influence of Fluorine Substitution on Reactivity
The tetrafluorinated benzene core significantly influences the reactivity of the carbon-bromine (C-Br) bonds. The four fluorine atoms exert a strong electron-withdrawing effect, rendering the aromatic ring electron-deficient. This electronic perturbation has a profound impact on the key steps of the catalytic cycles in cross-coupling reactions, most notably the oxidative addition of the palladium(0) catalyst to the C-Br bond. Generally, a more electron-deficient aryl halide will undergo oxidative addition more readily.
However, the positional isomerism of the bromine and fluorine atoms introduces subtle yet significant differences in the reactivity of the C-Br bonds. These differences arise from a combination of inductive and resonance effects, as well as steric hindrance, which collectively determine the regioselectivity and overall efficiency of cross-coupling reactions.
Comparative Reactivity in Key Cross-Coupling Reactions
The choice of cross-coupling reaction and the specific dibromotetrafluorobenzene isomer can lead to vastly different outcomes. The following sections provide a comparative overview of the expected reactivity trends in Suzuki-Miyaura, Sonogashira, and Negishi couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a robust and widely used C-C bond-forming reaction.[1] For the dibromotetrafluorobenzene isomers, the reactivity is expected to be high due to the electron-deficient nature of the aromatic ring.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Isomer | Relative Reactivity of C-Br Bonds | Expected Selectivity for Mono-arylation | Notes |
| 1,4-Dibromotetrafluorobenzene | Equivalent | Moderate to good | Symmetrical substrate simplifies mono- vs. di-substitution control.[2] |
| 1,3-Dibromotetrafluorobenzene | Non-equivalent | Potentially high | The C-Br bond at the 1-position is flanked by two fluorine atoms, making it more electron-deficient and likely more reactive. |
| 1,2-Dibromotetrafluorobenzene | Non-equivalent | Potentially high, but sterically hindered | Both C-Br bonds are activated, but steric hindrance from the adjacent bromine may influence the approach of the catalyst. |
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes by reacting a terminal alkyne with an aryl halide.[3] The high reactivity of the C-Br bonds in dibromotetrafluorobenzenes makes them excellent substrates for this transformation.
Table 2: Comparative Performance in Sonogashira Coupling
| Isomer | Relative Reactivity of C-Br Bonds | Expected Selectivity for Mono-alkynylation | Notes |
| 1,4-Dibromotetrafluorobenzene | Equivalent | Moderate to good | Sequential couplings can lead to symmetrical di-alkynylated products. |
| This compound | Non-equivalent | High | The C-Br bond at the 1-position is expected to be more reactive, allowing for selective mono-alkynylation. |
| 1,2-Dibromotetrafluorobenzene | Non-equivalent | High | Regioselectivity will be dictated by the electronic and steric environment of the two C-Br bonds. |
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, offering a highly versatile and functional group tolerant method for C-C bond formation. The transmetalation step in the Negishi coupling is often rapid, making the oxidative addition the rate-determining step.
Table 3: Comparative Performance in Negishi Coupling
| Isomer | Relative Reactivity of C-Br Bonds | Expected Selectivity for Mono-alkylation/arylation | Notes |
| 1,4-Dibromotetrafluorobenzene | Equivalent | Moderate to good | The high reactivity of organozinc reagents may lead to double coupling if not carefully controlled. |
| This compound | Non-equivalent | High | Selective coupling at the more activated C-Br bond is anticipated.[4] |
| 1,2-Dibromotetrafluorobenzene | Non-equivalent | High | Careful optimization of reaction conditions is necessary to control selectivity. |
Experimental Protocols
The following are representative, detailed protocols for performing cross-coupling reactions with dibromotetrafluorobenzene isomers. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 1,4-Dibromotetrafluorobenzene
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1,4-dibromotetrafluorobenzene (1.0 mmol), the desired arylboronic acid (1.1 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling of this compound
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-6 mol%).
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.
Protocol 3: General Procedure for Negishi Coupling of 1,2-Dibromotetrafluorobenzene
-
Preparation of the Organozinc Reagent: In a separate flame-dried flask under an inert atmosphere, prepare the organozinc reagent by reacting the corresponding organic halide with activated zinc dust.
-
Reaction Setup: In another flame-dried Schlenk flask, add 1,2-dibromotetrafluorobenzene (1.0 mmol) and a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, 1-3 mol%) in an anhydrous, degassed solvent (e.g., THF).
-
Addition of Organozinc Reagent: Slowly add the freshly prepared organozinc reagent (1.1-1.5 equivalents) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the mixture with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizing the Workflow and Mechanism
To better understand the practical and theoretical aspects of these reactions, the following diagrams illustrate a typical experimental workflow and the fundamental catalytic cycle of a Suzuki-Miyaura reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The dibromotetrafluorobenzene isomers are highly valuable and versatile building blocks in organic synthesis. Their reactivity in cross-coupling reactions is governed by the strong electron-withdrawing nature of the fluorine substituents, leading to efficient transformations under palladium catalysis. Understanding the subtle differences in the reactivity of the C-Br bonds in the 1,2-, 1,3-, and 1,4-isomers is crucial for designing selective synthetic strategies. By carefully selecting the coupling partners, catalyst system, and reaction conditions, researchers can achieve high yields of mono- or di-substituted products, opening avenues to novel fluorinated molecules with tailored properties for a wide range of applications.
References
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1,3-Dibromotetrafluorobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dibromotetrafluorobenzene is a critical fluorinated intermediate, serving as a foundational building block in the synthesis of advanced materials such as fluorinated liquid crystals and halogen-bonded adducts.[1][2] In these applications, the isomeric purity and the absence of organic and inorganic contaminants are not merely desirable but essential for achieving the target molecule's desired electro-optical properties, thermal stability, and predictable self-assembly.[3] This guide provides a comprehensive framework for validating the purity of newly synthesized this compound. We will move beyond rote procedural descriptions to explore the causal reasoning behind methodological choices, comparing the primary analytical techniques and offering detailed, field-tested protocols to ensure a self-validating and trustworthy assessment of product quality.
The Imperative of Purity: Why Rigorous Validation Matters
The molecular structure of this compound, with its distinct substitution pattern, is key to its function.[1] The presence of even minor impurities can have significant downstream consequences:
-
Isomeric Contaminants: The primary impurities of concern are often the 1,2- and 1,4-dibromotetrafluorobenzene isomers.[4][5] These isomers possess different physical properties and reactivity, which can disrupt the delicate balance of intermolecular forces in liquid crystal phases or alter the geometry of halogen-bonded co-crystals.
-
Reaction Byproducts: Incomplete bromination can leave residual 1-bromo-2,3,4,5-tetrafluorobenzene, while over-bromination could introduce tribromotrifluorobenzene species. These can terminate polymer chains prematurely or introduce unwanted functionalities.
-
Residual Solvents and Reagents: Leftover solvents or unreacted starting materials can interfere with subsequent high-stakes reactions, particularly those involving sensitive organometallic catalysts.
Therefore, a multi-faceted analytical approach is required not only to quantify the main component but also to identify and quantify all significant impurities.
A Comparative Analysis of Core Purity Validation Techniques
The current standard for the analysis of organohalogen compounds is gas chromatography (GC) coupled with a selective detector, such as a mass spectrometer (MS) or an electron capture detector (ECD).[6] However, for a comprehensive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Below, we compare the most effective techniques for this specific application.
dot
Caption: Overall workflow for validating synthesized this compound (1,3-DBTFB).
Technique Comparison
| Technique | Principle | Pros | Cons | Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on boiling point and polarity, followed by ionization and mass-to-charge ratio detection.[6] | - High sensitivity (ppm to ppb levels).- Excellent separation of isomers.- Provides molecular weight and fragmentation data for structural clues. | - Destructive technique.- Requires compound to be volatile and thermally stable.- Can be complex to operate and maintain. | - Quantitative purity (% area).- Identification of volatile impurities.- Confirmation of molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F) to provide detailed information about molecular structure and chemical environment.[7][8] | - Non-destructive.- Unambiguous structure elucidation.- ¹⁹F NMR is exceptionally informative for fluorinated compounds.- Quantitative (qNMR) with an internal standard. | - Lower sensitivity than GC-MS.- May not resolve trace impurities.- Higher instrument and operational cost. | - Definitive structural confirmation.- Identification of isomers and structurally similar impurities.- Quantitative analysis via qNMR. |
| Melting/Boiling Point Determination | Measures the temperature at which a substance transitions from solid to liquid or liquid to gas. Pure substances have sharp transition points.[9] | - Simple, fast, and inexpensive.- Good initial indicator of gross impurities. | - Insensitive to small amounts of impurities.- Not useful for identifying specific impurities.- Less reliable for liquids (boiling point). | - A physical constant that can be compared to literature values (Boiling Point: ~200 °C).[10] |
Detailed Experimental Protocols
A trustworthy analysis relies on robust and well-documented protocols. Here, we provide a step-by-step guide for the primary validation technique: Gas Chromatography-Mass Spectrometry.
Protocol: Purity Analysis of this compound by GC-MS
Objective: To separate and identify this compound from its isomers and other potential volatile impurities and to determine its percentage purity based on chromatographic peak area.
Causality Behind Choices:
-
Solvent: Dichloromethane is chosen for its high volatility (elutes early, avoiding co-elution with analytes) and its ability to readily dissolve the analyte.
-
Column: A non-polar DB-5ms or equivalent column is selected because "like dissolves like." The stationary phase's chemical nature is similar to the non-polar analyte, ensuring good separation based on boiling point differences among isomers.[6]
-
Temperature Program: A ramped temperature program is essential to first separate highly volatile impurities at a lower temperature, then elute the main components, and finally "bake out" any high-boiling contaminants to clean the column for the next run.[11]
dot
Caption: Step-by-step experimental workflow for the GC-MS analysis of 1,3-DBTFB.
Materials & Equipment:
-
Gas Chromatograph with Mass Selective Detector (GC-MS)
-
Capillary Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., Agilent DB-5ms, Restek Rxi-5Sil MS)
-
Autosampler vials and caps
-
Microsyringe
-
Dichloromethane (DCM), HPLC or GC grade
-
Synthesized this compound sample
Procedure:
-
Sample Preparation: Prepare a stock solution of the synthesized product at approximately 1 mg/mL in dichloromethane. Vortex to ensure complete dissolution.
-
Instrument Setup (Example Parameters):
-
Inlet: Split mode, Split ratio: 100:1, Temperature: 280°C
-
Carrier Gas: Helium, Constant flow rate: 1.0 mL/min
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MS Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI), 70 eV, Temperature: 230°C
-
Mass Analyzer: Quadrupole, Scan range: 40-400 m/z
-
-
Sequence:
-
Run a solvent blank (dichloromethane) to ensure no system contamination.
-
Inject 1 µL of the prepared sample solution.
-
-
Data Analysis:
-
Integrate all peaks in the resulting total ion chromatogram (TIC).
-
Calculate the area percent of the main peak corresponding to this compound. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Examine the mass spectrum of the main peak. Confirm the presence of the molecular ion (M⁺) at m/z 306/308/310 (due to bromine isotopes ⁷⁹Br and ⁸¹Br) and a characteristic fragmentation pattern.
-
Identify impurity peaks by comparing their mass spectra with library databases (e.g., NIST) and known fragmentation patterns of related compounds. Pay close attention to peaks with the same molecular weight but different retention times, as these are likely isomers.
-
Interpreting the Data: A Self-Validating System
The true power of this approach lies in cross-validating the data from different techniques.
-
GC-MS Data: The chromatogram will provide the retention time and relative abundance of each component. A pure sample will show one dominant peak.[12] The mass spectrum of this peak must match the expected molecular weight (307.87 g/mol ) and isotopic pattern for a C₆Br₂F₄ molecule.
-
NMR Data: The ¹⁹F NMR spectrum is particularly diagnostic. For the 1,3-isomer, symmetry dictates you should observe two distinct fluorine environments. This pattern will differ significantly from the 1,2- and 1,4-isomers, providing unambiguous confirmation of the substitution pattern.
-
Correlation: If GC-MS shows an impurity peak at 2% with the same molecular weight, the ¹⁹F NMR should corroborate this by showing a second, smaller set of fluorine signals corresponding to the isomeric impurity. If the signals do not align, it warrants further investigation into the impurity's identity.
This cross-validation between a separation technique (GC) and a structural technique (NMR) forms a self-validating system, lending high confidence to the final purity assessment.
Conclusion and Best Practices
Validating the purity of synthesized this compound is a critical step that directly impacts its performance in advanced applications. While simple methods like boiling point determination can indicate gross impurities, they lack the necessary resolution and specificity.[9] A rigorous assessment must employ high-resolution techniques.
We recommend GC-MS as the primary method for quantitative purity assessment and the detection of volatile impurities, including isomers. This should be followed by multi-nuclear (¹H, ¹³C, and especially ¹⁹F) NMR spectroscopy as the essential secondary method for absolute structural confirmation. By integrating the results from these complementary techniques, researchers can ensure the material meets the stringent quality standards required for cutting-edge research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 1,4-Dibromotetrafluorobenzene = 99 344-03-6 [sigmaaldrich.com]
- 5. 1,2-ジブロモテトラフルオロベンゼン ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. moravek.com [moravek.com]
- 10. This compound | 1559-87-1 [chemicalbook.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Nucleophilic Aromatic Substitution Reactivity: 1,2- vs. 1,3-Dibromotetrafluorobenzene
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of modern synthetic chemistry, polyhalogenated aromatic compounds serve as versatile building blocks for the construction of complex molecular architectures. Among these, dibromotetrafluorobenzenes are of significant interest due to the differential reactivity of their halogen substituents, offering a platform for sequential and regioselective functionalization. This guide provides an in-depth comparison of the reactivity of 1,2-dibromotetrafluorobenzene and 1,3-dibromotetrafluorobenzene in nucleophilic aromatic substitution (SNAr) reactions, supported by mechanistic principles and available experimental insights.
Introduction to SNAr Reactions on Polyhalogenated Arenes
Nucleophilic aromatic substitution is a fundamental reaction class in organic synthesis, proceeding via an addition-elimination mechanism.[1] The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex.[2] In polyhalogenated benzenes, the high electronegativity of fluorine atoms significantly activates the ring towards nucleophilic attack.[3] The typical leaving group aptitude in SNAr reactions follows the trend F > Cl ≈ Br > I, which is inverse to the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of fluorine.[4]
The Isomeric Contenders: 1,2- and this compound
The positioning of the two bromine atoms in 1,2- and this compound profoundly influences the electronic distribution within the aromatic ring, leading to distinct reactivity patterns and regioselective outcomes in SNAr reactions.
1,2-Dibromotetrafluorobenzene: An Ortho-Activated System
In 1,2-dibromotetrafluorobenzene, the adjacent bromine atoms create a sterically hindered environment. However, the primary determinant of reactivity in SNAr is the electronic activation of the carbon-fluorine bonds. The four fluorine atoms strongly activate the ring towards nucleophilic attack. The key question is one of regioselectivity: which fluorine atom is preferentially displaced?
The positions para to the bromine atoms (C4 and C5) are expected to be the most activated towards nucleophilic attack. This is due to the ability of the bromine atoms, despite being deactivating overall, to stabilize the negative charge of the Meisenheimer complex through resonance when the attack occurs at the para position.
Caption: Proposed SNAr pathway for 1,2-dibromotetrafluorobenzene.
This compound: A Meta-Substituted Analogue
In the case of this compound, the bromine atoms are in a meta relationship. This arrangement leads to a different activation pattern compared to the 1,2-isomer. The carbon atom situated between the two bromine atoms (C2) is sterically shielded. The positions activated by the fluorine atoms are C4, C5, and C6.
Of these, the position para to one bromine and ortho to the other (C4 and C6) would be electronically activated. The position para to a fluorine and flanked by two other fluorines (C5) is also a potential site of attack. The regioselectivity will be a subtle interplay of steric and electronic effects.
Caption: Proposed SNAr pathway for this compound.
Comparative Reactivity Analysis
While direct, side-by-side kinetic studies comparing the two isomers are not extensively reported in the literature, we can infer their relative reactivity based on established principles of SNAr. The overall reactivity is governed by the stability of the Meisenheimer intermediate.
In both isomers, the tetrafluorinated ring is highly activated. The key difference lies in the ability of the bromine atoms to stabilize the intermediate.
-
1,2-Dibromotetrafluorobenzene: Nucleophilic attack at the C4 or C5 position, which is para to a bromine atom, allows for resonance stabilization of the negative charge by that bromine. This is a significant stabilizing factor.
-
This compound: Attack at C4 or C6 is para to one bromine and ortho to the other. Attack at C5 is meta to both bromines. The resonance stabilization from a para bromine is generally more effective than from an ortho bromine due to steric hindrance in the latter.
Based on these electronic arguments, 1,2-dibromotetrafluorobenzene is predicted to be more reactive towards nucleophilic aromatic substitution at the fluorine positions, particularly at the C4 and C5 positions, due to more effective resonance stabilization of the Meisenheimer intermediate by the para-bromine substituent.
Experimental Data and Observations
Although a direct comparative study is lacking, the synthesis of isomeric dibromotetrafluorobenzenes has been reported, typically via bromination of the corresponding polyfluorobenzenes.[5] The subsequent reactions of these isomers often focus on metal-halogen exchange or cross-coupling reactions at the bromine positions.
However, in reactions where nucleophilic substitution of a fluorine atom is the intended outcome, the principles of SNAr dictate the regioselectivity. For instance, in related polyhalogenated systems, the substitution of fluorine is the dominant pathway when strong nucleophiles are employed under typical SNAr conditions.[6]
Table 1: Predicted Reactivity and Regioselectivity in SNAr
| Isomer | Most Activated Position(s) for SNAr | Predicted Relative Reactivity | Rationale for Reactivity |
| 1,2-Dibromotetrafluorobenzene | C4, C5 | Higher | Attack at C4/C5 is para to a bromine atom, allowing for effective resonance stabilization of the Meisenheimer complex. |
| This compound | C4, C6 | Lower | Attack at C4/C6 is para to one bromine and ortho to another. The overall stabilization of the intermediate is likely less pronounced compared to the 1,2-isomer. |
Experimental Protocols
The following are generalized protocols for conducting SNAr reactions on dibromotetrafluorobenzenes, based on procedures for related polyfluoroaromatic compounds.
General Procedure for Nucleophilic Substitution with an Alkoxide
Caption: Workflow for alkoxide substitution.
Step-by-Step Methodology:
-
To a solution of the dibromotetrafluorobenzene isomer (1.0 eq) in a suitable anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a solution of the sodium alkoxide (1.1 eq) in its corresponding alcohol dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Nucleophilic Substitution with an Amine
Caption: Workflow for amine substitution.
Step-by-Step Methodology:
-
In a sealed tube, dissolve the dibromotetrafluorobenzene isomer (1.0 eq) and the desired amine (1.2-2.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or DMF.
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 12-48 hours. Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Conclusion and Future Outlook
The strategic placement of bromine atoms in 1,2- and this compound dictates the regiochemical and reactivity outcomes in nucleophilic aromatic substitution reactions. Based on fundamental electronic principles, 1,2-dibromotetrafluorobenzene is anticipated to exhibit higher reactivity towards SNAr at the fluorine positions due to the more effective stabilization of the Meisenheimer intermediate.
While this guide provides a predictive framework, there is a clear need for direct comparative experimental studies to quantify the reactivity differences between these two valuable synthetic intermediates. Such studies, employing kinetic analysis and detailed product distribution studies with a range of nucleophiles, would provide invaluable data for synthetic chemists. Furthermore, computational modeling of the reaction pathways would offer deeper insights into the transition state energies and the factors governing regioselectivity. The continued exploration of the reactivity of these and related polyhalogenated aromatics will undoubtedly lead to the development of novel synthetic methodologies and the construction of new and valuable chemical entities.
References
A Senior Application Scientist's Guide to 1,3-Dibromotetrafluorobenzene in Synthesis: A Cost-Benefit Analysis
For the modern researcher, scientist, and drug development professional, the selection of starting materials is a critical decision point, balancing cost, efficiency, and the desired molecular architecture. This guide provides an in-depth technical analysis of 1,3-Dibromotetrafluorobenzene, a versatile fluorinated building block. We will objectively explore its performance in key synthetic transformations, compare it to its isomers and other alternatives, and provide the experimental context necessary for informed decision-making.
Introduction: The Strategic Value of Fluorinated Aromatics
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] this compound emerges as a valuable synthon in this context, offering two reactive bromine handles on a perfluorinated ring, enabling sequential and diverse functionalization.[3] Its applications span the synthesis of liquid crystals, advanced polymers, and complex pharmaceutical intermediates.[3][4]
This guide will dissect the cost-benefit proposition of employing this compound, focusing on its utility in palladium-catalyzed cross-coupling reactions, a workhorse of modern synthetic chemistry.
Cost-Benefit Analysis: this compound and Its Alternatives
The primary alternatives to this compound are its isomers, 1,2-Dibromotetrafluorobenzene and 1,4-Dibromotetrafluorobenzene. The choice between these isomers is often dictated by the desired substitution pattern of the final product. However, differences in reactivity and cost can also influence the decision.
Table 1: Cost Comparison of Dibromotetrafluorobenzene Isomers
| Compound | CAS Number | Supplier Example | Price (USD/gram) |
| This compound | 1559-87-1 | Sigma-Aldrich | ~$65.80[5] |
| 1,2-Dibromotetrafluorobenzene | 827-08-7 | Sigma-Aldrich | ~$17.25[6] |
| 1,4-Dibromotetrafluorobenzene | 344-03-6 | Sigma-Aldrich | Varies, research grade |
Note: Prices are approximate and subject to change based on supplier and purity.
From a purely economic standpoint, 1,2-Dibromotetrafluorobenzene is often the most cost-effective isomer. However, the true cost of a synthetic route extends beyond the initial price of the starting material. Factors such as reaction efficiency, catalyst loading, reaction time, and ease of purification must be considered.
Performance in Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are the primary avenues for functionalizing dibromotetrafluorobenzenes. The reactivity of the C-Br bond is influenced by the electron-withdrawing fluorine atoms and the steric environment.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds between aryl halides and organoboron compounds. The reactivity of dibromotetrafluorobenzenes in Suzuki coupling is generally high due to the electron-deficient nature of the aromatic ring.
Heck Coupling: The Heck reaction couples aryl halides with alkenes. The efficiency of this reaction with dibromotetrafluorobenzenes can be influenced by the choice of catalyst, base, and solvent.
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. It is a valuable tool for introducing alkynyl moieties into fluorinated aromatic systems.
While direct, head-to-head comparative studies of the three isomers under identical conditions are scarce in the literature, we can infer relative reactivity based on general principles and isolated examples. The steric hindrance around the bromine atoms and the electronic effects of the fluorine atoms will play a crucial role in the kinetics of the oxidative addition step in the catalytic cycle. It is generally observed that less sterically hindered C-Br bonds and those activated by electron-withdrawing groups exhibit higher reactivity.
Experimental Protocols: A Practical Guide
The following protocols are representative examples for conducting Suzuki-Miyaura, Heck, and Sonogashira reactions with aryl bromides. These should be adapted and optimized for this compound based on preliminary small-scale experiments.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ and PPh₃ in a small amount of the degassed solvent mixture.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling of an Aryl Bromide with Styrene
This protocol outlines a general procedure for the Heck reaction.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%)
-
Triethylamine (Et₃N, 1.5 equiv)
-
Acetonitrile (anhydrous and degassed)
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂ and P(o-tol)₃.
-
Evacuate and backfill with an inert atmosphere.
-
Add degassed acetonitrile, followed by this compound, styrene, and triethylamine.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.
-
After completion, cool the mixture, filter off the triethylammonium bromide salt, and rinse with acetonitrile.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling of an Aryl Bromide with Phenylacetylene
This protocol provides a general method for the Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Tetrahydrofuran (THF, anhydrous and degassed)
Procedure:
-
To a Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.
-
Evacuate and backfill with an inert atmosphere.
-
Add degassed THF, triethylamine, this compound, and phenylacetylene.
-
Stir the reaction at room temperature and monitor by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Safety and Handling Considerations
Polyhalogenated aromatic compounds require careful handling due to their potential toxicity and environmental persistence.[7][8]
-
Engineering Controls: Always handle this compound and its derivatives in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][9]
-
Waste Disposal: Dispose of all halogenated organic waste in designated, properly labeled containers.[5] Do not mix with non-halogenated waste.
-
Toxicity: While specific toxicity data for this compound is limited, related brominated flame retardants are known to be persistent and bioaccumulative, with potential for adverse health effects.[7][10] Treat all polyhalogenated aromatics with caution.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of complex fluorinated molecules. Its utility in palladium-catalyzed cross-coupling reactions allows for the introduction of diverse functionalities onto a perfluorinated aromatic core. While its initial cost may be higher than some of its isomers, a comprehensive cost-benefit analysis must consider the potential for higher yields, regioselectivity, and the unique substitution patterns it enables.
For researchers in drug discovery and materials science, the strategic use of this compound can provide access to novel chemical space. As with any synthetic tool, careful optimization of reaction conditions is paramount to achieving the desired outcomes efficiently and cost-effectively. The protocols and comparative analysis provided in this guide serve as a foundational resource for harnessing the full potential of this important fluorinated synthon.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. depts.washington.edu [depts.washington.edu]
- 5. benchchem.com [benchchem.com]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. growthmarketreports.com [growthmarketreports.com]
Characterization of Reaction Intermediates of 1,3-Dibromotetrafluorobenzene: A Comparative Guide to Generation and Reactivity
For researchers, scientists, and professionals in drug development, a nuanced understanding of reaction intermediates is paramount for the strategic design of novel fluorinated molecules. 1,3-Dibromotetrafluorobenzene stands as a pivotal precursor in the synthesis of complex fluorinated compounds, finding applications in medicinal chemistry and materials science.[1] Its utility is largely defined by the selective generation and subsequent functionalization of its aryllithium intermediate. This guide provides an in-depth technical comparison of the methodologies for generating this key intermediate, details its reactivity with a range of electrophiles, and presents validated experimental protocols.
The Primary Intermediate: 3-Bromo-2,4,5,6-tetrafluorophenyllithium
The principal reaction intermediate derived from this compound is 3-bromo-2,4,5,6-tetrafluorophenyllithium. This species is typically generated via a lithium-halogen exchange reaction. The high reactivity of organolithium reagents necessitates careful control of reaction conditions to ensure selective formation and prevent unwanted side reactions.
Generation of 3-Bromo-2,4,5,6-tetrafluorophenyllithium: A Comparative Overview
The most common and effective method for the generation of 3-bromo-2,4,5,6-tetrafluorophenyllithium is the reaction of this compound with an alkyllithium reagent, such as n-butyllithium (n-BuLi). The choice of reaction parameters is critical for maximizing the yield of the desired intermediate.
Key Experimental Parameters:
-
Temperature: The lithium-halogen exchange is a rapid and highly exothermic process. Maintaining a low temperature, typically -78 °C (the sublimation point of dry ice), is crucial to prevent decomposition of the aryllithium intermediate and to suppress side reactions.
-
Solvent: Anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), are commonly employed. These solvents are effective at solvating the lithium cation, which can influence the reactivity of the organolithium species. It is imperative that the solvent is rigorously dried, as any residual water will quench the highly basic organolithium reagent.
-
Atmosphere: Organolithium reagents are extremely sensitive to oxygen and moisture. All manipulations must be conducted under an inert atmosphere, such as dry argon or nitrogen.
The reaction proceeds via a nucleophilic attack of the butyl group from n-BuLi on one of the bromine atoms of this compound, leading to the formation of the more stable aryllithium species. The electron-withdrawing nature of the fluorine atoms on the aromatic ring stabilizes the resulting carbanion.
Reactivity and Trapping of the Aryllithium Intermediate
Once generated in situ, the 3-bromo-2,4,5,6-tetrafluorophenyllithium intermediate is a potent nucleophile and can be trapped with a wide array of electrophiles to introduce diverse functional groups onto the tetrafluorophenyl scaffold. The efficiency of these trapping reactions is a key indicator of the successful generation of the intermediate.
Comparison of Electrophilic Trapping Reactions
The following table summarizes the expected products from the reaction of 3-bromo-2,4,5,6-tetrafluorophenyllithium with various classes of electrophiles. The yields are representative and can vary based on specific reaction conditions.
| Electrophile Class | Specific Electrophile | Product | Representative Yield (%) |
| Carbon Dioxide | CO₂ (gas or solid) | 3-Bromo-2,4,5,6-tetrafluorobenzoic acid | High |
| Aldehydes | Benzaldehyde | (3-Bromo-2,4,5,6-tetrafluorophenyl)(phenyl)methanol | Good to High |
| Ketones | Acetone | 2-(3-Bromo-2,4,5,6-tetrafluorophenyl)propan-2-ol | Good |
| Alkyl Halides | Methyl iodide | 1-Bromo-3-methyl-2,4,5,6-tetrafluorobenzene | Moderate |
| Silyl Halides | Trimethylsilyl chloride | (3-Bromo-2,4,5,6-tetrafluorophenyl)trimethylsilane | High |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the generation and trapping of the 3-bromo-2,4,5,6-tetrafluorophenyllithium intermediate. These protocols are designed to be self-validating, with the successful isolation of the target product confirming the formation of the intermediate.
Protocol 1: Synthesis of 3-Bromo-2,4,5,6-tetrafluorobenzoic Acid
This protocol details the generation of the aryllithium intermediate and its subsequent carboxylation using carbon dioxide.
Materials:
-
This compound
-
n-Butyllithium (solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is used.
-
Initial Setup: The flask is charged with this compound (1.0 eq) and anhydrous THF under an inert atmosphere.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.05 eq) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Quenching: The reaction mixture is then slowly transferred via cannula to a separate flask containing a vigorously stirred slurry of crushed dry ice in anhydrous THF.
-
Work-up: The mixture is allowed to warm to room temperature. An aqueous solution of hydrochloric acid is added to quench any remaining organolithium species and to protonate the carboxylate.
-
Extraction: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 3-bromo-2,4,5,6-tetrafluorobenzoic acid.
Visualization of Reaction Pathways and Workflows
Reaction Pathway Diagram
References
A Comparative Guide to the Reactivity of Dibromotetrafluorobenzene Isomers: A DFT Perspective
This guide provides a comprehensive comparison of the chemical reactivity of the three structural isomers of dibromotetrafluorobenzene (C₆Br₂F₄): the 1,2-, 1,3-, and 1,4-isomers. Leveraging the predictive power of Density Functional Theory (DFT), we will dissect the electronic properties of these molecules to provide researchers, materials scientists, and drug development professionals with actionable insights into their behavior. The focus is not merely on the results, but on the causality behind the computational choices and the interpretation of the data, offering a robust framework for predicting reaction outcomes and designing novel molecular systems.
The strategic placement of electron-withdrawing fluorine atoms and reactive bromine atoms makes dibromotetrafluorobenzene isomers valuable building blocks in various fields.[1] They are notably utilized in the synthesis of fluorinated liquid crystals, as precursors for halogen-bonded co-crystals, and in organometallic cross-coupling reactions.[2][3] Understanding the subtle yet significant differences in reactivity between the isomers is paramount for optimizing synthetic routes and engineering materials with desired properties.
Theoretical Framework and Computational Protocol
Computational chemistry provides a powerful lens to examine molecular properties that are often difficult to measure experimentally. DFT, in particular, offers a favorable balance of accuracy and computational cost for studying the electronic structure and reactivity of molecules like dibromotetrafluorobenzene.
The 'Why' of Our Method: A Self-Validating System
Our computational protocol is designed to be a self-validating system, where each step logically confirms the soundness of the previous one.
-
Geometry Optimization & Vibrational Analysis: The first essential step is to determine the most stable three-dimensional structure (the global minimum on the potential energy surface) for each isomer. We employ the B3LYP hybrid functional with the 6-311++G(d,p) basis set.
-
Expertise & Experience: The B3LYP functional is a workhorse in computational chemistry, known for its reliability in predicting geometries and electronic properties for a wide range of organic molecules. The 6-311++G(d,p) basis set is chosen for its robustness; it includes diffuse functions (++) to accurately describe the electron distribution far from the nuclei (important for anions and weak interactions) and polarization functions (d,p) to allow for non-spherical electron density distribution, which is critical for accurately modeling bonding.
-
Trustworthiness: Following optimization, a frequency calculation is performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum, not a transition state. This validation is non-negotiable for the reliability of all subsequent calculations.
-
-
Calculation of Reactivity Descriptors: With validated structures, we can calculate a suite of descriptors that quantify and predict chemical reactivity from both a global (molecule-wide) and local (atom-specific) perspective.[4][5]
-
Global Descriptors: These parameters describe the overall reactivity of the molecule. They are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often approximated using Koopman's theorem.[6]
-
Local Descriptors: These are crucial for predicting the regioselectivity of a reaction.
-
Molecular Electrostatic Potential (MEP): This is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack).[6] A key feature for these molecules is the "σ-hole," a region of positive potential on the halogen atom along the C-Br bond axis, which is fundamental to halogen bonding.[7][8]
-
Fukui Functions & The Dual Descriptor: Conceptual DFT provides a powerful mathematical framework for site selectivity.[9] The Fukui function, f(r), identifies the sites most susceptible to nucleophilic (f+), electrophilic (f-), or radical attack.[10] However, the Dual Descriptor, Δf(r), offers a more precise and unambiguous picture.[11] A mathematical analysis reveals it to be a more accurate tool than Fukui functions for pinpointing reactive sites.[12]
-
Where Δf(r) > 0 , the site is prone to nucleophilic attack .
-
Where Δf(r) < 0 , the site is prone to electrophilic attack .
-
-
-
Computational Workflow Diagram
The following diagram illustrates the logical flow of our DFT investigation.
Caption: Workflow for DFT-based reactivity analysis of C₆Br₂F₄ isomers.
Comparative Analysis of Dibromotetrafluorobenzene Isomers
Molecular Structures and Relative Stabilities
The three isomers of dibromotetrafluorobenzene possess distinct symmetries and electronic distributions.
References
- 1. nbinno.com [nbinno.com]
- 2. academic.oup.com [academic.oup.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fukui Functions and Dual Descriptors Explained: An Advanced Scientific Analysis | HackerNoon [hackernoon.com]
- 10. scm.com [scm.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

